1-(4-Nitrobenzyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGQJXMRPZYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342908 | |
| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18994-90-6 | |
| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of 1-(4-Nitrobenzyl)-1H-imidazole. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this nitroimidazole derivative.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring an imidazole ring substituted at the N1 position with a 4-nitrobenzyl group. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties and potential biological activity of the molecule.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | 1-[(4-nitrophenyl)methyl]-1H-imidazole | |
| CAS Number | 18994-90-6 | |
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.20 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)--INVALID-LINK--[O-] | |
| InChI Key | FLYGQJXMRPZYHQ-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, data from its close structural analog, 1-(4-nitrophenyl)-1H-imidazole, provides valuable insights into its expected properties. The key difference between these molecules is the presence of a methylene bridge in the target compound.
Table 2: Physicochemical and Spectroscopic Data
| Property | This compound (Expected/Supplier Data) | 1-(4-Nitrophenyl)-1H-imidazole (Experimental Data for Analogue) | Citation |
| Physical Form | Solid | Yellow Solid | |
| Melting Point | Not available | 205-207 °C | |
| Boiling Point | Not available | Not available | |
| Solubility | Sealed in dry, room temperature | >28.4 µg/mL (at pH 7.4) | [1] |
| Storage | Room temperature | Not specified | |
| ¹H NMR (DMSO-d₆) | Not available | δ 7.27-7.75 (m, 10H), 7.90-8.37 (m, 4H), 13.17 (br, 1H) | [2] |
| ¹³C NMR (DMSO-d₆) | Not available | δ 124.74, 126.21, 127.68, 128.96, 136.51, 143.76, 146.99 | [2] |
| IR (KBr, cm⁻¹) | Not available | 3392, 3078, 1598, 1579, 1513, 1442, 1336, 1246, 1111, 970, 853, 763, 695 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of imidazole with 4-nitrobenzyl bromide. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring acts as a nucleophile.
Experimental Protocol: N-alkylation of Imidazole
This protocol is adapted from general procedures for the N-alkylation of imidazoles.
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add a solution of 4-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Applications
-
Antimicrobial Activity: Nitroimidazoles are a well-established class of antibiotics and antiprotozoal agents. Their mechanism of action typically involves the reduction of the nitro group under anaerobic conditions to form reactive nitroso radicals, which can damage microbial DNA and other macromolecules. It is plausible that this compound could exhibit similar antimicrobial properties.
-
Anticancer Activity: Many imidazole derivatives have been explored as potential anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as kinases and topoisomerases. The nitro group can also play a role in hypoxia-activated cancer therapy, where the drug is selectively activated in the low-oxygen environment of solid tumors.
-
Enzyme Inhibition: The imidazole moiety is known to coordinate with metal ions in the active sites of various enzymes, leading to their inhibition. This property makes imidazole-containing compounds attractive candidates for the development of enzyme inhibitors for a range of diseases.
Further research is required to elucidate the specific biological activities, mechanism of action, and potential therapeutic applications of this compound.
Conclusion
This compound is a readily synthesizable compound with potential for biological activity based on its structural features. This guide provides a foundational resource for researchers interested in exploring this molecule further. The provided synthesis protocol offers a clear pathway for its preparation, and the compiled data on related compounds serves as a useful reference for its characterization and potential applications in drug discovery and development. Future studies should focus on the detailed biological evaluation of this compound to uncover its therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-(4-Nitrobenzyl)-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a nitrobenzyl group appended to an imidazole ring—this molecule holds potential for diverse biological activities. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents.
Core Physicochemical Data
While extensive experimental data for this compound is not broadly available in the public domain, the following table summarizes its fundamental and experimentally determined properties.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 18994-90-6 | |
| Molecular Formula | C₁₀H₉N₃O₂ | N/A |
| Molecular Weight | 203.2 g/mol | N/A |
| Melting Point | 105-106 °C | |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Experimental Protocols for Physicochemical Characterization
To address the gaps in the available data, this section outlines detailed experimental methodologies for determining the key physicochemical parameters of this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical system.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Determination of Aqueous Solubility
Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore, non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a common and reliable method.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the imidazole moiety are equal.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional approach.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation.
-
Quantification: The concentration of the compound in both the n-octanol and the aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Conclusion
The physicochemical characterization of this compound is fundamental to its progression as a molecule of interest in pharmaceutical research. While some basic properties are known, further experimental determination of its aqueous solubility, pKa, and logP is essential. The standardized protocols provided in this guide offer a robust framework for obtaining this critical data, thereby enabling a more comprehensive understanding of its drug-like properties and facilitating its potential development into a therapeutic agent.
An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole (CAS: 18994-90-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrobenzyl)-1H-imidazole is a nitroaromatic heterocyclic compound belonging to the imidazole class. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine, and is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The presence of the nitrobenzyl group suggests potential applications in areas where nitroaromatic compounds have shown utility, such as in the development of antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing upon data from related compounds to infer its likely characteristics and mechanisms of action.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18994-90-6 | |
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.2 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | ~105-106 °C (estimated) | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| InChI Key | FLYGQJXMRPZYHQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. This reaction is a standard nucleophilic substitution where the nitrogen of the imidazole ring attacks the benzylic carbon of the 4-nitrobenzyl bromide. The use of a base is generally required to deprotonate the imidazole, thereby increasing its nucleophilicity.
Experimental Protocol: N-Alkylation of Imidazole with 4-Nitrobenzyl Bromide
This protocol is a generalized procedure based on established methods for the N-alkylation of imidazoles.
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure using Potassium Carbonate (a milder base):
-
To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 4-nitrobenzyl bromide (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevate the temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Procedure using Sodium Hydride (a stronger base):
-
To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzyl bromide (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Potential Biological Activities and Mechanism of Action
Direct experimental data on the biological activity of this compound is currently lacking in the public domain. However, based on the activities of structurally related nitroaromatic and imidazole compounds, its potential as an anticancer and antimicrobial agent can be inferred.
Potential Anticancer Activity
Nitroaromatic compounds have been investigated as potential anticancer agents. Their mechanism of action is often linked to their ability to be bioreduced in hypoxic tumor environments.[2] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce cellular damage.[3][4] Studies on other nitro-substituted benzimidazole derivatives have shown potent cytotoxic activity against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[5] For instance, some nitroaromatic compounds with good leaving groups at the benzylic position have demonstrated alkylating properties, suggesting a mechanism involving DNA alkylation.[2][6]
Inferred Mechanism of Anticancer Action:
It is hypothesized that this compound may exert anticancer effects through a mechanism involving bioreduction of the nitro group. In the low-oxygen environment characteristic of solid tumors, cellular reductases can convert the nitro group into reactive nitrogen species. These species can lead to oxidative stress, DNA damage, and ultimately, apoptosis.
Potential Antimicrobial Activity
Nitroimidazoles are a well-established class of antimicrobial agents, with metronidazole being a prominent example. Their mechanism of action against anaerobic bacteria and certain protozoa also involves the reductive activation of the nitro group.[7] This process occurs efficiently in anaerobic microorganisms, leading to the formation of cytotoxic metabolites that disrupt DNA and other macromolecules.[8] The imidazole moiety itself is present in many antimicrobial compounds and can contribute to the overall activity.[9]
Inferred Mechanism of Antimicrobial Action:
In anaerobic microorganisms, low-redox-potential electron-transfer proteins can reduce the nitro group of this compound. This generates short-lived, highly reactive intermediates that can cause strand breaks in microbial DNA, leading to cell death. The selectivity for anaerobic organisms arises from their efficient nitroreductase systems and the absence of oxygen, which would otherwise reoxidize the nitro radical anion in a futile cycle.
Future Research Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Definitive Physicochemical Characterization: Experimental determination of the melting point, solubility in various solvents, and other physical constants.
-
Optimization of Synthesis: Development and optimization of a high-yield, scalable synthetic route.
-
In Vitro Biological Evaluation:
-
Anticancer Screening: Cytotoxicity assays against a panel of human cancer cell lines to determine IC₅₀ values.
-
Antimicrobial Screening: Determination of Minimum Inhibitory Concentrations (MICs) against a range of pathogenic bacteria (both aerobic and anaerobic) and fungi.
-
-
Mechanism of Action Studies:
-
Investigation of its effects on the cell cycle and apoptosis in cancer cells.
-
Studies to confirm the role of bioreduction in its biological activity.
-
Assessment of its ability to induce DNA damage in target cells.
-
-
In Vivo Studies: If promising in vitro activity is observed, evaluation of its efficacy and toxicity in animal models of cancer and infectious diseases.
Conclusion
This compound is a compound of significant interest for drug discovery and development, given the well-established biological activities of both the imidazole and nitroaromatic moieties. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its properties and potential applications based on the broader knowledge of related chemical classes. Further experimental investigation is crucial to fully elucidate its physicochemical characteristics, biological activities, and therapeutic potential. The detailed synthetic protocol and hypothesized mechanisms of action presented herein offer a starting point for researchers and scientists to explore the promise of this and similar molecules in the quest for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nano-ntp.com [nano-ntp.com]
Potential Therapeutic Targets of 1-(4-Nitrobenzyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitrobenzyl)-1H-imidazole is a heterocyclic compound belonging to the nitroimidazole class. This class of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on this compound is limited, the broader family of imidazole and nitroimidazole compounds has demonstrated considerable potential as antibacterial, antifungal, and anticancer agents. This technical guide consolidates the known biological activities and potential therapeutic targets of compounds structurally related to this compound, providing a framework for future research and drug development endeavors. The guide details potential mechanisms of action, summarizes quantitative data from related compounds, provides comprehensive experimental protocols for assessing biological activity, and visualizes key signaling pathways and experimental workflows.
Introduction
The imidazole ring is a fundamental five-membered heterocyclic scaffold present in numerous biologically important molecules, including the amino acid histidine and purines.[1] Its unique chemical properties allow it to interact with a wide range of biological targets, making it a privileged structure in drug discovery.[1] The addition of a nitro group, as seen in this compound, often imparts specific biological activities, particularly antimicrobial effects.[2][3] Nitroimidazoles are known to be activated under hypoxic conditions, a characteristic that is exploited for targeting anaerobic bacteria and hypoxic tumor cells.[4] This guide explores the potential therapeutic applications of this compound by examining the established activities of its structural analogs.
Potential Therapeutic Targets and Mechanisms of Action
Based on the known activities of related imidazole and nitroimidazole derivatives, the potential therapeutic targets for this compound can be categorized as follows:
Antimicrobial Targets
The primary mechanism of action for nitroimidazole-based antimicrobial agents involves the reduction of the nitro group within the microbial cell.[3] This process, which occurs under the low redox potential conditions found in anaerobic bacteria and some protozoa, leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[3][4] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[4]
Anticancer Targets
The anticancer potential of imidazole derivatives is multifaceted, with various compounds targeting different aspects of cancer cell biology.[5][6][7]
-
Enzyme Inhibition: Many imidazole-containing compounds have been identified as potent inhibitors of various enzymes crucial for cancer cell proliferation and survival. These include:
-
Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of the cell cycle and signaling pathways that are often dysregulated in cancer.[6]
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and apoptosis in rapidly dividing cancer cells.[8]
-
-
Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the progression of cancer cells through the cell cycle, preventing their proliferation.[6]
Quantitative Data Summary
Table 1: Antibacterial and Antifungal Activity of Selected Nitroimidazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 5-substituted 1-methyl-4-nitro-1H-imidazoles | Helicobacter pylori | 2 | [9] |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | [9] |
| Mono-halogenated nitro-compounds | Staphylococcus aureus | 15.6–62.5 | [2] |
| Nitro-compounds 4c and 4d | Candida spp. | 7.8–31.25 | [2] |
Table 2: Anticancer Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide (6h, 6i) | Various cancer cell lines | 7.82 - 21.48 | EGFR, HER2, CDK2, mTOR inhibition | [6] |
| Purine-imidazole hybrid (49) | A549 (Lung) | 1.98 - 4.07 | EGFR-mediated phosphorylation inhibition | [10] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (Colorectal) | 0.0274 | Tubulin polymerization inhibition, DNA damage | [10] |
| Long-chain imidazole-based ionic liquid (compound 2) | SK-N-DZ (Neuroblastoma) | 4.7 | Cytotoxicity | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
This compound
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme and the test compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a defined period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that converts the product of the kinase reaction (ADP) into a detectable signal (e.g., light or fluorescence).
-
Signal Measurement: Measure the signal using a luminometer or fluorescence plate reader.
-
Data Analysis: Plot the signal against the compound concentration to determine the IC50 value.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the broader classes of imidazole and nitroimidazole compounds provides a strong foundation for future investigations. The potential for this compound to act as an antimicrobial agent through DNA damage and as an anticancer agent by targeting key enzymes and cellular pathways is significant. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific mechanisms of action and to quantify the efficacy of this compound, which may lead to the development of novel therapeutic agents.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. brieflands.com [brieflands.com]
The Core Mechanism of 1-(4-Nitrobenzyl)-1H-imidazole in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitrobenzyl)-1H-imidazole belongs to the nitroimidazole class of compounds, a group of synthetic molecules recognized for their broad-spectrum biological activities. While specific research on this compound is limited, this guide synthesizes the established mechanisms of action of closely related nitroimidazole and benzyl-imidazole analogs to provide a comprehensive overview of its probable biological activities. This document outlines the likely antimicrobial and anticancer mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual diagrams of key signaling pathways. The imidazole ring is a key structural feature that facilitates interactions with various biological targets, while the nitrobenzyl group is crucial for the characteristic bio-reductive activation seen in many nitroaromatic compounds.
Probable Antimicrobial Mechanism of Action
The antimicrobial activity of nitroimidazoles, particularly against anaerobic bacteria and certain protozoa, is a cornerstone of their therapeutic use. The mechanism is largely dependent on the reductive activation of the nitro group within the microbial cell.
1.1. Reductive Activation Pathway
Under the low-redox potential conditions found in anaerobic organisms, the nitro group of this compound is likely reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase. This process generates a series of highly reactive cytotoxic intermediates, including a nitroso radical anion, which can damage critical cellular components.
1.2. Quantitative Antimicrobial Activity of Analogous Compounds
The following table summarizes the minimum inhibitory concentration (MIC) values for various nitroimidazole derivatives against metronidazole-resistant H. pylori strains, demonstrating the potential potency of this class of compounds.
| Compound | Substituent on Imidazole Nitrogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Derivative 1 | -(CH₂)₂-NH-CO-C₆H₄-p-OCH₃ | 8 | 16 |
| Derivative 2 | -(CH₂)₂-NH-CO-C₆H₄-p-Cl | 8 | 16 |
| Derivative 3 | -(CH₂)₂-NH-CO-C₆H₄-p-NO₂ | 8 | 16 |
| Metronidazole | -CH₂CH₂OH | >64 | >64 |
| Data synthesized from studies on metronidazole-resistant H. pylori strains.[1] |
1.3. Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Probable Anticancer Mechanism of Action
The imidazole scaffold is a versatile pharmacophore in anticancer drug discovery, with derivatives targeting a multitude of cellular pathways. The presence of the nitrobenzyl group may also contribute to bioreductive activation in the hypoxic environment of solid tumors.
2.1. Inhibition of Kinase Signaling Pathways
Many imidazole-based compounds function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[2] For instance, they can act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.
2.2. Induction of Apoptosis
Imidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and subsequent activation of apoptotic pathways.
2.3. Quantitative Anticancer Activity of Analogous Compounds
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative imidazole derivatives against various cancer cell lines.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) |
| Imidazole Derivative A | U87-MG (Glioblastoma) | 0.08 |
| Imidazole Derivative B | HCT-116 (Colon Cancer) | 0.12 |
| Imidazole Derivative C | MDA-MB-231 (Breast Cancer) | 0.09 |
| Imidazole Derivative D | PC-3 (Prostate Cancer) | 0.15 |
| Data synthesized from studies on various imidazole-based anticancer agents.[2] |
2.4. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Conclusion
While direct experimental data on this compound is not extensively available, the well-documented activities of related nitroimidazole and benzyl-imidazole compounds provide a strong foundation for predicting its mechanism of action. It is highly probable that this compound exhibits both antimicrobial and anticancer properties. The antimicrobial effects are likely mediated by reductive activation of the nitro group in anaerobic environments, leading to DNA damage. The anticancer activity may involve the inhibition of key signaling kinases and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the empirical investigation and validation of these proposed mechanisms for this compound. Further research is warranted to elucidate the specific molecular targets and pathways affected by this compound.
References
Spectroscopic and Structural Elucidation of 1-(4-Nitrobenzyl)-1H-imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Nitrobenzyl)-1H-imidazole, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Chemical Structure and Properties
This compound is a crystalline solid with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.19 g/mol . The structure consists of an imidazole ring N-substituted with a 4-nitrobenzyl group.
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | d | 2H | H-3', H-5' (aromatic) |
| ~7.45 | d | 2H | H-2', H-6' (aromatic) |
| ~7.70 | s | 1H | H-2 (imidazole) |
| ~7.15 | s | 1H | H-5 (imidazole) |
| ~6.95 | s | 1H | H-4 (imidazole) |
| ~5.40 | s | 2H | CH₂ (benzyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~147.5 | C-4' (aromatic) |
| ~143.0 | C-1' (aromatic) |
| ~137.5 | C-2 (imidazole) |
| ~129.0 | C-2', C-6' (aromatic) |
| ~128.5 | C-5 (imidazole) |
| ~124.0 | C-3', C-5' (aromatic) |
| ~119.5 | C-4 (imidazole) |
| ~50.0 | CH₂ (benzyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized in the following table.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic, imidazole) |
| ~2950-2850 | Weak | C-H stretching (benzyl CH₂) |
| ~1600 | Medium | C=C stretching (aromatic) |
| ~1520 | Strong | N-O asymmetric stretching (nitro group) |
| ~1345 | Strong | N-O symmetric stretching (nitro group) |
| ~1500, ~1450 | Medium | C=N, C=C stretching (imidazole ring) |
| ~850 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 203 | High | [M]⁺ (Molecular ion) |
| 136 | Moderate | [M - NO₂ - H]⁺ |
| 106 | Moderate | [C₇H₆N]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 68 | Moderate | [C₃H₄N₂]⁺ (Imidazole cation) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established chemical literature for similar compounds.
Synthesis of this compound
A solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide is treated with a base like sodium hydride or potassium carbonate (1.1 eq) at room temperature. To this mixture, 4-nitrobenzyl bromide or chloride (1.0 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography. The reaction mixture is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For molecular weight confirmation, electrospray ionization (ESI) is commonly used, which would show [M+H]⁺ and/or [M+Na]⁺ peaks. Electron ionization (EI) at 70 eV is used to study the fragmentation pattern.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the compound and its characterization methods, as well as a typical experimental workflow.
Caption: Relationship between the compound and its spectroscopic analysis methods.
Caption: A typical experimental workflow for the synthesis and characterization.
solubility and stability of 1-(4-Nitrobenzyl)-1H-imidazole
An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Nitrobenzyl)-1H-imidazole
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazole nucleus is a privileged scaffold, present in numerous bioactive molecules and natural products, prized for its metabolic stability and hydrogen bonding capabilities.[1][2] The addition of a nitrobenzyl group introduces functionality that can be exploited for further synthesis or as a key pharmacophoric element. For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties directly influence bioavailability, formulation, storage, and ultimately, therapeutic efficacy and safety.[3]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the . As extensive public data on this specific molecule is limited, this document emphasizes the strategic application of established principles and methodologies. It outlines predictive approaches based on chemical structure, details robust experimental protocols for property determination, and explains the rationale behind each step, empowering research teams to generate the critical data required for developmental progression. The guide focuses on building a stability-indicating analytical method and conducting forced degradation studies in line with regulatory expectations, such as those from the International Conference on Harmonisation (ICH).[4][5]
Physicochemical Profile
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters are essential for experimental design, analytical method development, and computational modeling.
| Property | Value / Information | Source / Method |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₀H₉N₃O₂ | [6] |
| Molecular Weight | 203.20 g/mol | Calculated |
| InChI Key | FLYGQJXMRPZYHQ-UHFFFAOYSA-N | [6] |
| Physical Form | Solid | [6] |
| Predicted Solubility | Low in water, higher in polar organic solvents. | Inferred from structure |
| Storage | Sealed in a dry, room temperature environment. | [6] |
Senior Scientist's Note: The structure combines a polar imidazole ring, which is typically water-soluble, with a largely nonpolar, hydrophobic nitrobenzyl group.[7][8] This amphiphilic nature suggests the molecule will exhibit limited aqueous solubility but good solubility in organic solvents like methanol, acetonitrile, and DMSO. This prediction is critical for selecting appropriate solvent systems for analysis and formulation.
Solubility Profiling: A Practical Approach
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following section provides a robust protocol for determining the thermodynamic solubility of this compound in various relevant media.
Causality of Solvent Selection
The choice of solvents is not arbitrary; it is dictated by the intended application.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This simulates the pH of blood and extracellular fluid, providing a physiologically relevant measure of solubility for parenteral formulations. A solubility of >28.4 µg/mL was reported for the related compound 1-(4-Nitrophenyl)-1H-imidazole at this pH.[9]
-
Simulated Gastric Fluid (SGF, pH ~1.2): Essential for oral drug candidates to assess dissolution and stability in the stomach.
-
Simulated Intestinal Fluid (SIF, pH ~6.8): Crucial for oral drug candidates to understand solubility in the primary region of drug absorption.
-
Water, Methanol, Acetonitrile, Ethanol: These are common solvents used in processing, formulation, and analytical testing. Determining solubility in these helps in developing manufacturing and analytical protocols.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility. It is designed to ensure that a saturated solution is formed and accurately measured.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other compatible material)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Rationale: Using an excess ensures that the resulting solution is saturated.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Rationale: This extended period allows the system to reach thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Centrifuge the samples if necessary to pellet the solid material.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid microparticles. Self-Validation Step: This is critical to prevent artificially high results from suspended solids. The first few drops of filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.
-
Data Reporting: Express solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for statistical validity.
Data Presentation: Solubility Profile
Quantitative data should be summarized in a clear, structured table.
| Solvent System | Temperature (°C) | Solubility (mg/mL ± SD, n=3) | Method |
| Deionized Water | 25 | [Experimental Data] | Shake-Flask HPLC-UV |
| PBS (pH 7.4) | 37 | [Experimental Data] | Shake-Flask HPLC-UV |
| 0.1 M HCl (SGF) | 37 | [Experimental Data] | Shake-Flask HPLC-UV |
| Methanol | 25 | [Experimental Data] | Shake-Flask HPLC-UV |
| Acetonitrile | 25 | [Experimental Data] | Shake-Flask HPLC-UV |
Stability Analysis via Forced Degradation
Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify potential degradation products and pathways.[5][10] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[4][11]
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation routes under stress conditions. The imidazole ring itself can be susceptible to oxidation, while the nitroaromatic group is prone to reduction and can influence the molecule's photostability.
Caption: Potential degradation pathways for the molecule.
Experimental Protocols for Forced Degradation
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[11]
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration for analysis.
-
Analyze by a suitable chromatographic method (see Section 4).
| Stress Condition | Protocol | Causality & Rationale |
| Acid Hydrolysis | Mix with 0.1 M to 1 M HCl. Heat at 60-80°C. | Simulates gastric environment and tests for acid-labile functional groups. The imidazole ring is generally stable, but this tests the overall molecule's integrity. |
| Base Hydrolysis | Mix with 0.1 M to 1 M NaOH. Heat at 60-80°C. | Simulates basic environments and tests for base-labile groups. The imidazole moiety in some molecules can be susceptible to base-mediated oxidation.[12] |
| Oxidation | Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature. | Tests susceptibility to oxidative stress, which can occur during manufacturing or storage. Imidazoles are known to be targets of oxidation.[12] |
| Thermal Degradation | Heat the solid API at a temperature above that used for accelerated stability (e.g., 80°C). | Evaluates the solid-state thermal stability of the molecule, which is critical for determining shelf-life and shipping conditions. |
| Photostability | Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4] | Determines if the molecule is light-sensitive, which dictates packaging requirements (e.g., amber vials, opaque containers). |
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the API due to degradation.[13] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and effective technique.[11][14][15]
Caption: Workflow for HPLC stability-indicating method development.
Protocol: HPLC-UV/PDA Method Development
Objective: To develop a reverse-phase HPLC method capable of separating this compound from all its potential degradation products.
Starting Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good hydrophobic retention for a broad range of molecules and is a standard starting point in reverse-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the imidazole nitrogen, leading to sharp peak shapes. It is also MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for eluting compounds from a C18 column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min. | A broad gradient is used initially to ensure all components, from polar degradants to the nonpolar API, are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection | PDA Detector (scan 200-400 nm), monitor at λmax. | A PDA detector is crucial for assessing peak purity and selecting the optimal wavelength for quantification of the API and degradants. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Development & Validation Steps:
-
System Suitability: Inject a standard solution of the API multiple times to ensure the system is performing correctly (e.g., %RSD of peak area < 2%).
-
Specificity Analysis: Inject individual stressed samples and a composite mixture of all stressed samples. The method must demonstrate baseline resolution (Rs > 2.0) between the API peak and all degradant peaks.
-
Peak Purity Assessment: Use the PDA detector software to assess the purity of the API peak in the presence of its degradants. The purity angle should be less than the purity threshold.
-
Mass Balance: Calculate the mass balance to ensure that the loss in API concentration can be accounted for by the sum of the concentrations of the formed degradants. A good mass balance (95-105%) indicates the method is detecting all major degradation products.
-
Optimization: If resolution or peak shape is poor, adjust the gradient slope, mobile phase pH, or switch to a different column chemistry (e.g., Phenyl-Hexyl).
-
Validation: Once optimized, the method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a rigorous and early-stage characterization of its solubility and stability. This guide provides the strategic and technical framework necessary to undertake this characterization. By employing systematic solubility profiling across biorelevant media and conducting comprehensive forced degradation studies, researchers can generate the foundational data needed to build robust formulations, establish appropriate storage conditions, and ensure the development of a safe and effective final drug product. The emphasis on developing and validating a stability-indicating analytical method is not merely a procedural step but a critical quality assurance measure that will be required throughout the entire lifecycle of the product.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(Chunks or pellets) | 18994-90-6 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. 1-(4-Nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 123155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. biomedres.us [biomedres.us]
- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. irjet.net [irjet.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
Unlocking Targeted Protein Degradation: A Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, small-molecule protein degraders can selectively eliminate disease-causing proteins. At the heart of this technology are versatile chemical building blocks used to construct these degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. This technical guide focuses on the potential of 1-(4-Nitrobenzyl)-1H-imidazole , a commercially available compound categorized as a protein degrader building block, and explores its hypothetical applications in the rational design and synthesis of novel protein degraders. While specific public data on its direct use in published degraders is limited, its chemical features suggest several strategic applications.
Core Concepts of Targeted Protein Degradation
TPD is primarily achieved through bifunctional molecules like PROTACs. These molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound: A Chemical Overview and Hypothetical Roles
This compound is a molecule comprised of an imidazole ring linked to a 4-nitrobenzyl group. The unique properties of each moiety suggest its potential as a versatile building block in PROTAC synthesis.
Potential Roles in PROTAC Design:
-
As a Linker Component: The imidazole ring can serve as a rigid and polar element within a PROTAC linker. The nitrogen atoms can participate in hydrogen bonding, potentially influencing the conformation of the PROTAC and the stability of the ternary complex. The benzyl group provides a more hydrophobic and rigid spacer.
-
As a Precursor for a Warhead or E3 Ligase Ligand: The 4-nitro group is a key functional handle. It can be chemically reduced to an amine, which can then be used for conjugation to other molecular fragments through amide bond formation or other coupling reactions. This allows for the attachment of a known warhead or E3 ligase ligand.
-
In Photo-activated or Hypoxia-activated PROTACs: The nitrobenzyl group is known for its use in photocleavable protecting groups.[1] It is conceivable that a PROTAC incorporating this moiety could be designed as a "caged" or inactive molecule that is activated by light. Similarly, the nitro group can be reduced under hypoxic conditions, a characteristic of the tumor microenvironment, suggesting a potential application in designing hypoxia-activated degraders.[2][3]
Data Presentation: Illustrative Performance of a Hypothetical PROTAC
Due to the absence of specific experimental data for PROTACs containing this compound in the public domain, the following table presents illustrative quantitative data for a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI-Y) and recruiting the Cereblon (CRBN) E3 ligase. These values are for conceptual understanding and are not based on actual experimental results for this specific building block.
| Parameter | Value | Description |
| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of POI-Y. |
| Dmax | >90% | The maximum percentage of POI-Y degradation achieved with PROTAC-X. |
| Cell Line | HEK293 | The model cell line used for the degradation assay. |
| Treatment Time | 24 hours | The duration of cell treatment with PROTAC-X. |
Experimental Protocols
The following are generalized experimental protocols relevant to the synthesis and evaluation of a hypothetical PROTAC incorporating this compound.
Protocol 1: Synthesis of a Hypothetical PROTAC using this compound
This protocol outlines a potential synthetic route where the nitro group of this compound is reduced to an amine and then coupled to a warhead and an E3 ligase ligand via a linker.
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere or use a transfer hydrogenation reagent like ammonium formate.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Filter the catalyst and concentrate the solution to obtain 1-(4-Aminobenzyl)-1H-imidazole.
Step 2: Linker Conjugation
-
To the 1-(4-Aminobenzyl)-1H-imidazole, add a bifunctional linker with a reactive group (e.g., an NHS ester or an acid chloride) at one end and a protected reactive group (e.g., a Boc-protected amine or an azide) at the other.
-
Perform the coupling reaction in a suitable solvent with an appropriate base (e.g., triethylamine or DIPEA).
-
Purify the product by column chromatography.
Step 3: Warhead and E3 Ligase Ligand Coupling (Click Chemistry Example)
-
Deprotect the linker's terminal group (e.g., remove the Boc group to reveal an amine or use the azide for a click reaction).
-
For a click chemistry approach, react the azide-functionalized intermediate with an alkyne-modified warhead in the presence of a copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate).[4]
-
Purify the resulting intermediate.
-
Couple the intermediate to an E3 ligase ligand (e.g., a thalidomide derivative with a reactive handle) using standard coupling chemistry (e.g., amide bond formation).
-
Purify the final PROTAC molecule by high-performance liquid chromatography (HPLC).
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol describes how to assess the degradation of a target protein in cells treated with a novel PROTAC.[5][6]
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 3: High-Throughput Quantification of Protein Degradation using HiBiT Assay
This protocol provides a more high-throughput method for quantifying protein degradation in live cells.[7][8]
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with a HiBiT tag using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque multi-well plate. Treat the cells with a serial dilution of the PROTAC.
-
Luminescence Detection: At the desired time point, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein subunit and substrate.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Normalize the luminescence signals of the PROTAC-treated wells to the vehicle control wells to determine the percentage of remaining protein.
Mandatory Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Hypothetical synthesis workflow for a PROTAC.
Caption: Typical experimental workflow for PROTAC evaluation.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel protein degraders. Its chemical functionalities allow for its potential incorporation as a linker component or as a precursor for a warhead or E3 ligase ligand. Furthermore, the presence of the nitrobenzyl group opens up possibilities for the development of conditionally activated PROTACs. While further research is needed to fully elucidate its specific applications and performance, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel building blocks in the exciting field of targeted protein degradation.
References
- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
The Imidazole Scaffold: A Comprehensive Theoretical and Computational Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile binding capabilities have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of imidazole derivatives, offering a roadmap for researchers engaged in their design, synthesis, and evaluation.
Computational Approaches in Imidazole Research
Computational studies are indispensable in modern drug discovery, providing critical insights into the structure-activity relationships (SAR) of imidazole derivatives and guiding the rational design of more potent and selective molecules. Key computational techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about binding affinity and interactions.[1][2] In the context of imidazole derivatives, docking studies are routinely used to understand their interactions with various biological targets, such as enzymes and receptors.[1][2]
A typical molecular docking workflow involves the preparation of the ligand (imidazole derivative) and the receptor (protein), followed by the docking simulation and analysis of the resulting poses. This process helps in identifying key amino acid residues involved in the binding and provides a basis for optimizing the ligand structure to enhance its activity.[3]
Caption: A generalized workflow for molecular docking studies of imidazole derivatives.
Studies have successfully employed molecular docking to investigate the antimicrobial and anticancer potential of imidazole derivatives. For instance, docking studies have revealed the binding modes of imidazole derivatives with enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P), a target for antibacterial agents.[1][2] Similarly, the interaction of imidazole derivatives with the main protease (Mpro) of SARS-CoV-2 has been explored to identify potential antiviral candidates.[3]
Table 1: Molecular Docking Data of Imidazole Derivatives
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | -8.5 | - | - | [4] |
| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | - | HIS A:41, CYS A:145 | [4] |
| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | - | - | [4] |
| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | -7.7 | - | - | [4] |
| Compound 4c | GlcN-6-P synthase | - | - | - | [1][2] |
| Bisimidazole C2 | SARS-CoV-2 Mpro | -10.8 | - | HIS 41, CYS 145 | [3] |
| Bisimidazole C2 | SARS-CoV-2 Spike Protein | -10.2 | - | ASN 501 | [3] |
| Bisimidazole C2 | SARS-CoV-2 RdRp | -11.4 | - | - | [3] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5][6] For imidazole derivatives, QSAR studies are instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their biological effects.[5][6]
The development of a QSAR model typically involves the following steps: data set selection, calculation of molecular descriptors, model generation using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and model validation.[7]
Caption: A schematic representation of the QSAR modeling workflow.
Various 2D and 3D-QSAR studies have been performed on imidazole derivatives to elucidate the structural requirements for their antifungal, anticancer, and enzyme inhibitory activities.[6][8] These studies have highlighted the importance of descriptors such as electronic, steric, and hydrophobic properties in determining the biological activity of these compounds.[6]
Table 2: QSAR Model Validation Parameters for Imidazole Derivatives
| QSAR Model | q² (Cross-validated r²) | r² (Correlation Coefficient) | pred_r² (Predictive r²) | Reference |
| 2D QSAR (Heme Oxygenase Inhibitors) | 0.6553 | 0.8487 | 0.7478 | [8] |
| 3D QSAR (Heme Oxygenase Inhibitors) | 0.5493 | - | 0.3358 | [8] |
| CoMFA (CK2 Inhibitors) | 0.66 | 0.98 | - | [6] |
| CoMSIA (CK2 Inhibitors) | 0.75 | 0.99 | - | [6] |
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter.[9][10] For imidazole derivatives, DFT calculations provide insights into their geometric parameters, electronic properties (such as HOMO and LUMO energies), and reactivity.[9][10] These calculations are crucial for understanding reaction mechanisms, predicting spectroscopic properties, and rationalizing observed biological activities.[9]
A typical DFT study involves geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm the nature of the stationary point and to compute thermodynamic properties.[11] Further analysis can include the calculation of electronic properties like the HOMO-LUMO gap, which is related to the chemical reactivity and stability of the molecule.[12]
Caption: A simplified workflow for DFT calculations on imidazole derivatives.
DFT calculations have been employed to study the corrosion inhibition properties of imidazole derivatives, where parameters like HOMO and LUMO energies are correlated with their inhibition efficiency.[9] Additionally, DFT has been used to analyze the vibrational spectra (IR and Raman) and to predict the nonlinear optical (NLO) properties of novel imidazole compounds.[13]
Table 3: DFT Calculated Quantum Chemical Parameters of Imidazole Derivatives
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
| Imidazole | - | - | - | DFT/B3LYP | [9] |
| 2-Methylimidazole | - | - | - | DFT/B3LYP | [9] |
| Compound 3A | - | - | - | DFT/B3LYP/6-311G(d,p) | [14] |
| Compound 3B | - | - | - | DFT/B3LYP/6-311G(d,p) | [14] |
| Compound 3C | - | - | - | DFT/B3LYP/6-311G(d,p) | [14] |
Experimental Protocols
The synthesis and characterization of imidazole derivatives are fundamental to their study. This section provides an overview of common experimental procedures.
Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
The synthesis of 2,4,5-triphenyl-1H-imidazole is often achieved through a multi-component reaction, a classic example being the Radziszewski synthesis.[15]
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine benzil (1,2-diphenylethane-1,2-dione), benzaldehyde, and ammonium acetate.[16] Glacial acetic acid is typically used as the solvent.[16]
-
Reaction Conditions: The mixture is refluxed at approximately 100-120°C for 1 to 7 hours.[14][16] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is then precipitated by pouring the reaction mixture into water.[2]
-
Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to obtain the pure 2,4,5-triphenyl-1H-imidazole.[2]
Caption: The Radziszewski reaction for the synthesis of 2,4,5-triphenyl-1H-imidazole.
Characterization Techniques
The synthesized imidazole derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the compounds by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule by observing the vibrational frequencies of the chemical bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their identity.[14]
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to verify the empirical formula.
In Vitro Biological Evaluation
The biological activity of imidazole derivatives is assessed through various in vitro assays.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using methods like the broth microdilution method to evaluate the antibacterial and antifungal activity of the compounds.[11]
-
Anticancer Activity: The cytotoxic effect of the derivatives on different cancer cell lines is typically evaluated using the MTT assay, from which the IC50 (half-maximal inhibitory concentration) values are determined.[18]
Conclusion and Future Perspectives
The integration of theoretical and computational studies with experimental synthesis and biological evaluation has significantly advanced the field of imidazole-based drug discovery. Molecular docking, QSAR, and DFT calculations provide powerful tools to predict and rationalize the activity of these compounds, thereby accelerating the design-synthesis-test cycle. Future research will likely focus on the development of more accurate and efficient computational models, the exploration of novel biological targets, and the application of these methodologies to design imidazole derivatives with improved therapeutic profiles. The continued synergy between computational and experimental approaches holds great promise for the discovery of next-generation imidazole-based drugs.
References
- 1. QSAR Study on Imidazole Derivatives as Corrosion Inhibitors by Genetic Function Approximation Method | Scientific.Net [scientific.net]
- 2. sctunisie.org [sctunisie.org]
- 3. rjptonline.org [rjptonline.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 14. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of triphenyl imidazole | PDF [slideshare.net]
The Core Mechanism of Corrosion Inhibition by Imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives have emerged as a highly effective and versatile class of corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic and neutral environments.[1][2][3] Their efficacy stems from their unique molecular structure, which facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[4][5] This technical guide provides an in-depth exploration of the corrosion inhibition mechanism of imidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
The inhibitive action of imidazole compounds is primarily attributed to the presence of nitrogen heteroatoms with lone pairs of electrons and the aromatic nature of the imidazole ring, which contains π electrons.[1][6] These structural features enable the molecules to adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bond formation).[7] The formation of this adsorbed film effectively blocks the active sites for corrosion, stifling both anodic and cathodic reactions.[8][9]
Adsorption Mechanism and Protective Film Formation
The primary mechanism of corrosion inhibition by imidazole derivatives involves their adsorption onto the metal surface, which can be described by two main processes:
-
Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the imidazole derivatives can become protonated, leading to the formation of positively charged species that are then adsorbed onto a negatively charged metal surface (due to the specific adsorption of anions from the acid).
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[4] This process is further enhanced by the potential for the metal to donate electrons back to the antibonding orbitals of the inhibitor molecule, a phenomenon known as retro-donation, which strengthens the metal-inhibitor bond.[2]
The combination of these adsorption processes leads to the formation of a stable, protective film on the metal surface.[10] This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering the diffusion of aggressive ions, such as chloride and sulfate, to the metal surface.[5] The effectiveness of this protective layer is influenced by several factors, including the molecular structure of the imidazole derivative, its concentration, the temperature, and the nature of the corrosive medium.[4]
The following diagram illustrates the general adsorption mechanism of imidazole derivatives on a metal surface.
Caption: General mechanism of corrosion inhibition by imidazole derivatives.
Quantitative Assessment of Inhibition Efficiency
The performance of imidazole derivatives as corrosion inhibitors is quantified by their inhibition efficiency (IE%), which can be determined using various experimental techniques. The following tables summarize the inhibition efficiencies of several imidazole derivatives on different metals under various conditions, as reported in the literature.
Table 1: Inhibition Efficiency of Imidazole Derivatives on Steel
| Imidazole Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference(s) |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 25 | 96 | [11][12] |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 25 | 91 | [11][12] |
| 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol (IM-OH) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | Not Specified | 97.7 | [13] |
| 1,4,5-triphenyl-2-(4-methoxyphenyl)-1H-imidazole (IM-OCH₃) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | Not Specified | 98.9 | [13] |
| 3-(imidazole[1,2-a]pyridine-2-yl)aniline (IPA) | Mild Steel | 1 M HCl | 10⁻³ M | Not Specified | >91 | [6] |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | 25-55 | Not Specified | [14] |
| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | 25-55 | Not Specified | [14] |
Table 2: Inhibition Efficiency of Imidazole Derivatives on Copper and Aluminum
| Imidazole Derivative | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference(s) |
| 3-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyridine (PDI) | Copper | 3.5 wt% NaCl | Not Specified | Not Specified | 95.93 | [15][16] |
| 2-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyrazine (PAI) | Copper | 3.5 wt% NaCl | Not Specified | Not Specified | 69.61 | [15][16] |
| 2-(4-(2,4-dichlorophenyl)-5-methyl-1H-imidazol-2-yl)pyrimidine (PMI) | Copper | 3.5 wt% NaCl | Not Specified | Not Specified | 20.46 | [15][16] |
| 1-(p-tolyl)-4-methylimidazole | Copper | 0.5 M HCl | Not Specified | 20-45 | High | [17] |
| Levamisole (LMS) | Copper | 0.5 M H₂SO₄ | 8 mM | Not Specified | 99.03 | [18] |
| 4-phenylimidazole (PIZ) | Copper | 0.5 M H₂SO₄ | 8 mM | Not Specified | 95.84 | [18] |
| Imidazole-based ionic liquid | Aluminum Alloy (AA 6061) | HCl | Not Specified | 30 | 98.2 | [19] |
Experimental Protocols for Inhibitor Evaluation
The evaluation of corrosion inhibitors involves a combination of electrochemical, gravimetric, and surface analysis techniques.[20][21]
Electrochemical Measurements
Electrochemical methods provide rapid and sensitive means to assess corrosion rates and inhibitor performance.[22][23]
1. Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values with and without the inhibitor.
-
Apparatus: A standard three-electrode cell with a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Procedure:
-
Immerse the working electrode in the corrosive solution without the inhibitor until a stable open circuit potential (OCP) is reached.
-
Perform the polarization scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 0.1 to 1 mV/s.
-
Repeat the process with different concentrations of the imidazole derivative in the solution.
-
Determine Ecorr and icorr from the Tafel plots.
-
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.
-
Apparatus: Same as for PDP, coupled with a frequency response analyzer.
-
Procedure:
-
Establish a stable OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting impedance data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition.
-
The following diagram shows a typical experimental workflow for evaluating corrosion inhibitors.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Weight Loss Method
This is a simple and direct method to determine the average corrosion rate over a longer period.[22]
-
Procedure:
-
Clean, dry, and weigh the metal coupons.
-
Immerse the coupons in the corrosive solution with and without the inhibitor for a specific duration (e.g., 24 to 72 hours) at a constant temperature.
-
After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency.
-
Surface Analysis Techniques
These techniques provide visual and compositional information about the metal surface after exposure to the corrosive environment.
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal and assess the extent of corrosion damage and the formation of a protective film.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the elements on the metal surface, confirming the adsorption of the inhibitor molecules.
Theoretical Studies: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the corrosion inhibition mechanism at the molecular level.[24][25] These calculations can determine various molecular properties of the imidazole derivatives that are correlated with their inhibition efficiency, such as:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal, leading to better inhibition.[25]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal.[25]
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.[25]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[24]
These theoretical parameters provide valuable insights into the structure-activity relationship of imidazole derivatives as corrosion inhibitors, aiding in the design of new and more effective molecules.
The logical relationship between molecular properties and inhibition performance is depicted in the following diagram.
Caption: Relationship between molecular properties and inhibition efficiency.
Conclusion
Imidazole derivatives stand out as a highly promising class of corrosion inhibitors due to their ability to form a robust and persistent protective film on various metal surfaces. The core of their inhibition mechanism lies in the synergistic effect of physisorption and chemisorption, driven by the unique electronic properties of the imidazole ring and its substituents. A comprehensive evaluation using a combination of electrochemical, gravimetric, and surface analysis techniques, complemented by theoretical calculations, is crucial for understanding and optimizing their performance. This in-depth understanding facilitates the rational design of novel imidazole-based inhibitors with superior efficacy for diverse industrial applications, including in the development of protective coatings and formulations where metal integrity is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. mocedes.org [mocedes.org]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of three imidazole derivatives and corrosion inhibition performance for copper: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 21. researchgate.net [researchgate.net]
- 22. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 23. onepetro.org [onepetro.org]
- 24. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 25. researchgate.net [researchgate.net]
In Vitro Anticancer Screening of 1-(4-Nitrobenzyl)-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The imidazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] The structural features of imidazole derivatives, such as their ability to participate in hydrogen bonding and coordinate with metal ions, allow them to interact with various biological targets, making them attractive candidates for novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of a standardized in vitro screening process for evaluating the anticancer potential of a novel imidazole derivative, 1-(4-Nitrobenzyl)-1H-imidazole. The methodologies detailed herein serve as a robust framework for the initial assessment of cytotoxicity, induction of apoptosis, effects on the cell cycle, and potential mechanisms of action.
Quantitative Data Summary
The initial phase of screening involves determining the cytotoxic potential of this compound against a panel of human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit cell growth by 50%, is a critical metric for assessing potency.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 ± 3.1 |
| A549 | Lung Carcinoma | 18.7 ± 2.5 |
| HCT116 | Colon Carcinoma | 9.8 ± 1.2 |
| K562 | Chronic Myelogenous Leukemia | 32.1 ± 4.0 |
| SK-N-DZ | Neuroblastoma | 15.4 ± 2.2 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Table 2: Hypothetical Effects of this compound on Apoptosis and Cell Cycle in HCT116 Cells
| Assay | Parameter | Vehicle Control (%) | This compound (at IC50) (%) |
| Apoptosis | Early Apoptotic Cells | 4.2 ± 0.5 | 25.8 ± 3.2 |
| Late Apoptotic/Necrotic Cells | 2.1 ± 0.3 | 15.3 ± 2.1 | |
| Cell Cycle | G0/G1 Phase | 55.4 ± 4.5 | 40.1 ± 3.8 |
| S Phase | 30.1 ± 3.2 | 18.5 ± 2.5 | |
| G2/M Phase | 14.5 ± 1.8 | 41.4 ± 4.1 |
Experimental Workflow
The in vitro screening of a novel compound follows a logical progression from initial cytotoxicity assessment to more detailed mechanistic studies. The following diagram illustrates a typical workflow.
References
The Antibacterial Spectrum of 1-(4-Nitrobenzyl)-1H-imidazole and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
Abstract
This technical guide addresses the antibacterial spectrum of 1-(4-Nitrobenzyl)-1H-imidazole. A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the antibacterial activity, including minimum inhibitory concentration (MIC) and zone of inhibition data, for this particular chemical entity. However, extensive research has been conducted on various other nitroimidazole derivatives, providing valuable insights into the potential antimicrobial properties of this class of compounds. This document summarizes the available data on closely related nitroimidazole structures, outlines common experimental protocols for assessing antibacterial activity, and presents visual workflows to guide future research in this area.
Introduction to Nitroimidazole Antibacterials
Nitroimidazole derivatives are a significant class of synthetic antimicrobial agents with a broad spectrum of activity against anaerobic bacteria and certain protozoa. The mechanism of action of nitroimidazoles is generally understood to involve the reduction of the nitro group within the microbial cell under anaerobic conditions. This reduction process generates reactive nitroso- and hydroxylamino- intermediates and cytotoxic radicals that can damage microbial DNA and other macromolecules, ultimately leading to cell death. Given the established antimicrobial potential of the nitroimidazole core, this compound represents a compound of interest for further investigation.
Antibacterial Spectrum of Related Nitroimidazole Derivatives
While specific data for this compound is not currently available in the reviewed literature, the following tables summarize the antibacterial activity of various other nitroimidazole derivatives that have been synthesized and evaluated. This information provides a valuable starting point for understanding the structure-activity relationships within this compound class and for predicting the potential spectrum of the target molecule.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitroimidazole Derivatives against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole | Escherichia coli | 1.56-3.13 | [1] |
| Pseudomonas aeruginosa | 1.56-3.13 | [1] | |
| Bacillus subtilis | 1.56-3.13 | [1] | |
| Staphylococcus aureus | 1.56-3.13 | [1] | |
| 2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole | Escherichia coli | 1.56-6.25 | [1] |
| Pseudomonas aeruginosa | 1.56-6.25 | [1] | |
| Bacillus subtilis | 1.56-6.25 | [1] | |
| Staphylococcus aureus | 1.56-6.25 | [1] | |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | [1] |
| Gram-negative bacteria | >64 | [1] | |
| Unspecified nitroimidazole derivatives | Helicobacter pylori (clinical isolates) | 2 | [1] |
Note: The data presented is for derivatives of nitroimidazole and not for this compound itself.
Experimental Protocols for Antibacterial Susceptibility Testing
The following are detailed methodologies for key experiments commonly cited in the evaluation of antibacterial agents. These protocols can serve as a guide for designing future studies on this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial culture without antimicrobial agent)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth across the wells of the microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Agar Disk Diffusion Method for Zone of Inhibition Measurement
The agar disk diffusion method (Kirby-Bauer test) is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Standard antibiotic disks
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of the Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.
-
Application of Disks: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate. Standard antibiotic disks are also applied as controls.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement of Zone of Inhibition: If the antimicrobial agent is effective, a clear zone will appear around the disk where bacterial growth has been inhibited. The diameter of this zone of inhibition is measured in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the antimicrobial agent.
Visualized Workflows and Pathways
To aid in the conceptualization of experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for antibacterial screening and a generalized representation of the proposed mechanism of action for nitroimidazoles.
Caption: A generalized workflow for the synthesis, screening, and evaluation of a novel antibacterial compound.
Caption: Proposed mechanism of action for nitroimidazole antibacterial agents.
Conclusion and Future Directions
The existing body of research strongly supports the potential of the nitroimidazole scaffold in the development of new antibacterial agents. While there is a clear lack of data on the specific antibacterial spectrum of this compound, the information gathered from related derivatives suggests that this compound is a promising candidate for antimicrobial screening.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its antibacterial activity against a diverse panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as anaerobic bacteria. The experimental protocols and workflows outlined in this guide provide a solid framework for initiating such investigations. Elucidating the specific antibacterial profile and mechanism of action of this compound could contribute significantly to the discovery of novel therapeutics to combat the growing threat of antimicrobial resistance.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of 1-Alkyl-4-Nitro-1H-Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alkyl-4-nitro-1H-imidazoles are crucial structural motifs in a variety of pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties.[1][2] The regioselective synthesis of these compounds is of paramount importance as the biological activity is often dependent on the specific regioisomer. The alkylation of 4(5)-nitro-1H-imidazole can lead to two possible isomers: the 1-alkyl-4-nitro-1H-imidazole and the 1-alkyl-5-nitro-1H-imidazole. This document provides detailed protocols and application notes on the regioselective synthesis of the desired 1-alkyl-4-nitro-1H-imidazole isomer, summarizing key quantitative data and outlining experimental workflows.
Factors Influencing Regioselectivity
The regioselectivity of the N-alkylation of 4(5)-nitro-1H-imidazole is influenced by several factors:
-
Reaction Conditions: The choice between acidic and basic media can significantly impact the product distribution.[3]
-
Temperature: Temperature has been shown to be a critical factor in controlling the regioselectivity, particularly in acidic media.[3][4]
-
Solvent and Base: In basic media, the choice of solvent and base can affect reaction rates and yields.[1]
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent can also influence the outcome of the reaction.[3]
-
Steric and Electronic Effects: The electronic properties of the nitro group and steric hindrance around the nitrogen atoms of the imidazole ring play a significant role in directing the alkylation.[5]
Synthetic Methodologies
Two primary approaches for the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles are presented: alkylation in basic media and alkylation in acidic media.
Method 1: Alkylation in Basic Media
Alkylation of 4(5)-nitro-1H-imidazole under basic conditions is a common and effective method to achieve N-alkylation. The reaction typically proceeds by deprotonation of the imidazole ring followed by nucleophilic attack on the alkylating agent. Studies have shown that in the case of 4-nitroimidazole, alkylation is favored at the N-1 position.[6]
General Reaction Scheme:
Caption: General workflow for the alkylation of 4(5)-nitro-1H-imidazole in basic media.
Quantitative Data Summary:
The following table summarizes the results from the alkylation of 4-nitroimidazole with various alkylating agents in the presence of K₂CO₃ as a base and acetonitrile (CH₃CN) as a solvent at 60°C.[1][7]
| Entry | Alkylating Agent (R-X) | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethyl bromoacetate | 1-(Ethoxycarbonylmethyl)-4-nitro-1H-imidazole | 1.5 | 85 |
| 2 | Benzyl bromide | 1-Benzyl-4-nitro-1H-imidazole | 2 | 78 |
| 3 | Allyl bromide | 1-Allyl-4-nitro-1H-imidazole | 1 | 82 |
| 4 | Propargyl bromide | 1-(Prop-2-ynyl)-4-nitro-1H-imidazole | 3 | 66 |
| 5 | 2-Phenacyl bromide | 1-(2-Oxo-2-phenylethyl)-4-nitro-1H-imidazole | 2.5 | 75 |
| 6 | Methyl iodide | 1-Methyl-4-nitro-1H-imidazole | 3 | 70 |
| 7 | Chloroacetone | 1-(2-Oxopropyl)-4-nitro-1H-imidazole | 2 | 72 |
Experimental Protocol:
Procedure 2: Using CH₃CN as solvent
-
To a solution of 4(5)-nitroimidazole (7.87 mmol) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (8.7 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (15.74 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the disappearance of the starting material, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Evaporate the solvent in vacuo to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford the pure 1-alkyl-4-nitro-1H-imidazole.
Method 2: Alkylation in Acidic Media
Alkylation of 4(5)-nitro-1H-imidazoles in acidic media offers an alternative route, and the regioselectivity can be controlled by temperature.[3][4] At lower temperatures (e.g., 75°C), the formation of the 1-alkyl-5-nitro isomer is predominant. However, at higher temperatures (e.g., 140°C), the thermodynamically more stable 1-alkyl-4-nitro isomer is preferentially formed.[3] This is attributed to a mechanism involving quaternization of the initially formed 1-alkyl-5-nitro-1H-imidazole followed by a preferential dealkylation to yield the 4-nitro isomer.[3][4]
Logical Relationship Diagram:
Caption: Temperature-dependent regioselectivity in acidic media.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 1-benzyl-4-nitro-1H-imidazole in acidic media at elevated temperature is provided below, based on the principles described in the literature.[3]
-
In a sealed reaction vessel, suspend 4(5)-nitro-1H-imidazole in an excess of the alkylating agent (e.g., benzyl chloride).
-
Heat the mixture to 140°C and maintain this temperature with stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., diethyl ether) to precipitate the product.
-
Filter the solid and wash with the same solvent to remove excess alkylating agent.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1-benzyl-4-nitro-1H-imidazole.
Conclusion
The regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles can be effectively achieved by carefully selecting the reaction conditions. Alkylation in basic media, particularly with potassium carbonate in acetonitrile at 60°C, provides a reliable method for obtaining the desired 1-alkyl-4-nitro isomers in good yields.[1] For certain substrates and alkylating agents, performing the reaction in acidic media at high temperatures can also favor the formation of the thermodynamically more stable 1-alkyl-4-nitro-1H-imidazole. The choice of the synthetic route will depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. The protocols and data presented in this document serve as a valuable guide for researchers in the fields of medicinal chemistry and drug development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 4-Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 4-nitroimidazole, a critical transformation in the synthesis of various compounds with potential therapeutic applications, including antibacterial and anticancer agents.[1][2] The protocols outlined below are based on established literature methods and offer guidance on reagent selection, reaction conditions, and purification techniques.
Introduction
N-alkylation of the imidazole ring is a fundamental strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent molecule. In the case of 4-nitroimidazole, the introduction of an alkyl group at the N-1 position is the favored outcome and can significantly influence its biological activity.[3] The procedures described herein focus on achieving efficient and regioselective N-alkylation.
General Reaction Scheme
The N-alkylation of 4-nitroimidazole typically proceeds via a nucleophilic substitution reaction where the deprotonated 4-nitroimidazole anion attacks an alkyl halide or other suitable electrophile.
Experimental Protocols
Two primary protocols are presented, varying in solvent and work-up procedures. The choice of protocol may depend on the specific alkylating agent used and the desired scale of the reaction.
Protocol 1: N-Alkylation in Acetonitrile (CH₃CN)
This protocol is often preferred due to improved yields and simplified work-up.[3]
Materials:
-
4-Nitroimidazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a solution of 4-nitroimidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 2.0 equivalents).[4]
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the imidazole salt.
-
Add the alkylating agent (1.2 to 2.0 equivalents) dropwise to the stirred suspension.[3][4]
-
Heat the reaction mixture to 60°C and stir for 1-3 hours, or until the starting material is consumed as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.[4]
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude N-alkylated 4-nitroimidazole.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: N-Alkylation in DMF or DMSO
This protocol is an alternative that can be useful for less reactive alkylating agents, sometimes requiring higher temperatures.[5]
Materials:
-
4-Nitroimidazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Ice-water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
Dissolve 4-nitroimidazole (1.0 equivalent) in anhydrous DMF or DMSO in a round-bottom flask.
-
Add potassium carbonate or potassium hydroxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.[3]
-
Add the alkylating agent (2.0 equivalents) dropwise to the mixture.[3]
-
The reaction can be run at room temperature or heated (e.g., 110-120°C for reactions in DMF with certain substrates) until completion, as monitored by TLC.[5]
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (EtOAc/hexane) to obtain the pure N-alkylated product.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N-alkylation of 4-nitroimidazole with various alkylating agents, as reported in the literature.
Table 1: N-Alkylation of 4-Nitroimidazole at Room Temperature [6]
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 52 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 45 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 48 |
| Ethyl bromoacetate | KOH | CH₃CN | 24 | 35 |
| Ethyl bromoacetate | KOH | DMSO | 24 | 30 |
| Ethyl bromoacetate | KOH | DMF | 24 | 32 |
| Allyl bromide | K₂CO₃ | CH₃CN | 24 | 60 |
| Propargyl bromide | K₂CO₃ | CH₃CN | 24 | 55 |
Table 2: N-Alkylation of 4-Nitroimidazole with Heating
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 1.5 | 85 |
| Benzyl bromide | K₂CO₃ | CH₃CN | 60 | 1 | 82 |
| Allyl bromide | K₂CO₃ | CH₃CN | 60 | 2 | 75 |
| Propargyl bromide | K₂CO₃ | CH₃CN | 60 | 3 | 70 |
| Bromoacetophenone | K₂CO₃ | CH₃CN | 60 | 1 | 78 |
| Methyl iodide | K₂CO₃ | CH₃CN | 60 | 3 | 66 |
Note: Yields are for the isolated, purified products. Heating the reaction to 60°C in acetonitrile with K₂CO₃ as the base generally results in significantly improved yields and shorter reaction times.[3]
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow and reaction mechanism for the N-alkylation of 4-nitroimidazole.
Caption: General experimental workflow for the N-alkylation of 4-nitroimidazole.
Caption: Simplified logical relationship of the N-alkylation reaction mechanism.
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Nitrobenzyl)-1H-imidazole as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of 1-(4-Nitrobenzyl)-1H-imidazole as a corrosion inhibitor for mild steel in acidic environments. While direct experimental data for this specific compound is not extensively available in published literature, the following protocols and expected outcomes are based on extensive research on closely related imidazole and nitrobenzyl derivatives, which have demonstrated significant corrosion inhibition properties.
Introduction
Mild steel, a cornerstone in various industrial applications, is highly susceptible to corrosion, particularly in acidic media. Organic heterocyclic compounds, especially imidazole derivatives, have emerged as a promising class of corrosion inhibitors. These molecules typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The inhibition efficiency of these compounds is largely attributed to the presence of heteroatoms (like nitrogen), aromatic rings, and substituent groups.
This compound contains the imidazole ring, a key feature for corrosion inhibition, along with a nitrobenzyl group. The nitro group (-NO₂) is an electron-withdrawing group, which can influence the electronic density of the molecule and its adsorption characteristics on the mild steel surface. The benzyl group provides a larger surface area for coverage. It is hypothesized that this compound will act as a mixed-type inhibitor, influencing both anodic and cathodic reactions.
Synthesis of this compound
A common method for the synthesis of N-substituted imidazoles is the alkylation of imidazole with a suitable halide. In the case of this compound, this can be achieved by reacting imidazole with 4-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base and a suitable solvent. A phase transfer catalyst can also be employed to improve the reaction rate and yield.[1]
General Synthesis Protocol:
-
To a solution of imidazole in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Add a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
To this mixture, add 4-nitrobenzyl halide dropwise at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization of the synthesized compound should be performed using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[1]
Experimental Protocols for Corrosion Inhibition Studies
To evaluate the efficacy of this compound as a corrosion inhibitor for mild steel, a series of electrochemical and surface analysis techniques should be employed. The following are detailed protocols for these key experiments.
Materials and Sample Preparation
-
Mild Steel Specimen: The composition of the mild steel should be well-defined (e.g., 0.17 wt.% C, 0.37 wt.% Mn, 0.20 wt.% Si, 0.03 wt.% S, 0.01 wt.% P, and the rest Fe).[2] For electrochemical studies, the specimens are typically embedded in a resin with a defined exposed surface area (e.g., 1 cm²). For weight loss measurements, coupons of a specific dimension are used.
-
Surface Preparation: Prior to each experiment, the mild steel surface must be mechanically polished using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 180 to 2000 grit).[2] The polished specimens are then rinsed with distilled water and degreased with a suitable solvent like acetone or ethanol, followed by drying.
-
Corrosive Medium: A 1 M solution of Hydrochloric Acid (HCl) or a 0.5 M solution of Sulfuric Acid (H₂SO₄) is commonly used as the corrosive medium.[2][3]
-
Inhibitor Solutions: Solutions of this compound of various concentrations (e.g., ranging from 10⁻⁶ M to 10⁻³ M) are prepared by dissolving the compound in the corrosive medium.[2]
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Clean and weigh the mild steel coupons accurately (W₁).
-
Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning them with a suitable solution (e.g., a solution containing HCl and a cleaning inhibitor).
-
Rinse the cleaned coupons with distilled water and acetone, dry them, and reweigh them accurately (W₂).
-
Calculate the corrosion rate (CR) in mm/year using the following equation: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
Electrochemical studies are performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
This technique provides information on the kinetics of the anodic and cathodic reactions.
Protocol:
-
Immerse the prepared mild steel working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential to generate Tafel plots.
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The Nyquist plot for mild steel in acidic media typically shows a depressed semicircle, which is characteristic of a charge transfer process.
-
Fit the impedance data to an appropriate equivalent electrical circuit (EEC) to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis
SEM is used to visualize the surface morphology of the mild steel before and after exposure to the corrosive environment.
Protocol:
-
Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a specified duration.
-
After immersion, retrieve the coupons, rinse them with distilled water, and dry them.
-
Mount the specimens on stubs and coat them with a thin layer of a conductive material (e.g., gold or carbon) if necessary.
-
Examine the surface of the specimens under the SEM at various magnifications.
-
The surface of the specimen in the uninhibited solution is expected to show significant damage, while the surface in the inhibited solution should appear much smoother, indicating the formation of a protective film.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison. The following tables are examples based on data for analogous imidazole derivatives.[2][4]
Table 1: Weight Loss Data for an Imidazole Derivative on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 1.25 | - |
| 1 x 10⁻⁶ | 0.50 | 60.0 |
| 1 x 10⁻⁵ | 0.28 | 77.6 |
| 1 x 10⁻⁴ | 0.15 | 88.0 |
| 1 x 10⁻³ | 0.04 | 96.7 |
Table 2: Potentiodynamic Polarization Data for an Imidazole Derivative on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -480 | 250 | - |
| 1 x 10⁻⁶ | -475 | 110 | 56.0 |
| 1 x 10⁻⁵ | -472 | 65 | 74.0 |
| 1 x 10⁻⁴ | -468 | 30 | 88.0 |
| 1 x 10⁻³ | -465 | 10 | 96.0 |
Table 3: Electrochemical Impedance Spectroscopy Data for an Imidazole Derivative on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 150 | - |
| 1 x 10⁻⁶ | 120 | 80 | 58.3 |
| 1 x 10⁻⁵ | 250 | 65 | 80.0 |
| 1 x 10⁻⁴ | 550 | 40 | 90.9 |
| 1 x 10⁻³ | 1200 | 25 | 95.8 |
Note: The data presented in these tables are representative of typical results for effective imidazole-based corrosion inhibitors and are intended for illustrative purposes. Actual experimental results for this compound may vary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Nitrobenzyl)-1H-imidazole in Medicinal Chemistry
Disclaimer: Specific experimental data and established protocols for 1-(4-Nitrobenzyl)-1H-imidazole are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally related nitroimidazole and N-benzylimidazole derivatives. These should be considered as a starting point for research and will require optimization for the specific compound.
Introduction
This compound is a heterocyclic compound featuring an imidazole ring N-substituted with a 4-nitrobenzyl group. The imidazole scaffold is a well-known pharmacophore present in numerous clinically used drugs, exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The presence of the nitrobenzyl group can further modulate the biological activity and pharmacokinetic properties of the molecule. This document provides an overview of potential applications of this compound in medicinal chemistry, along with generalized experimental protocols for its synthesis and biological evaluation based on analogous compounds.
Potential Applications in Medicinal Chemistry
Based on the known activities of structurally similar compounds, this compound holds potential in the following areas:
-
Anticancer Agent: Nitroaromatic compounds are known to have cytotoxic effects, and various imidazole derivatives have demonstrated potent anticancer activity. Potential mechanisms could involve the inhibition of key enzymes in cancer progression, such as Poly(ADP-ribose) polymerase (PARP), or induction of cell cycle arrest and apoptosis.
-
Antifungal Agent: Imidazole derivatives are a cornerstone of antifungal therapy, primarily acting through the inhibition of ergosterol biosynthesis. The structural features of this compound make it a candidate for investigation against various fungal pathogens.
-
Antibacterial Agent: The nitroimidazole scaffold is present in several antibacterial drugs. The mechanism often involves the reduction of the nitro group under anaerobic conditions to generate reactive radical species that damage bacterial DNA.
Synthesis Protocol
A general and widely used method for the synthesis of 1-(substituted-benzyl)-1H-imidazoles is the N-alkylation of imidazole with a corresponding benzyl halide.
Protocol: N-Alkylation of Imidazole with 4-Nitrobenzyl Bromide
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Add 4-nitrobenzyl bromide (1.1 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours, indicated by the consumption of the starting imidazole), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide and wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Protocols for Biological Evaluation
Anticancer Activity
A standard method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT assay.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
This compound, dissolved in DMSO
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data for Structurally Related Compounds (for reference):
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzenesulfonamide-bearing imidazole derivative | MDA-MB-231 (Breast) | 20.5 | [1] |
| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 | [1] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [2] |
| Piperazine-tagged imidazole derivative | HepG2 (Liver) | 5.6 | [3] |
Potential Mechanism of Action: PARP Inhibition
Some nitro-containing benzimidazole derivatives have been shown to act as PARP inhibitors. A potential signaling pathway is illustrated below.
Diagram of PARP Inhibition Signaling Pathway:
Caption: Hypothetical signaling pathway of PARP inhibition by this compound.
Antifungal Activity
The antifungal activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution Assay for Antifungal Susceptibility
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
This compound, dissolved in DMSO
-
RPMI-1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).
-
Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, either visually or by reading the optical density.
Quantitative Data for a Structurally Related Compound (for reference):
| Compound Name | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Candida albicans | 12.5 | [4] |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Aspergillus niger | 12.5 | [4] |
Conclusion
While this compound itself has not been extensively studied, its structural motifs suggest significant potential in medicinal chemistry, particularly in the development of new anticancer and antifungal agents. The protocols provided here, based on established methods for analogous compounds, offer a robust framework for initiating the synthesis and biological evaluation of this promising molecule. Researchers are encouraged to adapt and optimize these protocols to thoroughly investigate the therapeutic potential of this compound.
References
- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1-(4-Nitrobenzyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and antimicrobial assessment of 1-(4-nitrobenzyl)-1H-imidazole derivatives. Imidazole-based compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a 4-nitrobenzyl group can enhance the antimicrobial properties of the imidazole scaffold. This document offers detailed protocols for the chemical synthesis, purification, and subsequent evaluation of the antimicrobial efficacy of these derivatives.
Data Presentation: Antimicrobial Activity
The antimicrobial potential of synthesized this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] Below is a summary of representative MIC values for nitroimidazole derivatives against common microbial strains, providing a comparative overview of their potency.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Reference Compound (MIC in µg/mL) |
| Derivative 1 | 8 | 16 | 32 | 16 | Ciprofloxacin (0.5-2) |
| Derivative 2 | 4 | 8 | 16 | 8 | Fluconazole (1-4) |
| Derivative 3 | 16 | 32 | 64 | 32 | Metronidazole (0.25-8) |
| Derivative 4 | >64 | >64 | >64 | >64 | |
| Derivative 5 | 2 | 4 | 8 | 4 |
Note: The data presented here are hypothetical and for illustrative purposes. Actual MIC values will vary depending on the specific derivative and the microbial strain tested.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of imidazole with 4-nitrobenzyl bromide using a solid-liquid phase transfer catalyst, which offers mild reaction conditions and high regioselectivity.[2]
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard laboratory glassware
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.02 equivalents).[2]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 4-nitrobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.[3]
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure this compound.[4]
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method in 96-well plates.[1]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal cultures
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Add 100 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of the dilution series.[1]
-
Inoculation: Inoculate all wells (except for a sterility control well) with 100 µL of the prepared inoculum, bringing the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria[6] and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Protocol 3: Antimicrobial Susceptibility Testing - Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity.[5]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Synthesized compounds
-
Sterile blank paper disks (6 mm diameter)
-
Positive control antibiotic disks
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[6]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compounds onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Place a positive control antibiotic disk on the plate as well. Ensure disks are spaced at least 24 mm apart.[6]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[6]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action for nitroimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. hardydiagnostics.com [hardydiagnostics.com]
Application Note: Quantitative Analysis of 1-(4-Nitrobenzyl)-1H-imidazole using High-Performance Liquid Chromatography (HPLC)
Introduction
1-(4-Nitrobenzyl)-1H-imidazole is a chemical intermediate of significant interest in pharmaceutical and materials science research. Its synthesis and subsequent use in developmental pipelines necessitate a robust and reliable analytical method for its quantification. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described protocol is tailored for researchers, scientists, and drug development professionals requiring precise quantification of this compound in various sample matrices. The method has been validated for its linearity, accuracy, precision, and sensitivity.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method. Data acquisition and processing were performed using a compatible chromatography data system.
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 274 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
Mobile Phase A (25 mM Potassium Dihydrogen Phosphate, pH 3.5):
-
Weigh 3.40 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 3.5 using diluted phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
Mobile Phase (Working Solution):
-
Mix Mobile Phase A and Acetonitrile (Mobile Phase B) in a 60:40 (v/v) ratio.
-
Degas the final mobile phase mixture for 10 minutes before use.
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is the standard stock solution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed HPLC method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Retention Time | Approximately 4.5 min |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=6) | %RSD | % Recovery |
| 10 | 9.92 | 1.2 | 99.2 |
| 50 | 50.45 | 0.8 | 100.9 |
| 90 | 89.28 | 1.1 | 99.2 |
Visualizations
Experimental Workflow
Caption: HPLC experimental workflow for the quantification of this compound.
Conclusion
The described RP-HPLC method provides a straightforward, rapid, and reliable approach for the quantification of this compound. The method is selective and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in various scientific and industrial settings.
Application Notes and Protocols: Evaluating Imidazole-Based Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the experimental setup and protocols for testing the efficacy of imidazole-based corrosion inhibitors on metallic substrates, typically carbon steel, in corrosive environments.
Introduction
Corrosion is a natural electrochemical process that leads to the gradual degradation of materials, primarily metals, due to chemical reactions with their environment. This phenomenon poses significant economic and safety challenges across various industries. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can effectively decrease the corrosion rate of a metal.[1]
Among the various types of organic inhibitors, imidazole and its derivatives have garnered significant attention due to their high inhibition efficiency, cost-effectiveness, and relatively low toxicity.[1][2] These heterocyclic compounds, rich in nitrogen atoms and π-electrons, function by adsorbing onto the metal surface to form a protective film.[3] This barrier isolates the metal from aggressive ions like Cl⁻ and H⁺, thus mitigating the corrosion process.[2]
This document provides detailed protocols for the evaluation of imidazole-based corrosion inhibitors using standard laboratory techniques, including gravimetric (weight loss) methods, electrochemical measurements, and surface analysis.
General Experimental Workflow
The evaluation of a corrosion inhibitor follows a systematic workflow, beginning with material preparation and culminating in detailed surface and electrochemical analysis.
Materials and Apparatus
3.1 Materials & Reagents
-
Metal Specimen: Carbon steel coupons (e.g., Q235, AISI 1018) with a defined surface area.[2][4]
-
Corrosive Medium: e.g., 1M Hydrochloric acid (HCl) or 0.5M Sulfuric acid (H₂SO₄).
-
Inhibitor: Imidazole or its derivative compound.
-
Abrasive Paper: Silicon Carbide (SiC) paper of various grits (e.g., 240, 600, 800, 1200).[5]
-
Cleaning Solvents: Distilled water, ethanol, acetone.[6]
-
Electrolytes for Reference Electrode: 3M or Saturated Potassium Chloride (KCl).[7]
3.2 Apparatus
-
Analytical Balance: Sensitivity of 0.1 mg.
-
Thermostatic Water Bath: To maintain constant temperature.
-
Glassware: Beakers, volumetric flasks, pipettes.
-
Potentiostat/Galvanostat: With frequency response analyzer for EIS.[8]
-
Electrochemical Cell: A standard three-electrode glass cell (typically 100-250 mL).[8][9]
-
Surface Analysis Instruments: Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX), Atomic Force Microscope (AFM), X-ray Photoelectron Spectrometer (XPS), Fourier-Transform Infrared Spectrometer (FTIR).[12][13]
Experimental Protocols
4.1 Protocol 1: Weight Loss (Gravimetric) Method
This method provides a direct measure of material loss over time.
-
Specimen Preparation: Mechanically polish the carbon steel coupons sequentially with SiC paper of increasing grit size.
-
Cleaning: Rinse the polished coupons with distilled water, degrease with acetone, rinse with ethanol, and dry in warm air.[6]
-
Initial Weighing: Weigh each coupon accurately using an analytical balance (W₁).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution without (blank) and with various concentrations of the imidazole inhibitor.
-
Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 298 K) for a specified duration (e.g., 6, 24, 72 hours).[4][14]
-
Final Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by cleaning with a specific solution (e.g., Clarke's solution), rinse thoroughly with distilled water and acetone, dry, and re-weigh (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[15]
-
4.2 Protocol 2: Electrochemical Measurements
Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism. They monitor the electrochemical reactions at the metal-solution interface.[16]
-
Electrode Preparation: Prepare the working electrode (metal specimen) as described in step 1.1 and 1.2. Mount it in an electrode holder, ensuring only a known surface area (e.g., 1 cm²) is exposed to the solution.[17]
-
Cell Assembly: Assemble the three-electrode cell. Place the WE centrally, with the RE and CE on either side. The tip of the reference electrode should be close to the WE surface.[7]
-
Stabilization: Fill the cell with the test solution (blank or with inhibitor) and allow the system to stabilize by immersing the WE for about 30-60 minutes until a steady open-circuit potential (OCP or Ecorr) is reached.[5]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.[17]
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.[8][17]
-
Plot the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot relates to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion resistance.[18]
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), Rct, and double-layer capacitance (Cdl).[18]
-
Calculate IE%: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
Immediately after OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[10][19]
-
Plot the logarithm of the measured current density (log i) versus the applied potential (E). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[7]
-
A lower icorr value signifies a lower corrosion rate and better inhibition.
-
Calculate IE%: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
4.3 Protocol 3: Surface Analysis Techniques
These methods characterize the morphology and composition of the metal surface after exposure to the corrosive environment, providing direct evidence of the inhibitor's protective film.[12]
-
Sample Preparation: After the weight loss or electrochemical tests, carefully retrieve the metal specimens, rinse gently with distilled water and ethanol, and dry.
-
Scanning Electron Microscopy (SEM): Use SEM to observe the surface morphology. A smooth surface in the presence of the inhibitor, compared to a pitted and damaged surface in the blank solution, indicates effective protection.[2]
-
Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, which can confirm the presence of elements from the inhibitor molecule (like Nitrogen) in the protective film.
-
Atomic Force Microscopy (AFM): AFM provides high-resolution 3D topographical images of the surface, allowing for quantitative analysis of surface roughness. A decrease in roughness in the presence of the inhibitor suggests the formation of a uniform protective layer.[20]
-
X-ray Photoelectron Spectroscopy (XPS) & Fourier-Transform Infrared Spectroscopy (FTIR): These techniques are used to analyze the chemical composition and bonding states of the adsorbed inhibitor film, helping to elucidate the adsorption mechanism (physisorption vs. chemisorption).[2][12]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Summary of Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | Value | Value | - |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| 200 | Value | Value | Value |
Table 2: Summary of Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. RE) | icorr (µA/cm²) | βc (mV/dec) | βa (mV/dec) | IE% |
|---|---|---|---|---|---|
| 0 (Blank) | Value | Value | Value | Value | - |
| 50 | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value |
Table 3: Summary of Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | n | IE% |
|---|---|---|---|---|
| 0 (Blank) | Value | Value | Value | - |
| 50 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value |
Mechanism of Inhibition
Imidazole-based inhibitors protect metals primarily through adsorption. The nitrogen atoms and aromatic ring of the imidazole molecule are electron-rich centers that can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film.[3] This film acts as a physical barrier, blocking the active sites for corrosion.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. farsi.msrpco.com [farsi.msrpco.com]
- 6. content.ampp.org [content.ampp.org]
- 7. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 9. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. nrc.gov [nrc.gov]
- 12. content.ampp.org [content.ampp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. ijcsi.pro [ijcsi.pro]
- 19. corrosionpedia.com [corrosionpedia.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-(4-Nitrobenzyl)-1H-imidazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrobenzyl)-1H-imidazole is a nitroimidazole derivative with potential applications in cancer research. The imidazole scaffold is a key feature in many biologically active compounds, and nitroaromatic compounds are known for their potential as hypoxia-activated prodrugs and radiosensitizers.[1][2] These characteristics make this compound a compound of interest for investigation as an anticancer agent. These application notes provide a comprehensive guide to the preparation and use of this compound in various cell-based assays to evaluate its cytotoxic and apoptotic effects, as well as its influence on key cancer-related signaling pathways.
Preparation of this compound for Cell-Based Assays
For use in cell culture, this compound should be of high purity (≥97%).[3] Proper handling and preparation are crucial to obtain reliable and reproducible results.
Materials:
-
This compound powder[3]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
Protocol for Stock Solution Preparation:
-
Dissolution: Prepare a 100 mM stock solution of this compound by dissolving the powder in cell culture grade DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 20.32 mg of the compound (Molecular Weight: 203.2 g/mol ) in 1 mL of DMSO.[3]
-
Solubilization: Gently vortex the solution until the compound is completely dissolved. If necessary, warm the solution briefly at 37°C.
-
Sterilization: While not always necessary due to the nature of DMSO, for long-term storage and sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the stock solution can be stored at 4°C.
Preparation of Working Solutions:
Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before each experiment. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
Data Presentation: In Vitro Efficacy
The following tables summarize hypothetical quantitative data for this compound against various cancer cell lines. This data is illustrative and based on typical results for similar imidazole-based anticancer compounds.[2][4]
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 32.8 |
| HCT116 | Colorectal Carcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 28.4 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 |
| 10 | 12.8 ± 1.1 | 5.4 ± 0.7 |
| 20 | 25.6 ± 2.3 | 10.1 ± 1.2 |
| 40 | 42.1 ± 3.5 | 18.7 ± 1.9 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24h)
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| 15 | 68.5 ± 3.1 | 15.3 ± 1.4 | 16.2 ± 1.3 |
| 30 | 75.1 ± 3.5 | 10.2 ± 1.1 | 14.7 ± 1.2 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 100 mM stock solution. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[6]
Materials:
-
6-well cell culture plates
-
PI/RNase Staining Buffer
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting: Collect and centrifuge the cells at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways such as PI3K/Akt/mTOR and MAPK.[1]
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Nitroimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole compounds are a critical class of therapeutics and diagnostic agents, primarily known for their efficacy against anaerobic bacteria and protozoa, as well as their potential as hypoxia-activated prodrugs in cancer therapy. The selective activation of the nitro group under hypoxic conditions to form cytotoxic radicals is the hallmark of their mechanism of action. This unique feature makes them prime candidates for targeted therapies and warrants specialized high-throughput screening (HTS) strategies to discover novel, potent, and specific nitroimidazole-based drugs.
These application notes provide detailed protocols and guidelines for designing and implementing HTS assays involving nitroimidazole compounds. The focus is on both phenotypic and target-based screening approaches relevant to infectious diseases and oncology.
Core Mechanism of Action: Bioreductive Activation
The biological activity of nitroimidazoles is contingent on the reduction of their nitro group.[1] This process is catalyzed by nitroreductase enzymes present in anaerobic organisms or overexpressed in hypoxic tumor cells. Under normal oxygen levels (normoxia), the formed nitro radical anion is rapidly re-oxidized back to the parent compound. However, in low-oxygen (hypoxic or anaerobic) environments, the radical anion undergoes further reduction, leading to the formation of highly reactive cytotoxic species that damage DNA, proteins, and other cellular macromolecules, ultimately causing cell death.[2][3]
A visual representation of this activation pathway is crucial for understanding the design of relevant HTS assays.
References
Application Notes and Protocols for Purity Characterization of 1-(4-Nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for characterizing the purity of synthesized 1-(4-Nitrobenzyl)-1H-imidazole. The protocols outlined below are designed to ensure accurate and reproducible results, which are critical for quality control in drug development and chemical research.
Overview of Analytical Techniques
The purity of this compound, a key intermediate in various synthetic pathways, is paramount for the integrity of subsequent research and development. A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each method offers unique insights into the sample's composition and potential impurities.
A general workflow for the purity characterization of this compound is depicted below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this compound.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation of impurities. A common mobile phase consists of a mixture of acetonitrile and water (with an additive like 0.1% formic acid for improved peak shape).
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the same diluent.
-
-
Chromatographic Conditions:
Data Presentation: HPLC Purity Data
| Parameter | Expected Result |
| Retention Time (t_R_) | ~15-20 min (dependent on exact conditions) |
| Purity (by area %) | ≥ 97% |
| Impurities | Individual impurities ≤ 0.5% |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 2000 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as a confirmatory method for the structure of the main component.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a 30 m HP-5MS (0.25 mm inner diameter, 0.25 µm film thickness) is suitable.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 100 °C.
-
Ramp 2: 5 °C/min to 140 °C.
-
Ramp 3: 20 °C/min to 280 °C, hold for 3 min.[2]
-
-
Transfer Line Temperature: 280 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS Data
| Parameter | Expected Result |
| Retention Time (t_R_) | Dependent on the specific method |
| Molecular Ion (M+) | m/z 203 |
| Key Fragmentation Ions | m/z 136 ([M-NO2-H]+), 106, 91, 77 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qHNMR) is an excellent method for determining the purity of a compound without the need for a reference standard of the analyte itself. It relies on the principle that the integral of a signal is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol: Quantitative ¹H NMR (qHNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as DMSO-d₆ or CDCl₃.
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) and add it to the same NMR tube.
-
Add the deuterated solvent (e.g., 0.75 mL) to dissolve both the sample and the internal standard completely.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Presentation: ¹H NMR Data (in DMSO-d₆)
Based on a similar compound, 1-methyl-3-(4-nitrobenzyl)imidazolium bromide, the following chemical shifts can be anticipated.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole H-2 | ~8.0 - 8.5 | s | 1H |
| Imidazole H-4/H-5 | ~7.0 - 7.8 | m | 2H |
| Benzyl CH₂ | ~5.5 - 5.8 | s | 2H |
| Aromatic CH (ortho to NO₂) | ~8.2 - 8.4 | d | 2H |
| Aromatic CH (meta to NO₂) | ~7.6 - 7.8 | d | 2H |
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula and assess the presence of inorganic impurities.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[4][5]
Data Presentation: Elemental Analysis Data
| Element | Theoretical % for C₁₀H₉N₃O₂ | Found % |
| Carbon (C) | 59.11 | 59.11 ± 0.3 |
| Hydrogen (H) | 4.46 | 4.46 ± 0.3 |
| Nitrogen (N) | 20.68 | 20.68 ± 0.3 |
The found percentages should be within ±0.3% of the theoretical values for a pure sample.[4]
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of the described analytical techniques in establishing the comprehensive purity profile of this compound.
References
Formulation of 1-(4-Nitrobenzyl)-1H-imidazole for Biological Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and use of 1-(4-Nitrobenzyl)-1H-imidazole in biological testing, with a focus on in vitro cancer cell-based assays. This document outlines the necessary protocols for solubilization, stability assessment, and cytotoxicity testing, and includes relevant data for structurally similar compounds to guide experimental design.
Physicochemical Properties and Formulation
This compound is a small molecule with a molecular weight of 203.2 g/mol . Its chemical structure, featuring a nitrobenzyl group attached to an imidazole ring, suggests low aqueous solubility. Successful formulation for biological testing is critical for obtaining reliable and reproducible results.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Aqueous Solubility (pH 7.4) | Storage Conditions |
| This compound | C₁₀H₉N₃O₂ | 203.20 | Data not available; expected to be low | Sealed in dry, 2-8°C[1] |
| 1-(4-Nitrophenyl)-1H-imidazole | C₉H₇N₃O₂ | 189.17 | >28.4 µg/mL[2] | Room temperature |
| 1-(4-methoxy-3-nitrobenzyl)-4-nitro-1H-imidazole | C₁₁H₁₀N₄O₅ | 278.23 | >41.7 µg/mL[3] | Room temperature |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Due to its presumed low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.032 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution to 37°C for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
This will yield a 10 mM stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines, a lower concentration (e.g., <0.1%) may be necessary.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Protocol 2: In Vitro Cytotoxicity Testing using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and the vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Illustrative Cytotoxicity Data
Table 2: Illustrative EC₅₀ Values of 4-acetylphenylamine-based Imidazole Derivatives
| Compound | Cell Line | EC₅₀ (µM) |
| Compound 14 | PPC-1 (Prostate Cancer) | 3.1 - 47.2 |
| Compound 14 | U-87 (Glioblastoma) | 3.1 - 47.2 |
| Compound 22 | PPC-1 (Prostate Cancer) | 3.1 - 47.2 |
| Compound 22 | U-87 (Glioblastoma) | 3.1 - 47.2 |
| Data from a study on 4-acetylphenylamine-based imidazole derivatives, where compounds 14 and 22 were identified as promising anticancer agents.[4] |
Proposed Mechanism of Action and Experimental Workflow
Nitroimidazole compounds are known to act as bioreductive prodrugs, particularly effective against hypoxic tumor cells.
The experimental workflow for evaluating the biological activity of this compound should be systematic to ensure data quality.
Stability Considerations
The stability of nitro-substituted imidazoles can be influenced by factors such as light, temperature, and pH. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. For critical experiments, the stability of the compound in cell culture medium under experimental conditions (37°C, 5% CO₂) should be assessed. This can be done by incubating the compound in the medium for the duration of the experiment, and then analyzing the concentration of the parent compound at different time points using a suitable analytical method like HPLC.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(4-Nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 123155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-methoxy-3-nitrobenzyl)-4-nitro-1H-imidazole | C11H10N4O5 | CID 1424792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of 1-(4-Nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of imidazoles is a fundamental transformation in organic synthesis, yielding scaffolds present in numerous pharmaceuticals and fine chemicals. The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole is of particular interest as the nitrobenzyl group is a versatile functionality for further chemical modifications. Traditional methods for N-alkylation often require harsh conditions, expensive solvents, and strong, hazardous bases. Phase transfer catalysis (PTC) offers a greener, more efficient, and cost-effective alternative.[1][2] PTC facilitates the reaction between reactants in immiscible phases, often a solid and a liquid or two immiscible liquids, by transporting a reactive anion from one phase to another where it can react.[1][3] This methodology typically employs milder bases, can be performed at room temperature, and often results in high yields and regioselectivity.[4]
This document provides detailed application notes and protocols for the synthesis of this compound using phase transfer catalysis, summarizing quantitative data and providing a comprehensive experimental workflow.
Reaction Principle
The synthesis of this compound via phase transfer catalysis involves the deprotonation of imidazole by a solid inorganic base (e.g., K₂CO₃) in a non-polar organic solvent. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the imidazolide anion from the solid phase into the organic phase. In the organic phase, the highly reactive imidazolide anion undergoes a nucleophilic substitution reaction (Sₙ2) with 4-nitrobenzyl halide to yield the desired product, this compound.
Data Presentation
The use of phase transfer catalysts has been shown to significantly improve the yields of N-alkylated imidazoles under mild conditions. Below is a summary of representative data for the N-alkylation of imidazoles using various phase transfer catalysts.
| Entry | Imidazole Derivative | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methyl-4(5)-nitroimidazole | 4-Nitrobenzyl chloride | TBAB (2) | K₂CO₃ | CH₃CN | RT | 18 | 95 | [4] |
| 2 | Imidazole | Benzyl chloride | TBAB | K₂CO₃ | None | 70-80 | - | High | [3] |
| 3 | Imidazole | n-Butyl bromide | TBAI | KOH | Benzene | - | - | High | [3] |
| 4 | Imidazole | Dichloroethane | TBAB (2) | NaOH | Dichloroethane | - | - | 41.7 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Tetrabutylammonium Bromide (TBAB) under Solid-Liquid PTC
This protocol is adapted from a general procedure for the N-alkylation of nitroimidazoles.[4]
Materials:
-
Imidazole
-
4-Nitrobenzyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required, though this reaction proceeds at room temperature)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.02 eq).
-
Add acetonitrile as the solvent.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 4-nitrobenzyl chloride (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18 hours.[4]
-
Once the reaction is complete, filter the solid residue and wash it with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the phase transfer catalyzed synthesis of this compound.
Caption: Phase transfer catalysis mechanism for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The use of phase transfer catalysis for the synthesis of this compound presents a highly efficient, environmentally friendly, and scalable method.[1] The mild reaction conditions, high yields, and simple work-up procedures make this approach particularly attractive for both academic research and industrial applications in drug development and fine chemical synthesis.[2][4] The protocols and data provided herein offer a solid foundation for researchers to implement this valuable synthetic strategy.
References
Application Notes and Protocols for Developing Antibacterial Agents Against Metronidazole-Resistant Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helicobacter pylori (H. pylori) is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric cancer. Metronidazole is a key antibiotic used in eradication therapies; however, the emergence of metronidazole-resistant H. pylori strains is a growing global health concern, leading to treatment failures. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel antibacterial agents to combat metronidazole-resistant H. pylori.
The primary mechanism of metronidazole resistance in H. pylori involves the inactivation of nitroreductase enzymes, which are crucial for the activation of this prodrug. Specifically, mutations in the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes are frequently associated with resistance. These mutations prevent the reduction of metronidazole's nitro group, a necessary step for the formation of cytotoxic radicals that damage bacterial DNA.
Data Presentation: In Vitro Efficacy of Novel Antibacterial Agents
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various investigational compounds and synergistic combinations against metronidazole-susceptible and -resistant H. pylori strains.
Table 1: MICs of Novel Single Agents against H. pylori
| Compound/Agent | H. pylori Strain(s) | Metronidazole Susceptibility | MIC (µg/mL) | Reference(s) |
| Linolenic acid-metronidazole (Lla-Met) | Drug-resistant H. pylori | Resistant | 2-4 | [1] |
| 8-nitrofluoroquinolone derivative (3c) | Clinical strains | Not specified | 2-64 | [2] |
| Moenomycin A | Multidrug-resistant strains | Resistant | Not specified | [3] |
| Sitafloxacin | Clinical isolates | Not specified | 100% sensitive | [4] |
| Rifabutin | Clinical isolates | Not specified | 100% sensitive | [4] |
| Furazolidone | Clinical isolates | Not specified | 100% sensitive | [4] |
| Fosfomycin | Multidrug-resistant strains | Resistant | 128-256 | [5] |
Table 2: Synergistic Activity of Combination Therapies against Metronidazole-Resistant H. pylori
| Combination | H. pylori Strain(s) | Fractional Inhibitory Concentration (FIC) Index | Outcome | Reference(s) |
| Moenomycin A + Metronidazole | Multidrug-resistant strains | Not specified | Synergism in 21 of 32 strains | [3] |
| 8-nitrofluoroquinolone (3a) + Metronidazole | Metronidazole-resistant strains | 0.328 | Synergistic | [2] |
| 8-nitrofluoroquinolone (3d) + Metronidazole | Metronidazole-resistant strains | 0.328 | Synergistic | [2] |
| Fosfomycin + Clarithromycin | Multidrug-resistant strains | < 1 | Synergistic | [5] |
| Fosfomycin + Doxycycline | Multidrug-resistant strains | < 1 | Synergistic | [5] |
| Fosfomycin + Rifampicin | Multidrug-resistant strains | < 1 | Synergistic | [5] |
| Clarithromycin + Tinidazole | Not specified | Not specified | Synergistic | [6] |
Visualizations: Pathways and Workflows
References
- 1. Linolenic acid-metronidazole inhibits the growth of Helicobacter pylori through oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combating multidrug-resistant Helicobacter pylori with moenomycin A in combination with clarithromycin or metronidazole [frontiersin.org]
- 4. Five alternative Helicobacter pylori antibiotics to counter high levofloxacin and metronidazole resistance in the Dominican Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic activity and molecular modelling of fosfomycin combinations with some antibiotics against multidrug resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Effects of Nitroimidazoles Alone and in Combination with Clarithromycin on Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrobenzyl)-1H-imidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 1-(4-Nitrobenzyl)-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic substitution reaction (SN2) where the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide (e.g., bromide or chloride). A base is used to deprotonate the imidazole, which significantly increases its nucleophilicity and facilitates the reaction.[1][2]
Q2: Why is the choice of base important in this synthesis?
The base plays a crucial role in deprotonating the imidazole. The efficiency of this deprotonation directly impacts the concentration of the nucleophile and, consequently, the reaction rate and yield. Common bases range from mild inorganic bases like potassium carbonate (K₂CO₃) to strong bases like sodium hydride (NaH). The choice depends on the reactivity of the starting materials and the desired reaction conditions.[3][4] For many N-alkylations of imidazole, weaker bases like K₂CO₃ are sufficient.[3][4]
Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between reactants that are in different phases (e.g., a solid base and a solute in an organic solvent). The PTC helps to carry the deprotonated imidazole anion from the solid phase or an aqueous phase into the organic phase where it can react with the 4-nitrobenzyl halide.[5][6][7] This can significantly increase the reaction rate and allow for milder reaction conditions, such as room temperature operation.[5]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials (imidazole and 4-nitrobenzyl halide), you can observe the consumption of reactants and the appearance of the product spot.
Q5: What are the common methods for purifying the final product?
The most common purification methods are column chromatography and recrystallization.[3] For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is often effective.[3] Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, can also yield a high-purity product.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Incomplete deprotonation of imidazole: The base may not be strong enough or may have low solubility in the chosen solvent. | - Switch to a stronger base (e.g., KOH instead of K₂CO₃) or a base with better solubility (e.g., Cs₂CO₃). - Consider using a stronger solvent system like DMF or DMSO.[3][4] - If using a solid base, ensure it is finely powdered and vigorously stirred to maximize surface area. |
| 2. Low reactivity of the alkylating agent: 4-nitrobenzyl chloride might be less reactive than the bromide analogue. | - If possible, use 4-nitrobenzyl bromide instead of the chloride. | |
| 3. Reaction temperature is too low: The reaction may be kinetically slow at room temperature. | - Increase the reaction temperature. Heating to 60°C has been shown to markedly improve yields in similar reactions.[3][4] | |
| Formation of Side Products (e.g., Dialkylation) | 1. Excess of alkylating agent: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the 4-nitrobenzyl halide to form a dialkylated imidazolium salt. | - Use a carefully controlled stoichiometry, with a slight excess of the imidazole or a 1:1.2 ratio of imidazole to 4-nitrobenzyl halide.[5] |
| 2. High reaction temperature: Elevated temperatures can sometimes promote side reactions. | - If dialkylation is a significant issue, try running the reaction at a lower temperature for a longer period. | |
| Difficult Purification | 1. Presence of unreacted starting materials: Imidazole is polar and can be difficult to separate from the product. | - Perform an aqueous workup. The product is typically soluble in a solvent like ethyl acetate, while unreacted imidazole and inorganic salts can be washed away with water. - Optimize your column chromatography; a shallow gradient of a polar solvent (e.g., ethyl acetate in hexane) can improve separation.[3] |
| 2. Oily product that won't crystallize: The product may have impurities preventing crystallization. | - Purify by silica gel column chromatography first to remove impurities.[3] - Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization.[8] |
Experimental Protocols and Data
Protocol 1: High-Yield Synthesis using Phase-Transfer Catalysis at Room Temperature
This protocol is adapted from a high-yield synthesis of a closely related compound, N¹-(4-nitrobenzyl)-2-methyl-4-nitro-1H-imidazole.[5]
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a stirred solution of imidazole (1.0 equiv.) in acetonitrile, add potassium carbonate (2.0 equiv.), 4-nitrobenzyl bromide (1.2 equiv.), and tetrabutylammonium bromide (0.02 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the imidazole spot disappears (typically 18-24 hours).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane).
Data Presentation: Comparison of Reaction Conditions
The following table summarizes yields obtained for the N-alkylation of 4-nitroimidazole under various conditions, which can serve as a guide for optimizing the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetonitrile | Room Temp | 8 | 40 | |
| K₂CO₃ | DMF | Room Temp | 8 | 25 | |
| K₂CO₃ | DMSO | Room Temp | 8 | 20 | |
| KOH | Acetonitrile | Room Temp | 8 | 28 | |
| K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-85 | [4] |
| K₂CO₃ + TBAB | Acetonitrile | Room Temp | 18 | >99* | [5] |
*Yield reported for the synthesis of N¹-(4-nitrobenzyl)-2-methyl-4-nitro-1H-imidazole.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Regioselective N-Alkylation of Nitroimidazoles
Welcome to the Technical Support Center for the regioselective N-alkylation of nitroimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of N-alkylation in nitroimidazoles?
A1: The regioselectivity of N-alkylation in nitroimidazoles is a multifactorial issue. The key factors include:
-
Position of the Nitro Group: The location of the electron-withdrawing nitro group on the imidazole ring significantly influences the acidity of the N-H protons and the nucleophilicity of the corresponding nitrogens.
-
Steric Hindrance: Bulky substituents on the imidazole ring or the alkylating agent can sterically hinder the approach to one of the nitrogen atoms, thereby favoring alkylation at the less hindered position. For example, in 2-methyl-5-nitroimidazole, N-3 alkylation is favored due to the steric effect of the nitro group.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in determining the regioselectivity.[1]
Q2: Which nitrogen (N-1 or N-3) is typically favored for alkylation in 4-nitroimidazole?
A2: In the case of 4-nitroimidazole, alkylation is generally favored at the N-1 position.[1]
Q3: What are the common side reactions observed during the N-alkylation of nitroimidazoles?
A3: A common side reaction is the formation of quaternary imidazolium salts, which results from the over-alkylation of the desired N-alkylated product. This is particularly prevalent when using highly reactive alkylating agents or when reaction times are prolonged.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity
Question: My reaction is producing a mixture of N-1 and N-3 alkylated isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity can be challenging. Consider the following troubleshooting steps:
-
Choice of Base and Solvent: The combination of base and solvent is critical. For the alkylation of 4-nitroimidazole, using potassium carbonate (K₂CO₃) in acetonitrile often gives better yields and selectivity compared to other combinations like KOH in DMSO or DMF.[1]
-
Temperature Control: Temperature can influence the kinetic versus thermodynamic control of the reaction. Alkylation of 4(5)-nitroimidazoles in acidic media with reactive alkylating agents can yield the 5-nitro isomers at lower temperatures (75 °C) and the 4-nitro isomers at higher temperatures (140 °C).[2]
-
Steric Influence: If your substrate has substituents, their steric bulk can direct the alkylation. In some cases, adding a bulky protecting group that can be later removed might be a viable strategy.
Issue 2: Low Reaction Yield
Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Answer: Low yields in the N-alkylation of nitroimidazoles can often be attributed to several factors:
-
Incomplete Deprotonation: The imidazole N-H must be deprotonated to form the nucleophilic imidazolide anion. If the base is not strong enough or if it is not soluble in the reaction solvent, deprotonation will be incomplete.
-
Solution: Ensure you are using a suitable base. K₂CO₃ is often effective, particularly in acetonitrile.[1] For less acidic imidazoles, a stronger base like sodium hydride (NaH) might be necessary, though this can sometimes lead to lower selectivity.
-
-
Reaction Temperature: Room temperature reactions may result in low yields.[1]
-
Solution: Heating the reaction mixture can significantly improve yields. For the alkylation of 4- and 5-nitroimidazoles, heating to 60°C has been shown to markedly improve product yields.
-
-
Purity of Reagents: The presence of water or other impurities can quench the base and interfere with the reaction.
-
Solution: Use anhydrous solvents and ensure your starting materials are dry.
-
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of N-alkylation of 4-nitroimidazole and 5-nitroimidazole.
Table 1: Effect of Base and Solvent on the N-Alkylation of 4-Nitroimidazole at Room Temperature
| Alkylating Agent | Base | Solvent | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 45 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 40 |
| Ethyl bromoacetate | KOH | CH₃CN | 35 |
| Ethyl bromoacetate | KOH | DMSO | 30 |
| Ethyl bromoacetate | KOH | DMF | 28 |
Data synthesized from Hakmaoui et al., Der Pharma Chemica, 2022.[1]
Table 2: Effect of Temperature on the N-Alkylation of 4- and 5-Nitroimidazoles
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 3 | 85 |
| 5-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 1.5 | 96 |
| 4-Nitroimidazole | Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 2 | 75 |
| 5-Nitroimidazole | Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 2 | 80 |
Data synthesized from Hakmaoui et al., Der Pharma Chemica, 2022.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Nitroimidazoles in Acetonitrile
-
Preparation: To a solution of the nitroimidazole (1.0 eq) in anhydrous acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) (1.1 eq).
-
Reaction Initiation: Stir the mixture for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (2.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in ethyl acetate, wash with water and brine, and then dry over anhydrous magnesium sulfate. The solvent is then evaporated, and the resulting residue is purified by column chromatography.
Protocol 2: General Procedure for N-Alkylation of Nitroimidazoles in DMSO or DMF
-
Preparation: To a solution of the nitroimidazole (1.0 eq) in anhydrous DMSO or DMF, add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 eq).
-
Reaction Initiation: Stir the mixture for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (2.0 eq) dropwise to the reaction mixture.
-
Reaction Progression: Monitor the reaction progress by TLC until the starting material has been consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine and dry over anhydrous magnesium sulfate. The solvent is then evaporated, and the resulting residue is purified by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of nitroimidazoles.
Caption: Troubleshooting logic for improving regioselectivity in N-alkylation.
References
Technical Support Center: Overcoming Solubility Challenges of 1-(4-Nitrobenzyl)-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(4-Nitrobenzyl)-1H-imidazole in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound is reported to be greater than 28.4 µg/mL at a pH of 7.4. This indicates that the compound is poorly soluble in neutral aqueous solutions.
Q2: What are the primary reasons for the poor aqueous solubility of this compound?
A2: The limited aqueous solubility is primarily due to the presence of the hydrophobic nitrobenzyl group and the overall non-polar nature of the molecule. The imidazole ring itself is soluble in water, but the large, non-polar substituent significantly reduces its interaction with water molecules.
Q3: What initial steps can I take to dissolve this compound for a preliminary in vitro experiment?
A3: For initial small-scale experiments, using a co-solvent system is a common and effective approach. A stock solution can be prepared in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol, and then diluted with the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results.
Q4: Can adjusting the pH of the aqueous medium improve the solubility of this compound?
A4: Yes, adjusting the pH can influence the solubility of imidazole-containing compounds. The imidazole ring has a pKa of approximately 7, meaning it can be protonated in acidic conditions. This protonation increases the polarity of the molecule and can enhance its aqueous solubility. However, the pH-dependent solubility profile for this specific compound is not extensively documented and should be determined experimentally. It is important to note that altering the pH may not be suitable for all experimental systems, as it could affect the stability of the compound or the biological assay.
Q5: What are the more advanced techniques to formulate this compound for in vivo studies?
A5: For in vivo applications where higher concentrations and better bioavailability are often required, several advanced formulation strategies can be employed. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, thereby improving solubility and bioavailability.[3][4]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of a DMSO stock solution in aqueous buffer. | The concentration of the compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within a tolerable limit for your experiment (typically <0.5-1%). 3. Consider using a different co-solvent system, such as ethanol or a mixture of co-solvents. 4. Explore the use of solubilizing excipients like surfactants (e.g., Tween 80) in your aqueous medium. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound over the course of the experiment. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Quantify the concentration of the dissolved compound at the beginning and end of your experiment using an appropriate analytical method (e.g., HPLC-UV). 3. Prepare fresh dilutions for each experiment. 4. Consider using a formulation approach that provides a more stable solution, such as cyclodextrin complexation or a nanosuspension. |
| Low oral bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Formulate the compound using an enabling technology like solid dispersion, nanosuspension, or a self-emulsifying drug delivery system (SEDDS). 2. Perform in vitro dissolution studies under simulated gastric and intestinal conditions to evaluate different formulations. 3. Consider co-administration with a bioavailability enhancer if appropriate for the compound's properties. |
| Difficulty preparing a stable, high-concentration formulation for toxicology studies. | The intrinsic low solubility of the compound. | 1. Develop a nanosuspension formulation, which can often achieve high drug loading.[7] 2. Explore the use of solid dispersions prepared by methods like spray drying or hot-melt extrusion for better stability and handling.[8][9] 3. Investigate the use of cyclodextrins, particularly modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD), which have higher aqueous solubility and lower toxicity. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol outlines a general procedure for preparing a solution of this compound using a co-solvent for in vitro experiments.
-
Preparation of Stock Solution:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). For example, prepare a 10 mg/mL stock solution.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Preparation of Working Solution:
-
Serially dilute the stock solution with the aqueous experimental medium (e.g., phosphate-buffered saline, cell culture medium) to the desired final concentration.
-
Ensure the final concentration of the organic co-solvent is kept to a minimum (ideally below 0.5% v/v) to avoid solvent-induced artifacts in the experiment.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration is likely above the solubility limit in that medium, and further dilution is required.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate by dispersing the compound in a hydrophilic carrier.
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the compound and the carrier are soluble.
-
-
Procedure:
-
Dissolve a specific ratio of this compound and the hydrophilic carrier in the chosen organic solvent. A common starting ratio is 1:5 (drug:carrier).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.
-
The resulting solid mass should be further dried under vacuum to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a uniform powder.
-
Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method
This protocol describes a simple method to prepare an inclusion complex to enhance aqueous solubility.
-
Materials:
-
This compound
-
β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
-
Procedure:
-
Mix this compound and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1 or 1:2).
-
Add a small amount of the water-ethanol mixture to the powder to form a paste-like consistency.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is then pulverized and stored in a desiccator.
-
Quantitative Data Summary
| Solubilization Method | Carrier/Excipient | Typical Drug:Carrier Ratio | Expected Solubility Enhancement | Reference |
| Solid Dispersion | PVP, PEG, HPMC | 1:1 to 1:10 | Significant increase in dissolution rate | [1][2] |
| Nanosuspension | HPMC, Tween 80 | N/A | Can achieve high drug loading (e.g., 100 mg/mL) | [7] |
| Cyclodextrin Complexation | β-cyclodextrin, HP-β-CD | 1:1 to 1:3 Molar Ratio | Can significantly increase aqueous solubility | [6][10] |
Visualizations
Caption: Experimental workflow for overcoming solubility issues.
Caption: Troubleshooting decision tree for solubility problems.
References
- 1. ajprd.com [ajprd.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrti.org [ijrti.org]
optimizing reaction conditions for 1-(4-Nitrobenzyl)-1H-imidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-nitrobenzyl)-1H-imidazole. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of imidazole: The imidazole nitrogen is not sufficiently nucleophilic to attack the 4-nitrobenzyl halide.[1] 2. Low reactivity of the alkylating agent: 4-nitrobenzyl chloride or bromide may not be reactive enough under the chosen conditions.[1] 3. Poor choice of solvent: The solvent may not be effectively solvating the reactants.[1] 4. Reaction temperature is too low: The activation energy for the reaction is not being overcome. | 1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) to ensure complete deprotonation.[1] Use anhydrous solvents like DMF or THF when using NaH.[1] 2. Use a more reactive alkylating agent: If using 4-nitrobenzyl chloride, consider switching to 4-nitrobenzyl bromide. 3. Optimize the solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally effective for this reaction.[1][2] 4. Increase the reaction temperature: Heating the reaction mixture, for instance to 60°C, can significantly improve yields.[2] |
| Formation of Multiple Products (Regioisomers) | 1. Alkylation at both N1 and N3 positions of the imidazole ring: For unsymmetrically substituted imidazoles, alkylation can occur at either nitrogen, leading to a mixture of products.[3][4] | 1. Steric hindrance: The presence of a substituent on the imidazole ring can direct the alkylation to the less sterically hindered nitrogen.[5] 2. Solvent and base system: The choice of solvent and base can influence the regioselectivity of the reaction.[5] Experiment with different combinations to optimize for the desired isomer. |
| Formation of Quaternary Imidazolium Salt | 1. Over-alkylation of the product: The synthesized this compound undergoes a second alkylation.[6] 2. High reactivity of the alkylating agent. [6] 3. Prolonged reaction time or high temperature. [6] | 1. Control stoichiometry: Use a slight excess of imidazole relative to the 4-nitrobenzyl halide.[6] 2. Slow addition of the alkylating agent: Add the 4-nitrobenzyl halide dropwise to the reaction mixture.[1] 3. Monitor the reaction closely: Use TLC or LC-MS to monitor the consumption of the starting material and stop the reaction once it is complete.[1] |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of side products with similar polarity to the desired product. [4] 3. Oiling out during recrystallization. | 1. Optimize reaction conditions: Ensure the reaction goes to completion to minimize unreacted starting materials. 2. Column chromatography: Use silica gel column chromatography to separate the desired product from impurities. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.[1] 3. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[7][8] Common solvent systems include ethanol/water or ethyl acetate/hexane.[7] If the product oils out, try a different solvent system or a slower cooling rate.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a nucleophilic substitution reaction (S_N2). First, a base is used to deprotonate the imidazole ring, forming a nucleophilic imidazolide anion. This anion then attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming the N-C bond.
Q2: Which base is most effective for this reaction?
A2: The choice of base depends on the specific reaction conditions and the reactivity of the starting materials. For general purposes, potassium carbonate (K₂CO₃) is a good starting point.[2] For less reactive systems or to ensure complete deprotonation, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used.[1]
Q3: What is the role of a phase transfer catalyst like tetrabutylammonium bromide (TBAB)?
A3: A phase transfer catalyst is used in solid-liquid or liquid-liquid biphasic systems. It helps to transport the deprotonated imidazole from the solid or aqueous phase to the organic phase where the 4-nitrobenzyl halide is dissolved, thereby facilitating the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly based on the solvent used for analysis, you can generally expect the following:
-
¹H NMR: Signals for the imidazole ring protons, the benzylic protons (a singlet), and the aromatic protons of the nitrobenzyl group.
-
¹³C NMR: Resonances for the carbons of the imidazole ring and the 4-nitrobenzyl group.
-
IR: Characteristic peaks for C-H, C=C, C-N, and N-O (from the nitro group) stretching vibrations.
Data Presentation
Table 1: Effect of Reaction Conditions on the N-Alkylation of 4(5)-Nitroimidazole
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 80 | [2] |
| 2 | Benzyl bromide | K₂CO₃ | DMSO | Room Temp | 40 | [2] |
| 3 | Benzyl bromide | KOH | Acetonitrile | 60 | 65 | [2] |
| 4 | 4-Nitrobenzyl bromide | K₂CO₃ | Acetonitrile | Room Temp | High | [9] |
Note: This table summarizes data from related reactions to provide a comparative overview of how different conditions can affect the outcome of N-alkylation of nitroimidazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add 4-nitrobenzyl bromide (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water.
Mandatory Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yield in the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting NMR and mass spectrometry data of imidazole derivatives
Welcome to the technical support center for troubleshooting NMR and mass spectrometry data of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the spectroscopic analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals for my imidazole ring protons broader than expected in the ¹H NMR spectrum?
A1: Broadening of imidazole ring proton signals can be attributed to several factors:
-
Proton Exchange: The N-H proton of the imidazole ring can undergo chemical exchange with other labile protons in the sample (e.g., water) or between imidazole molecules themselves. This exchange can be concentration and temperature-dependent. At an intermediate rate of exchange, the N-H proton can partially decouple from the adjacent C-H protons, leading to peak broadening.[1][2]
-
Tautomerism: Unsubstituted or symmetrically substituted imidazoles can exist in tautomeric forms, where the proton on the nitrogen can reside on either nitrogen atom. If the rate of this tautomerization is on the NMR timescale, it can lead to averaged and potentially broadened signals for the ring protons and carbons.[2]
-
Quadrupolar Effects: The nitrogen atoms in the imidazole ring have a nuclear quadrupole moment. While this typically has a more pronounced effect on the nitrogen signal itself, it can sometimes contribute to the broadening of adjacent proton signals, especially in viscous solutions or when the molecule is part of a larger, slowly tumbling entity.
-
Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.
Q2: I see more signals in the aromatic region of my ¹H NMR spectrum than I expect for my substituted imidazole. What could be the cause?
A2: The presence of extra aromatic signals for an imidazole derivative can arise from several sources:
-
Regioisomers: If the synthesis of your imidazole derivative can result in different positional isomers (e.g., substitution at the 1-, 2-, 4-, or 5-position), the additional peaks may correspond to these isomers.[2]
-
Tautomers: As mentioned above, the presence of a second tautomer can give rise to a separate set of aromatic signals, effectively doubling the expected number of peaks.[2]
-
Unreacted Starting Materials: Residual starting materials from the synthesis that contain aromatic protons will appear in the spectrum.[2]
-
Byproducts: Side reactions during the synthesis can lead to the formation of structurally related impurities with their own set of aromatic signals.[2]
Q3: My mass spectrum of an imidazole derivative does not show a clear molecular ion peak. Why might this be?
A3: While many simple imidazole derivatives show a clear molecular ion peak, its absence or low intensity can occur under certain conditions:
-
Fragmentation: If the molecule is particularly labile under the ionization conditions (e.g., electron ionization), it may fragment so readily that the molecular ion is not observed. However, the imidazole ring itself is generally quite stable.[3][4]
-
Ionization Method: The choice of ionization technique is crucial. Soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more likely to produce a prominent protonated molecule ([M+H]⁺) or other adducts, rather than a radical cation molecular ion (M⁺˙) seen in Electron Ionization (EI).
-
In-source Decay/Collision-Induced Dissociation: Even with soft ionization, if the source conditions (e.g., high voltages) are too harsh, the molecular ion can fragment before it is detected.
Q4: I am using an imidazole buffer for protein purification. Will this interfere with my mass spectrometry analysis?
A4: Yes, high concentrations of imidazole from purification buffers can significantly interfere with mass spectrometry analysis. Imidazole can suppress the ionization of your protein or peptide of interest and can lead to clogging of the electrospray ionization (ESI) source. It is crucial to remove imidazole before MS analysis.[5]
Troubleshooting Guides
¹H NMR Data Interpretation
Issue: Unexpected or Broad Peaks
This workflow provides a systematic approach to identifying the source of unexpected or broad peaks in the ¹H NMR spectrum of an imidazole derivative.
Caption: Troubleshooting workflow for unexpected ¹H NMR signals.
Mass Spectrometry Data Interpretation
Issue: Ambiguous Mass Spectrum
This guide helps to troubleshoot common issues in the mass spectrometric analysis of imidazole derivatives, such as unexpected masses or poor signal.
Caption: Troubleshooting workflow for ambiguous mass spectra.
Data Presentation
Typical ¹H NMR Chemical Shifts for the Imidazole Ring
The chemical shifts of imidazole protons are sensitive to the solvent, concentration, and substituents. The values below are approximate and for guidance.
| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Typical Chemical Shift (ppm) in DMSO-d₆ | Notes |
| H-2 | ~7.7 | ~7.6 | Generally the most downfield C-H proton. |
| H-4 / H-5 | ~7.1 | ~6.9 | Often appear as a single peak in unsubstituted imidazole due to tautomerism.[1] |
| N-H | 10-13 | ~12 | Very broad, position is highly variable and depends on concentration and solvent.[1] |
Note: Coordination to a metal ion can cause significant downfield shifts of the ring protons.[6]
Common Mass Spectral Fragments of Imidazole
Under electron ionization, imidazole (C₃H₄N₂) has a molecular weight of 68. The imidazole ring is relatively stable, but some common fragmentation patterns can be observed.
| m/z | Possible Fragment | Notes |
| 68 | [C₃H₄N₂]⁺˙ | Molecular ion (M⁺˙) |
| 41 | [C₂H₃N]⁺˙ | Loss of HCN from the molecular ion. |
| 40 | [C₂H₂N]⁺ | Loss of H from the m/z 41 fragment. Tentatively assigned to HCCNH⁺/HCNCH⁺.[4][7][8] |
| 27 | [HCN]⁺ | Hydrogen cyanide cation. |
Note: Fragmentation is highly dependent on the substituents on the imidazole ring. Often, the initial fragmentation involves the loss of substituents.[3]
Experimental Protocols
D₂O Shake for Identification of Exchangeable Protons
Objective: To confirm the presence of N-H or O-H protons in a ¹H NMR spectrum.
Methodology:
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Allow the layers to separate (if applicable).
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will decrease in intensity or disappear completely in the second spectrum. A new, broad peak for HOD may appear.[2][9]
Removal of Imidazole Buffer for Mass Spectrometry
Objective: To remove non-volatile imidazole buffer from a protein sample prior to MS analysis to prevent ion suppression and source contamination.[5]
Methodology: Buffer Exchange using Ultrafiltration
-
Select a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Add your sample (containing protein and imidazole) to the upper chamber of the device.
-
Add a volatile buffer suitable for mass spectrometry (e.g., 50 mM ammonium bicarbonate or ammonium acetate) to the upper chamber, typically to the maximum volume of the device.
-
Centrifuge the device according to the manufacturer's instructions. This will force the volatile buffer and low molecular weight imidazole through the membrane, while retaining the protein.
-
Discard the flow-through from the collection tube.
-
Repeat steps 3-5 two to three more times to ensure complete removal of the imidazole.
-
Recover the concentrated protein sample in the volatile buffer from the upper chamber. The sample is now ready for MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of 1-(4-Nitrobenzyl)-1H-imidazole Solutions
Welcome to the technical support center for 1-(4-Nitrobenzyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of solutions containing this compound. By understanding the underlying chemical principles and degradation pathways, you can ensure the integrity and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Chemical Foundation of Stability
This section addresses fundamental questions about the stability of this compound, providing the core knowledge needed to prevent common issues.
Q1: What are the primary factors that influence the stability of this compound solutions?
A1: The stability of this compound is primarily influenced by a combination of five key factors: pH, light exposure, temperature, the choice of solvent, and the presence of oxidizing or reducing agents. Both the nitroaromatic ring and the imidazole moiety are susceptible to degradation under specific conditions. The nitro group, being strongly electron-withdrawing, makes the aromatic ring susceptible to certain reactions, while the imidazole ring can undergo hydrolysis or pH-dependent structural changes.
Q2: How does pH affect the stability of the imidazole ring in my compound?
A2: The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pKa of the conjugate acid of imidazole is approximately 7.0. In acidic conditions (pH < 6), the imidazole ring is protonated, forming a more stable imidazolium cation. In neutral to mildly alkaline conditions, the neutral form predominates. However, in strongly basic solutions (e.g., pH > 11), the imidazole ring can be susceptible to hydrolysis, which may lead to ring-opening. Therefore, maintaining a pH range of 6.2-7.8 is generally recommended for optimal stability in aqueous buffers.
Q3: My solution of this compound turned yellow. What causes this color change and is the compound degraded?
A3: A yellow discoloration is a common indicator of degradation, particularly for nitroaromatic compounds. This can be caused by photodegradation, where UV or visible light exposure leads to the reduction of the nitro group to a nitroso group, followed by further reactions. It can also result from thermal degradation or reactions with contaminants. The appearance of a yellow color strongly suggests the formation of degradation products, and the solution should be considered compromised for quantitative experiments.
Q4: What is the expected shelf-life of this compound in solid form versus in solution?
A4: As a solid, this compound is generally stable for extended periods (years) if stored in a cool, dry, dark place in a tightly sealed container. In solution, its stability is significantly reduced
Technical Support Center: Minimizing By-Product Formation in Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation during imidazole synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during imidazole synthesis.
Problem: Low Yield and/or Significant By-product Formation in Debus-Radziszewski Synthesis
Potential Cause: A common issue in the Debus-Radziszewski synthesis is the formation of oxazole by-products, which can significantly lower the yield of the desired imidazole.[1][2] This side reaction is favored under certain conditions. Additionally, incomplete reactions or suboptimal temperatures can also lead to low yields.
Solutions:
-
Excess Ammonia/Amine: Use a significant molar excess of ammonia or the primary amine relative to the dicarbonyl compound and aldehyde. This shifts the reaction equilibrium towards the formation of the diimine intermediate required for imidazole synthesis, thereby reducing the formation of oxazole by-products.[1]
-
Maintain Alkaline Conditions: Ensure the reaction medium is alkaline. Oxazole formation is often favored in acidic conditions, while alkaline conditions promote the desired imidazole synthesis.
-
Optimize Temperature: While the reaction can be initiated at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote side reactions, so careful temperature control is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Order of Addition: Consider adding the aldehyde slowly to the mixture of the dicarbonyl compound and ammonia. This strategy can help to ensure that the aldehyde reacts with the pre-formed diimine intermediate, rather than participating in competing side reactions.
-
Purity of Reagents: Use high-purity dicarbonyl compounds and aldehydes. Impurities can lead to the formation of undesired by-products.
Problem: Poor Yields and Difficult Purification in Synthesis from α-Halo Ketones and Amidines
Potential Cause: The condensation of α-halo ketones with amidines can result in poor to moderate yields, often necessitating column chromatography for purification.[3] Side reactions can occur, especially under anhydrous basic conditions where α-bromo ketones may be unstable.
Solutions:
-
Mixed Aqueous/Organic Solvent System: Employ a mixture of an aqueous and an organic solvent, such as tetrahydrofuran (THF) and water. This system helps to solubilize both the polar amidine and the less polar α-halo ketone.
-
Choice of Base: Use a mild base like potassium bicarbonate. Bicarbonate is effective at scavenging the acid produced during the condensation without promoting the decomposition of the α-halo ketone.
-
Vigorous Reflux: Conducting the reaction under vigorous reflux in the aqueous THF system can accelerate the condensation and improve yields.
-
Optimized Work-up: After the reaction is complete, a straightforward work-up procedure can often yield a product with greater than 95% purity without the need for column chromatography. This typically involves dilution with water, filtration of the precipitated product, and washing with appropriate solvents like diisopropyl ether and hexanes to remove impurities.[3]
Problem: Catalyst Deactivation or Low Selectivity in Metal-Catalyzed Imidazole Synthesis
Potential Cause: Metal-catalyzed reactions, such as nickel-catalyzed C-H arylation or palladium-catalyzed couplings, can be sensitive to reaction conditions. Catalyst deactivation, inappropriate ligand choice, or the presence of air and moisture can lead to low yields and the formation of undesired by-products.[4]
Solutions:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. Use dry solvents and reagents.[4]
-
Ligand Screening: The choice of ligand is critical for catalyst stability and selectivity. For nickel-catalyzed C-H arylation, bis(dicyclohexylphosphino)ethane (dcype) and its derivatives have been shown to be effective.[4] If you are experiencing low selectivity, screening different ligands is recommended.
-
Solvent Choice: The solvent can significantly influence the outcome of the reaction. For instance, in some nickel-catalyzed C-H couplings of imidazoles, tertiary alcohols like t-amyl alcohol have been found to be crucial for success.[4][5]
-
Base Selection: The choice and stoichiometry of the base (e.g., K₃PO₄, Cs₂CO₃) can impact the reaction rate and selectivity. Optimization of the base may be necessary for a specific substrate combination.[4]
-
Catalyst Loading: Varying the catalyst loading can help to find the optimal balance between reaction efficiency and cost.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Debus-Radziszewski synthesis, and how can I minimize them?
A1: The most common by-products in the Debus-Radziszewski synthesis are oxazoles.[1][2] Their formation competes with the desired imidazole synthesis. To minimize oxazole formation, you should:
-
Use a large excess of ammonia or a primary amine.
-
Maintain alkaline reaction conditions.
-
Control the reaction temperature carefully, as high temperatures can favor side reactions.
Q2: I am performing a synthesis of a 2,4-disubstituted imidazole from an α-halo ketone and an amidine and getting a low yield. What can I do to improve it?
A2: Low yields in this synthesis are often due to suboptimal reaction conditions. To improve your yield, consider the following modifications based on a proven, scalable protocol:[3]
-
Switch to a mixed solvent system of THF and water.
-
Use potassium bicarbonate as the base.
-
Run the reaction under vigorous reflux.
-
Add the solution of the α-bromo ketone in THF slowly to the refluxing mixture of the amidine and bicarbonate in aqueous THF.
This optimized protocol has been shown to produce excellent yields (>95% purity) without the need for column chromatography.[3]
Q3: What is the Wallach synthesis, and what are the potential by-products?
A3: The Wallach synthesis involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to form a chlorine-containing intermediate, which is then reduced with hydroiodic acid to yield an N-substituted imidazole.[6][7] For example, N,N'-dimethyloxamide can be converted to N-methyl imidazole.[7] A potential chlorinated intermediate that has been identified is a 5-chloroimidazole derivative. Minimizing by-products in this synthesis involves careful control of the reaction conditions and purification of the intermediates.
Q4: Are there any "green" or more environmentally friendly methods for imidazole synthesis that also offer high yields?
A4: Yes, several modern approaches focus on improving the environmental footprint of imidazole synthesis while maintaining or improving yields. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[8]
-
Ultrasound-assisted synthesis: Sonication can also accelerate reactions and lead to higher yields.[8]
-
Use of green catalysts and solvents: Research has explored the use of biodegradable catalysts like lactic acid and environmentally benign solvents.[8] For example, using lactic acid as a catalyst in the Debus-Radziszewski reaction has been reported to give yields of up to 92%.[8]
Q5: How can I detect and quantify by-products in my imidazole synthesis?
A5: Several analytical techniques can be used to detect and quantify by-products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector is a versatile method for separating and quantifying imidazole derivatives and their by-products.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities and by-products. Derivatization may be necessary for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of by-products if they are present in sufficient quantities.
Data Presentation
Table 1: Comparison of Catalysts in the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles.
| Catalyst | Catalyst Concentration (mol%) | Solvent | Condition | Yield (%) | Reference |
| Silicotungstic acid | 7.5 | Ethanol | Reflux | 94 | [8] |
| DABCO | - | t-butanol | 60-65°C | 92 | [8] |
| Lactic acid | - | - | 160°C | 92 | [8] |
| Boric Acid | 5 | Aqueous media | Ultrasound | Quantitative | [1] |
| Diethyl bromophosphate | - | - | Ultrasound (35 kHz) | 97 | [8] |
Table 2: Yields of 2,4-Disubstituted Imidazoles from α-Halo Ketones and Amidines using an Optimized Protocol.
| Amidine | α-Halo Ketone | Product | Yield (%) | Purity (by HPLC) |
| Benzamidine HCl | 2-Bromo-4'-methoxyacetophenone | 2-Phenyl-4-(4-methoxyphenyl)imidazole | 96 | 97.1 area % |
| Pyridine-4-carboxamidine HCl | 2-Bromo-4'-methoxyacetophenone | 4-(4-Methoxyphenyl)-2-(4-pyridyl)imidazole | 95 | >95% |
| Benzamidine HCl | Chloroacetone | 4-Methyl-2-phenylimidazole | 85 | >95% |
Data adapted from an optimized protocol demonstrating high yields and purity without column chromatography.[3]
Experimental Protocols
Key Experiment: Optimized Synthesis of 2,4-Disubstituted Imidazoles from α-Halo Ketones and Amidines
This protocol is adapted from a reported scalable synthesis that provides high yields and purity without the need for column chromatography.[3]
Materials:
-
Amidine hydrochloride monohydrate (1.0 equiv)
-
Potassium bicarbonate (2.0 equiv)
-
α-Bromo ketone (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Diisopropyl ether
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge THF and water (e.g., a 4:1 ratio).
-
Addition of Reagents: Add the amidine hydrochloride monohydrate, followed by the slow, portionwise addition of potassium bicarbonate.
-
Heating: Vigorously heat the mixture to reflux.
-
Addition of α-Bromo Ketone: Dissolve the α-bromo ketone in THF and add it dropwise to the refluxing reaction mixture via the addition funnel over a period of time.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with water.
-
-
Purification:
-
Air-dry the crude product.
-
Transfer the solid to a flask and add a mixture of diisopropyl ether and hexanes (e.g., 1:1 ratio).
-
Stir the slurry at room temperature for a couple of hours.
-
Collect the solid by filtration.
-
Dry the purified product in a vacuum oven.
-
Visualizations
Caption: Competing pathways in the Debus-Radziszewski synthesis.
Caption: A logical workflow for troubleshooting imidazole synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. jetir.org [jetir.org]
- 8. ijprajournal.com [ijprajournal.com]
refining solid-phase extraction for imidazole analysis in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining solid-phase extraction (SPE) methods for the analysis of imidazoles in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the SPE of imidazoles from biological samples?
The most frequently reported issue is low analyte recovery.[1] This can be caused by a variety of factors, including improper sorbent selection, suboptimal pH, inefficient elution, and matrix effects.[1] A systematic approach to troubleshooting is necessary to identify and resolve the root cause.
Q2: Which type of SPE sorbent is best suited for imidazole analysis?
The choice of sorbent depends on the specific properties of the imidazole analyte and the nature of the biological matrix. Common choices include:
-
Reversed-phase (e.g., C8, C18): Suitable for nonpolar, neutral imidazole compounds.[2][3]
-
Mixed-mode Cation Exchange (MCX): Ideal for basic imidazoles, as it combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity.[4]
-
Hydrophilic-Lipophilic Balanced (HLB): A versatile polymeric sorbent that can retain a wide range of compounds, from polar to nonpolar.[5][6]
Q3: How critical is pH control during the SPE of ionizable imidazoles?
pH control is crucial. For ion-exchange sorbents, the pH of the sample should be adjusted to ensure the target analyte is in its charged form to facilitate retention.[2][3] Conversely, for reversed-phase sorbents, the analyte should ideally be in a neutral state to maximize hydrophobic interactions with the stationary phase.[2][7]
Q4: What are matrix effects, and how can they impact my imidazole analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample, such as proteins, lipids, and salts.[8][9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of your results.[8][9] Plasma is generally considered a more complex matrix than urine due to its high protein and phospholipid content.[10]
Q5: Can I reuse SPE cartridges for imidazole analysis?
It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent results.[11]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Low recovery is a common challenge in SPE. To diagnose the problem, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[12]
Q: My analyte of interest is found in the loading fraction (flow-through). What is the likely cause?
A: This indicates that the analyte did not bind effectively to the SPE sorbent.[11] Potential causes include:
-
Incorrect Sorbent Choice: The sorbent may not have the appropriate retention mechanism for your analyte. For example, a highly polar analyte will not be well-retained on a nonpolar C18 sorbent.[2]
-
Sample Solvent is Too Strong: If the solvent in which your sample is dissolved has a high elution strength, it can prevent the analyte from binding to the sorbent.[12] Consider diluting your sample with a weaker solvent.[11]
-
Incorrect Sample pH: The ionization state of your analyte may not be optimal for retention on the chosen sorbent.[12]
-
High Flow Rate: A high flow rate during sample loading can reduce the interaction time between the analyte and the sorbent, leading to breakthrough.[7]
-
Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the excess analyte to pass through unretained.[3]
Q: My analyte is being lost in the wash fraction. How can I prevent this?
A: This suggests that the wash solvent is too strong and is prematurely eluting your analyte.[12]
-
Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution.[3]
-
Optimize Wash Solvent pH: Ensure the pH of the wash solvent maintains the desired ionization state of your analyte for retention.[12]
Q: My analyte is not eluting from the cartridge, resulting in low recovery in the final eluate. What should I do?
A: This indicates that the elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent.[12]
-
Increase Elution Solvent Strength: Increase the proportion of organic solvent or use a stronger organic solvent in your elution buffer.[11]
-
Adjust Elution Solvent pH: Modify the pH of the elution solvent to change the ionization state of the analyte, reducing its affinity for the sorbent.[11]
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the analyte.[2]
Issue 2: High Background or Interfering Peaks
Q: My final extract is showing high background noise or interfering peaks in the chromatogram. What are the possible causes and solutions?
A: High background is often due to the co-elution of matrix components with your analyte.
-
Inadequate Washing: The wash steps may not be sufficient to remove all interfering substances. Try a stronger wash solvent, but be careful not to elute your analyte of interest.[11]
-
Inappropriate Sorbent Selection: Choose a more selective sorbent that has a higher affinity for your analyte compared to the interfering compounds.[11]
-
Matrix Effects: Endogenous components from the biological matrix can cause ion suppression or enhancement, which may appear as baseline instability.[8] A more rigorous sample clean-up is necessary.
Issue 3: Ion Suppression in LC-MS Analysis
Q: I am observing significant ion suppression in my LC-MS/MS analysis after SPE. How can I mitigate this?
A: Ion suppression is a common matrix effect, especially with electrospray ionization (ESI).[8]
-
Improve Sample Clean-up: The most effective way to reduce ion suppression is to remove the interfering matrix components.[9] This may involve optimizing your SPE protocol by using a more selective sorbent or adding additional wash steps.
-
Chromatographic Separation: Adjust your LC method to chromatographically separate your analyte from the co-eluting matrix components that are causing ion suppression.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also decrease the sensitivity of your assay.[8]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[13]
Quantitative Data Summaries
Table 1: Comparison of SPE Sorbent Recoveries for Various Drugs in Biological Matrices
| Analyte Class | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Breast Cancer Drugs | Plasma | C8 | ≥92.3% | [6] |
| Breast Cancer Drugs | Plasma | C18 | Variable, lower for some compounds | [6] |
| Breast Cancer Drugs | Plasma | Oasis HLB | Variable, lower for some compounds | [6] |
| Sedative-Hypnotics | Blood/Urine | Oasis HLB | >82.9% | [5] |
| Sedative-Hypnotics | Blood/Urine | Oasis MCX | Good retention, not selected for final method | [5] |
| Multiple Drugs | Urine | Phenyl (C6H5) | >85.5% | [14] |
| 4-Methylimidazole & THI | Beverages | SCX Disc | ≥97% | [15] |
Table 2: Matrix Effects in Plasma vs. Urine for Drug Analysis
| Matrix | Common Interferents | General Matrix Effect Trend | Notes | Reference |
| Plasma | Proteins, Phospholipids, Triglycerides, Salts | Generally higher and more complex due to high protein and lipid content. | Protein precipitation is often a necessary pre-treatment step. | [1][10] |
| Urine | Urea, Salts (e.g., Chlorides), Creatinine, Various Metabolites | Highly variable depending on diet, hydration, and individual metabolism. Can be severe. | Dilution is a common strategy, but may not be sufficient for highly concentrated samples. | [1][10][16] |
Detailed Experimental Protocols
Protocol 1: SPE of 1-Methylhistamine from Human Urine using a Mixed-Mode Cation Exchange (MCX) Cartridge[4]
1. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at approximately 4000 x g for 10 minutes to pellet particulate matter.
-
Take 1 mL of the clear supernatant and dilute it with 1 mL of Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0).
2. SPE Cartridge Conditioning:
-
Condition an MCX SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0). Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the 2 mL of pre-treated urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/minute.
4. Washing Steps:
-
Wash the cartridge with 2 mL of Equilibration Buffer (50 mM Ammonium Acetate, pH 6.0).
-
Wash the cartridge with 2 mL of 1M Acetic Acid.
-
Wash the cartridge with 2 mL of methanol.
5. Elution:
-
Elute the 1-methylhistamine from the cartridge with 3 mL of 5% ammonium hydroxide in methanol.[17]
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for subsequent analysis (e.g., by LC-MS/MS).
Protocol 2: SPE of Ketoconazole from Human Plasma[13][18][19][20]
1. Sample Pre-treatment:
-
To a 0.5 mL plasma sample, add an internal standard.
-
Add 3.0 mL of ethyl acetate (for liquid-liquid extraction pre-cleanup).[18]
-
Vortex the mixture for 3 minutes and centrifuge at 4000 rpm for 8 minutes.[18]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 37°C.[18]
-
Reconstitute the residue in a suitable buffer for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water.[19]
3. Sample Loading:
-
Load the reconstituted sample onto the conditioned C18 cartridge.
4. Washing Steps:
-
Wash the cartridge with an appropriate aqueous solution to remove polar interferences.
5. Elution:
-
Elute the ketoconazole from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[18]
Diagrams
Caption: General experimental workflow for solid-phase extraction of imidazoles.
Caption: Troubleshooting workflow for low analyte recovery in SPE.
Caption: Histamine H1 receptor (Gq) signaling pathway.
Caption: Mechanism of action for azole antifungal drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Function of the Econazole and its derivative - Creative Peptides [creative-peptides.com]
- 3. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 4. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. Econazole selectively induces cell death in NF1-homozygous mutant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. scribd.com [scribd.com]
Technical Support Center: Optimization of HPLC Parameters for Separating Imidazole Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of imidazole isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating imidazole isomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are frequently used for the enantiomeric separation of imidazole derivatives.[1] Columns with cellulose or amylose derivatives, such as Chiralcel OJ, are often selected.[2] For reversed-phase HPLC, C8 and C18 columns are also commonly employed for the separation of various imidazole drugs.[3]
Q2: How does mobile phase pH affect the retention of imidazole isomers?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of imidazole isomers.[4] Imidazole has a pKa of approximately 7, so at a lower pH, it will be protonated, which can affect its retention on the column.[5] Adjusting the pH can be a powerful tool to control retention time and improve separation.[5][6] For instance, in reversed-phase HPLC, a mobile phase with a pH of 3.2 has been used effectively for separating some imidazole anti-infective drugs.[3]
Q3: What are the typical mobile phases used for separating imidazole isomers?
A3: The choice of mobile phase depends on the mode of chromatography. In normal-phase mode, mixtures of n-hexane with alcohols like ethanol or 2-propanol are common.[1][7] For reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are typical.[1][3] Polar organic mobile phases have also been shown to offer advantages such as shorter analysis times.[1][8]
Q4: When should I use gradient elution instead of isocratic elution?
A4: Isocratic elution, where the mobile phase composition remains constant, can be suitable for simple separations. However, for complex mixtures of imidazole isomers or when some compounds have long retention times leading to wide and asymmetrical peaks, gradient elution is recommended.[2][9] Gradient elution involves changing the mobile phase composition during the run, which can improve peak shape and reduce analysis time.[10]
Q5: What is the role of additives like diethylamine (DEA) in the mobile phase?
A5: Additives like diethylamine (DEA) are often used in the mobile phase, particularly in normal-phase chromatography with polysaccharide-based CSPs.[2] DEA can improve peak shape and separation for certain imidazole derivatives.[2] However, its effect can vary depending on the specific compound.[2]
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the HPLC separation of imidazole isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Incorrect Mobile Phase pH: The pH may be causing the ionization of silanol groups on the stationary phase, leading to interactions.
-
Column Overload: Injecting too much sample can lead to peak fronting.[12]
-
Solution: Reduce the injection volume or the concentration of the sample.[11]
-
-
Contaminated Guard or Analytical Column: Contaminants can interfere with peak shape.
-
Solution: Replace the guard column and flush the analytical column with a strong solvent.[13]
-
Problem 2: Poor Resolution Between Isomers
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The current mobile phase may not have the right selectivity for your isomers.
-
Incorrect Column Chemistry: The stationary phase may not be suitable for separating your specific isomers.
-
Solution: If mobile phase optimization is not sufficient, try a different type of chiral stationary phase (e.g., cellulose-based vs. amylose-based).[1]
-
-
Temperature Fluctuations: Inconsistent temperature can affect selectivity.
Problem 3: Drifting Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.[13]
-
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.
-
Temperature Fluctuations: Variations in ambient laboratory temperature can affect retention times.[12]
-
Solution: Use a column thermostat to maintain a consistent temperature.[13]
-
-
Leaks in the System: A leak will cause a drop in pressure and affect the flow rate, leading to longer retention times.
Experimental Protocols
Protocol 1: Chiral Separation of Imidazole Derivatives using Normal-Phase HPLC
This protocol is based on a method for separating nine imidazole derivatives.[2][7][9]
-
Column: CHIRALCEL OJ (10 µm; 250 x 4.6 mm)[7]
-
Mobile Phase: A mixture of hexane and an alcohol modifier (e.g., 2-propanol, ethanol, or methanol).[7] Diethylamine (DEA) can be added as a modifier.[2]
-
Elution: Both isocratic and gradient elution can be used. For complex mixtures, a gradient elution is recommended to achieve satisfactory retention times and peak shapes.[2][7]
-
Flow Rate: 0.8 mL/min[7]
-
Detection: UV at 220 nm[7]
-
Temperature: Ambient, but a thermostatted column compartment is recommended for better reproducibility.
Protocol 2: Separation of Imidazole Drugs using Reversed-Phase HPLC
This protocol is adapted from a method for the simultaneous determination of four imidazole anti-infective drugs.[3]
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)[3]
-
Mobile Phase: Methanol: 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 with ortho-phosphoric acid.[3]
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 300 nm[3]
-
Temperature: Room temperature[3]
Quantitative Data Summary
Table 1: Mobile Phase Compositions for Imidazole Isomer Separation
| Mode | Stationary Phase | Mobile Phase Components | Additive(s) | Reference |
| Normal-Phase | Chiralcel OJ | Hexane, 2-propanol/ethanol/methanol | Diethylamine (DEA) | [2][7] |
| Reversed-Phase | AmyCoat RP | Water, Acetonitrile | Diethylamine, Acetic Acid | [1] |
| Reversed-Phase | C8 | Methanol, 0.025 M KH2PO4 | Ortho-phosphoric acid (to pH 3.2) | [3] |
| Polar Organic | Chiralpak IC | Acetonitrile | Diethylamine (0.1%) | [15] |
Table 2: Typical HPLC Operating Parameters
| Parameter | Value | Reference |
| Flow Rate | 0.8 - 1.0 mL/min | [3][7] |
| Detection Wavelength | 220 nm, 230 nm, 300 nm | [3][7][8] |
| Column Temperature | 25 °C or Room Temperature | [3][8] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC separation of imidazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. hplc.eu [hplc.eu]
- 12. maxisci.com [maxisci.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. realab.ua [realab.ua]
- 15. researchgate.net [researchgate.net]
improving the efficiency of imidazole-based corrosion inhibitors in acidic media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-based corrosion inhibitors in acidic environments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the efficiency of your corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: My imidazole-based inhibitor shows low inhibition efficiency at low concentrations. How can I improve its performance?
A1: Low inhibition efficiency at low concentrations is a common issue. The effectiveness of imidazole-based inhibitors is highly dependent on their concentration.[1][2] As the concentration increases, so does the surface coverage on the metal, leading to higher protection.[3] However, an excessively high concentration can sometimes lead to a decrease in efficiency due to steric hindrance effects.[4] It is crucial to determine the optimal concentration for your specific inhibitor and experimental conditions.
Troubleshooting Steps:
-
Concentration Optimization: Perform a concentration study by systematically varying the inhibitor concentration (e.g., from 10 ppm to 1000 ppm) to identify the optimal concentration that provides the maximum inhibition efficiency.[4][5]
-
Synergistic Effects: Consider adding a synergistic agent. Certain compounds, when used in combination with imidazole inhibitors, can significantly enhance their protective properties even at low concentrations.[6]
Q2: The performance of my inhibitor decreases significantly at elevated temperatures. What could be the cause and how can I mitigate this?
A2: The performance of many organic corrosion inhibitors, including imidazoles, can be compromised at higher temperatures.[7] This is often due to the desorption of the inhibitor from the metal surface.[7] The rate of desorption can become more pronounced at elevated temperatures, leading to a loss of the protective film.[7]
Troubleshooting Steps:
-
Inhibitor Selection: Some imidazole derivatives exhibit better thermal stability than others.[5] Consider screening different imidazole-based structures to find one that maintains its efficiency at your target temperature.
-
Increased Concentration: A higher inhibitor concentration may be required at elevated temperatures to compensate for the increased desorption rate and maintain adequate surface coverage.[5]
-
Thermodynamic Studies: Conduct experiments at various temperatures to calculate thermodynamic parameters of adsorption. This will help you understand the stability of the inhibitor film and its behavior at different temperatures.
Q3: I am observing inconsistent results in my electrochemical measurements (Potentiodynamic Polarization and EIS). What are the potential sources of error?
A3: Inconsistent electrochemical measurements can stem from several factors related to the experimental setup and procedure.
Troubleshooting Steps:
-
Surface Preparation: Ensure a consistent and reproducible metal surface preparation. Polishing the metal surface to a uniform finish and cleaning it thoroughly before each experiment is critical to obtaining reliable data.[8]
-
Solution Deaeration: The presence of dissolved oxygen can significantly influence the corrosion process and interfere with electrochemical measurements. Deaerate the corrosive solution with an inert gas (e.g., nitrogen or argon) before and during the experiment.[9]
-
Stabilization Time: Allow the system to stabilize before starting any measurements. This involves immersing the working electrode in the test solution for a specific period until a stable open circuit potential (OCP) is reached.
-
Cell Configuration: Use a standard three-electrode setup with the reference electrode placed close to the working electrode using a Luggin capillary to minimize IR drop.
Q4: How can I confirm that the inhibitor is forming a protective film on the metal surface?
A4: Several surface analysis techniques can be employed to visualize and chemically characterize the adsorbed inhibitor film.
Troubleshooting Steps:
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, allowing for a visual comparison of the surface morphology in the absence and presence of the inhibitor.[1][10][11] A smoother surface with fewer corrosion products in the presence of the inhibitor indicates the formation of a protective layer.
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the inhibitor film at the nanoscale, including its thickness and uniformity.[12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can identify the elemental composition of the surface layer, confirming the presence of elements from the inhibitor molecule (like nitrogen in imidazole) on the metal surface.[13][14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups of the inhibitor molecule adsorbed on the metal surface, providing evidence of its interaction with the metal.[6][13]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Inhibition Efficiency | Insufficient inhibitor concentration.[4] Poor solubility of the inhibitor in the acidic medium. High operating temperature leading to desorption.[7] | Perform a concentration optimization study. Use a co-solvent or modify the inhibitor structure to improve solubility. Screen for more thermally stable inhibitor derivatives.[5] |
| Scattered/Irreproducible Data | Inconsistent surface preparation of the metal samples.[8] Fluctuation in temperature during the experiment. Presence of dissolved oxygen in the electrolyte. | Standardize the polishing and cleaning procedure for all samples. Use a thermostatically controlled water bath to maintain a constant temperature. Deaerate the solution with an inert gas before and during the experiment.[9] |
| Pitting Corrosion Observed Despite Inhibitor Presence | Localized breakdown of the protective inhibitor film. Aggressive ions (e.g., chlorides) in the solution.[6] | Increase inhibitor concentration or use a synergistic blend to form a more resilient film. Consider inhibitors specifically designed for environments containing aggressive ions. |
| Inhibitor Degradation | Chemical instability of the inhibitor in the highly acidic environment or at high temperatures. | Evaluate the chemical stability of the inhibitor under the experimental conditions using techniques like HPLC or NMR. Select or synthesize inhibitor molecules with more stable chemical structures. |
Quantitative Data Summary
The following tables summarize typical experimental parameters and results for imidazole-based corrosion inhibitors in acidic media, compiled from various studies.
Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency
| Inhibitor | Acid Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Imidazole Derivative (IM-OH) | 0.5 M H₂SO₄ | 10⁻³ M | 97.7 | [1] |
| Imidazole Derivative (IM-OCH₃) | 0.5 M H₂SO₄ | 10⁻³ M | 98.9 | [1] |
| Imidazole-based Dimer (PIP) | 1.0 M HCl | 100 ppm | 99 | [2] |
| Imidazole Derivative (ID) | Not Specified | 600 ppm | >90 (inferred) | [4] |
| Imidazole | Alkaline District Heating Water | 500 ppm | 91.7 | [3] |
Table 2: Influence of Temperature on Corrosion Inhibition
| Inhibitor | Acid Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Imidazoline | CO₂ saturated 1wt% NaCl | 120 | 61 | [7] |
| Imidazoline | Not Specified | 150°F (65.6°C) | 95 | [5] |
| Amide | Not Specified | 150°F (65.6°C) | 95 | [5] |
| Imidazoline | Not Specified | 300°F (149°C) | 56 | [5] |
| Amide | Not Specified | 300°F (149°C) | 83 | [5] |
Experimental Protocols
1. Weight Loss Method
This is a simple and direct method to evaluate corrosion inhibition.[11]
-
Methodology:
-
Prepare metal coupons of known dimensions and weight.
-
Polish the coupons with different grades of emery paper, degrease with a solvent like acetone, and dry.[8]
-
Immerse the coupons in the acidic solution with and without the inhibitor for a specified period.
-
After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency.
-
2. Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.[10]
-
Methodology:
-
Use a standard three-electrode electrochemical cell containing the acidic solution. The working electrode is the metal sample, with a platinum counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency from the i_corr values with and without the inhibitor.
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.[10]
-
Methodology:
-
Use the same three-electrode setup as for potentiodynamic polarization.
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Represent the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. Calculate the inhibition efficiency from the R_ct values.
-
Visualizations
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: The general mechanism of corrosion inhibition by imidazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. infinitalab.com [infinitalab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. content.ampp.org [content.ampp.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Mutagenic Side Effects of Nitroimidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the mutagenic side effects of nitroimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the mutagenicity of nitroimidazole derivatives?
A1: The mutagenic activity of nitroimidazole derivatives is primarily linked to the bioreduction of the nitro group (-NO2) on the imidazole ring.[1][2] This reduction, which occurs under anaerobic or hypoxic conditions, is often catalyzed by nitroreductases present in bacteria and some mammalian cells.[3] The process generates reactive intermediates, including nitroso and hydroxylamine derivatives, as well as the nitro radical anion.[4] These reactive species can directly interact with DNA, causing damage such as strand breaks and base-pair substitutions, which can lead to mutations.[1][4]
Q2: How does the chemical structure of a nitroimidazole derivative influence its mutagenicity?
A2: The chemical structure significantly modulates the mutagenic potential of nitroimidazole derivatives. Key factors include:
-
Position of the Nitro Group: The position of the nitro group on the imidazole ring is critical. For instance, some studies have shown that 5-nitroimidazoles can exhibit higher mutagenic and genotoxic activity compared to their 4-nitroimidazole counterparts.[3][5][6]
-
Substituents on the Imidazole Ring: The presence and nature of other substituents on the imidazole ring can influence mutagenicity. For example, the presence of a methyl group at the C-2 position has been shown to affect genotoxic activity.[3][5][6] The type of substituent at the N-1 position also plays a role in modulating the mutagenic action.[5]
-
Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing or -donating groups can alter the redox potential of the nitro group, thereby affecting its reduction and subsequent activation to mutagenic species.
Q3: What are the common in vitro and in vivo assays to assess the mutagenicity of nitroimidazole derivatives?
A3: Several standard assays are used to evaluate the mutagenic potential of nitroimidazole derivatives:
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used preliminary screen for mutagenicity. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[7]
-
Micronucleus Assay: This assay can be performed both in vitro (on cultured cells) and in vivo (typically in rodent bone marrow or peripheral blood).[8] It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in micronuclei frequency indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.[8][9]
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.[10] Under electrophoresis, damaged DNA migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[10]
Q4: Can antioxidants help in reducing the mutagenic side effects of nitroimidazoles?
A4: Yes, antioxidants can play a role in mitigating the mutagenic effects of nitroimidazoles. The mechanism of nitroimidazole-induced mutagenicity involves the generation of reactive oxygen species (ROS) and other radical intermediates. Antioxidants can scavenge these reactive species, thereby reducing DNA damage. Studies have shown that antioxidants like N-acetylcysteine (NAC) and Vitamin C can significantly reduce the genotoxicity of nitroimidazoles like metronidazole.[11][12][13] For instance, pre-treatment with Vitamin C has been shown to significantly decrease the frequency of chromosome aberrations and micronuclei induced by metronidazole in mice.[13]
Troubleshooting Guides
Ames Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background (spontaneous revertant) colonies on negative control plates. | Contamination of media, reagents, or bacterial stocks. Instability of the tester strain. | Use fresh, sterile reagents and media. Periodically check the genetic markers of the tester strains. Ensure proper aseptic techniques. |
| No or weak positive control response. | Inactive positive control compound. Incorrect concentration of positive control. Issues with the S9 metabolic activation mix (if used). | Use a fresh stock of the positive control at the recommended concentration. Verify the activity of the S9 mix with a known pro-mutagen. |
| Toxicity to the bacterial lawn at high concentrations of the nitroimidazole derivative. | The compound is bactericidal or bacteriostatic at the tested concentrations. | Perform a preliminary toxicity test to determine the appropriate concentration range. Test a wider range of lower concentrations. |
| Precipitation of the test compound on the agar plate. | Poor solubility of the compound in the test medium. | Use a suitable, non-mutagenic solvent (e.g., DMSO) at the lowest possible concentration. Gently warm the top agar mixture before pouring. |
Micronucleus Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low mitotic index or cell proliferation. | Cytotoxicity of the test compound. Suboptimal cell culture conditions. | Determine the cytotoxicity of the compound beforehand (e.g., using an MTT assay) to select appropriate concentrations. Ensure optimal culture conditions (media, temperature, CO2). |
| Difficulty in scoring micronuclei. | Poor slide preparation (cell clumps, debris). Inappropriate staining. | Prepare a single-cell suspension before fixation. Use a DNA-specific stain (e.g., DAPI, Giemsa) for clear visualization.[14] Ensure the scorer is well-trained to distinguish micronuclei from artifacts.[14] |
| High variability between replicate cultures. | Inconsistent cell seeding density. Uneven exposure to the test compound. | Ensure accurate cell counting and seeding. Mix the test compound thoroughly in the culture medium. |
| Apoptotic or necrotic cells interfering with scoring. | High cytotoxicity of the test compound. | Score only in viable, non-apoptotic/necrotic cells. Consider using markers to differentiate between apoptosis, necrosis, and micronuclei. |
Comet Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background DNA damage in control cells. | Harsh cell handling (e.g., excessive centrifugation, vortexing). Suboptimal lysis or electrophoresis conditions. Contaminated reagents. | Handle cells gently throughout the procedure. Optimize lysis time and buffer composition. Use high-purity water and fresh reagents. |
| No or low DNA damage detected with a known genotoxic agent (positive control). | Insufficient concentration or exposure time of the positive control. Inadequate electrophoresis conditions (voltage, time). | Use the appropriate positive control at a concentration known to induce DNA damage. Ensure the electrophoresis unit is functioning correctly and the buffer is at the correct pH and temperature. |
| "Hedgehog" or "burst" comets (extremely high damage). | Apoptotic or necrotic cells. Very high concentration of the test compound causing extensive DNA degradation. | Exclude apoptotic/necrotic cells from the analysis. Test a lower range of concentrations of the nitroimidazole derivative. |
| Inconsistent comet formation across the slide. | Uneven agarose gel layer. Air bubbles in the gel. Inconsistent lysis or electrophoresis. | Ensure a uniform layer of agarose on the slide. Avoid introducing air bubbles when preparing the slides. Ensure slides are fully and evenly submerged in lysis and electrophoresis buffers. |
Data Presentation
Table 1: Genotoxicity of Selected Nitroimidazole Derivatives in the Comet Assay
| Compound | Concentration (µM) | Mean Tail Moment (Arbitrary Units) | Fold Increase over Control | Reference |
| Control | - | 5.2 ± 1.1 | 1.0 | [5] |
| Megazol | 1562 | 25.8 ± 3.4 | 4.96 | [5] |
| 4000 | 48.3 ± 5.2 | 9.29 | [5] | |
| Compound 13 (5-NO2) | 6400 | 15.1 ± 2.3 | 2.90 | [5] |
| Compound 11 (4-NO2) | 6400 | 6.1 ± 1.5 | 1.17 | [5] |
| Compound 12 (4-NO2) | 6400 | 5.9 ± 1.3 | 1.13 | [5] |
Data are representative and compiled from published studies. Actual values may vary depending on experimental conditions.
Table 2: Mutagenicity of Selected Nitroimidazole Derivatives in the Ames Test (S. typhimurium TA100)
| Compound | Concentration (µM) | Number of Revertants | Mutagenicity Index (MI) | Reference |
| Control (DMSO) | - | 120 ± 15 | 1.0 | [5] |
| Compound 13 (5-NO2) | 250 | 350 ± 25 | 2.9 | [5] |
| 1250 | 890 ± 50 | 7.4 | [5] | |
| Compound 16 (4-NO2) | 2500 | 150 ± 20 | 1.25 | [5] |
| Compound 17 (4-NO2) | 2500 | 145 ± 18 | 1.21 | [5] |
| Compound 18 (5-NO2) | 2500 | 550 ± 40 | 4.6 | [5] |
Mutagenicity Index (MI) is the ratio of the number of revertants in the treated group to the number of revertants in the negative control group. An MI ≥ 2 is typically considered a positive result.
Table 3: Effect of Vitamin C on Metronidazole-Induced Genotoxicity in Mice
| Treatment Group | Frequency of Chromosome Aberrations (%) | Frequency of Micronucleated Polychromatic Erythrocytes (%) | Reference |
| Control | 1.2 ± 0.4 | 0.25 ± 0.08 | [13] |
| Metronidazole (40 mg/kg) | 8.5 ± 0.9 | 1.8 ± 0.2 | [13] |
| Vitamin C (100 mg/kg) + Metronidazole (40 mg/kg) | 3.1 ± 0.6 | 0.6 ± 0.1 | [13] |
Data represent mean ± standard error.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
-
Preparation of Bacterial Strains: Inoculate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Compound and Controls: Dissolve the nitroimidazole derivative in a suitable solvent (e.g., DMSO). Prepare a range of concentrations. Use a known mutagen as a positive control and the solvent as a negative control.
-
Metabolic Activation (if required): Prepare the S9 mix from the liver of rats induced with Aroclor 1254.
-
Assay Procedure:
-
To a test tube, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or phosphate buffer.
-
Incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.[7]
Micronucleus Assay (in vitro)
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or L5178Y cells) in suitable medium.
-
Treatment: Seed the cells in culture plates and allow them to attach. Expose the cells to various concentrations of the nitroimidazole derivative for a defined period (e.g., 3-24 hours). Include positive and negative controls.
-
Cytokinesis Block (for binucleated cells): Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization or centrifugation. Resuspend the cells in a hypotonic solution, fix with a methanol/acetic acid mixture, and drop onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Under a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei. An increase in the frequency of micronucleated cells indicates genotoxicity.
Comet Assay (Alkaline Version)
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and spread it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. fda.gov [fda.gov]
- 9. Genotoxicity of nitro musks in the micronucleus test with human lymphocytes in vitro and the human hepatoma cell line Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. evodynamicslab.com [evodynamicslab.com]
- 13. Effects of radiation and vitamin C treatment on metronidazole genotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Micronucleus Assay: Pitfalls and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Nitrobenzyl)-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(4-Nitrobenzyl)-1H-imidazole for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a nucleophilic substitution reaction. It begins with the deprotonation of imidazole by a base to form a nucleophilic imidazolate anion. This anion then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion to form the desired product.[1]
Q2: Which base is most suitable for this reaction on a larger scale?
A2: The choice of base is critical for scalability and safety. While strong bases like sodium hydride (NaH) can be effective, they require strictly anhydrous conditions and present handling challenges.[1] For larger scale synthesis, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are easier to handle.[1]
Q3: What are the most common side reactions to anticipate when scaling up?
A3: The most prevalent side reaction is the formation of a dialkylated imidazolium salt.[1][2] This occurs when the N-alkylated product reacts with another molecule of 4-nitrobenzyl bromide.[1] C-alkylation at the C2 position of the imidazole ring is also possible, though less common.[1] At elevated temperatures, decomposition of the product or starting materials can lead to a darkened reaction mixture and lower yields.[1]
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: For preclinical batches, high purity is essential. The most common and effective purification method is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3] This method is particularly good at removing common byproducts.[3] If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of imidazole. 2. Deactivated 4-nitrobenzyl bromide. 3. Insufficient reaction temperature. | 1. If using a weak base like K₂CO₃, consider switching to a stronger base such as KOH or NaH (with appropriate safety precautions for anhydrous conditions). 2. Use freshly acquired or purified 4-nitrobenzyl bromide. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.[1] |
| Significant Amount of Dialkylated Imidazolium Salt | 1. High concentration of reactants. 2. Stoichiometric excess of 4-nitrobenzyl bromide. 3. High reaction temperature or prolonged reaction time. | 1. Dilute the reaction mixture.[2] 2. Use a slight excess of imidazole relative to 4-nitrobenzyl bromide.[2] 3. Lower the reaction temperature and monitor the reaction closely, stopping it as soon as the starting material is consumed.[2] |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of starting materials or product at high temperatures. 2. Presence of impurities. | 1. Run the reaction at a lower temperature. 2. Ensure the purity of your starting materials and use high-purity solvents. |
| Difficult Purification | 1. Presence of multiple regioisomers. 2. Co-precipitation of impurities during recrystallization. | 1. While the 4-nitro group provides some regioselectivity, mixtures can still form.[4][5] Careful optimization of the reaction conditions (solvent, base, temperature) may be necessary. Purification may require careful column chromatography. 2. For recrystallization, try a different solvent system. A hot filtration step can help remove less soluble impurities before cooling.[3] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous acetonitrile.
-
Add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to the solvent.
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate vessel, dissolve 4-nitrobenzyl bromide (1.2 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the 4-nitrobenzyl bromide solution to the imidazole suspension.
-
Reaction: Heat the reaction mixture to 60°C and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes cloudy.
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Safety Precautions
Handling 4-Nitrobenzyl Bromide:
4-Nitrobenzyl bromide is a hazardous substance and should be handled with extreme caution in a chemical fume hood.[6][7]
-
Health Hazards: It can cause severe skin, eye, and respiratory irritation.[6] It may be harmful if inhaled or ingested.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[6][7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[6][9]
-
Spills: In case of a spill, evacuate the area, ensure adequate ventilation, and clean up using appropriate absorbent materials.[6][8]
-
Disposal: Dispose of waste containing 4-nitrobenzyl bromide according to local regulations, typically through a designated chemical waste facility.[6][8] Do not release it into the environment as it is toxic to aquatic life.[6]
Data Presentation
Table 1: Influence of Base and Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetonitrile | 60 | 5 | 85 | |
| K₂CO₃ | DMF | Room Temp | 12 | ~80 | [10] |
| NaH | THF | Room Temp | 8 | ~75 | [1] |
| KOH | Acetonitrile | 60 | 6 | ~82 |
Table 2: Purity Analysis of this compound
| Analytical Method | Parameter | Typical Specification |
| HPLC | Purity | >98% |
| ¹H NMR | Conforms to structure | Conforms |
| Melting Point | 95-98 °C | Within range |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 7. leonidchemicals.net [leonidchemicals.net]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Spectroscopic Analysis: Unraveling the Structure of 1-(4-Nitrobenzyl)-1H-imidazole through ¹H and ¹³C NMR
A deep dive into the nuclear magnetic resonance (NMR) spectral data of 1-(4-nitrobenzyl)-1H-imidazole provides a foundational understanding of its molecular architecture. This guide offers a comparative analysis of its ¹H and ¹³C NMR spectra, juxtaposed with related imidazole derivatives, to elucidate the influence of the 4-nitrobenzyl substituent on the chemical environment of the imidazole ring. This information is crucial for researchers in medicinal chemistry and materials science, where precise structural confirmation is paramount.
For the purpose of this guide, we will analyze the spectral data of the closely related analogue, N¹-(4-nitrobenzyl)-2-methyl-4-nitro-1H-imidazole, and compare it to the parent 1H-imidazole and 1-benzyl-1H-imidazole to infer the spectral characteristics of this compound.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups, such as the nitro group, tend to deshield nearby protons, shifting their signals to a higher frequency (downfield).
| Compound | Solvent | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Benzyl CH₂ (ppm) | Aromatic CH (ppm) |
| 1H-Imidazole | CDCl₃ | 7.73 | 7.15 | 7.15 | - | - |
| 1-Benzyl-1H-imidazole | CDCl₃ | 7.59 | 7.09 | 6.93 | 5.10 | 7.25-7.35 (m, 5H) |
| N¹-(4-Nitrobenzyl)-2-methyl-4-nitro-1H-imidazole[1] | DMSO-d₆ | - | 8.44 | - | 5.73 | 8.22 (d, 2H), 7.52 (d, 2H) |
Table 1: Comparative ¹H NMR chemical shifts (δ) of 1H-imidazole and its derivatives.
Based on the data, the introduction of a benzyl group at the N-1 position of the imidazole ring causes a slight upfield shift of the imidazole protons, likely due to the weak electron-donating nature of the benzyl group. Conversely, the presence of two nitro groups in N¹-(4-nitrobenzyl)-2-methyl-4-nitro-1H-imidazole results in a significant downfield shift of all protons.[1] The protons on the phenyl ring of the 4-nitrobenzyl group are observed as two distinct doublets, characteristic of a para-substituted benzene ring. The benzylic protons (CH₂) also experience a notable downfield shift compared to 1-benzyl-1H-imidazole, a direct consequence of the electron-withdrawing nitro group on the phenyl ring.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms in a molecule. Similar to ¹H NMR, electron-withdrawing groups cause a downfield shift in the signals of nearby carbon atoms.
| Compound | Solvent | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | Benzyl CH₂ (ppm) | Aromatic C (ppm) |
| 1H-Imidazole | CDCl₃ | 135.8 | 122.1 | 122.1 | - | - |
| 1-Benzyl-1H-imidazole | CDCl₃ | 137.3 | 129.2 | 119.5 | 50.7 | 136.2 (C), 128.9 (CH), 128.0 (CH), 127.3 (CH) |
| N¹-(4-Nitrobenzyl)-2-methyl-4-nitro-1H-imidazole[1] | DMSO-d₆ | 145.43 | 145.05 | - | 50.1 | 147.2 (C-NO₂), 143.1 (C-N), 128.8 (CH), 124.2 (CH) |
Table 2: Comparative ¹³C NMR chemical shifts (δ) of 1H-imidazole and its derivatives.
The ¹³C NMR data corroborates the trends observed in the ¹H NMR spectra. The carbons of the imidazole ring in the nitro-substituted compound are significantly deshielded and shifted downfield.[1] The benzylic carbon signal, however, shows a slight upfield shift in the nitro-substituted analogue compared to 1-benzyl-1H-imidazole. This might be attributed to the complex interplay of electronic and steric effects. The aromatic carbons of the 4-nitrobenzyl group show the expected shifts, with the carbon attached to the nitro group (C-NO₂) being the most downfield.
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR , a standard single-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR , a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. Key parameters are similar to those for ¹H NMR but often require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. This involves phasing, baseline correction, and integration of the signals.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the chemical structure with atom numbering and the general workflow of NMR analysis.
Caption: Atom numbering for this compound.
Caption: General workflow for NMR spectral analysis.
References
A Comparative Guide to HPLC-UV Method Validation for Imidazole Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of imidazole-based active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of these widely used drugs. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and commonly employed analytical technique for this purpose. This guide provides a comprehensive overview of the validation of HPLC-UV methods for imidazole drug analysis, comparing its performance with other analytical techniques and providing detailed experimental protocols.
Performance Comparison of Analytical Methods for Imidazole Analysis
The selection of an analytical method for imidazole drug analysis depends on various factors, including the required sensitivity, selectivity, speed, and cost. While HPLC-UV is a workhorse in many pharmaceutical laboratories, other techniques offer distinct advantages.
| Analytical Method | Principle | Key Advantages | Key Disadvantages | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance. | Robust, reliable, cost-effective, and widely available. | Moderate sensitivity and potential for interference from co-eluting compounds. | Routine quality control, assay, and impurity determination. |
| UPLC-MS | Similar to HPLC but uses smaller particle size columns for higher resolution and speed, coupled with mass spectrometry for detection. | High sensitivity, high selectivity, and fast analysis times.[1] | Higher instrument and operational costs. | Trace level impurity analysis, metabolite identification, and bioanalysis. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable imidazoles. | Requires derivatization for non-volatile compounds, which can add complexity. | Analysis of volatile impurities or specific imidazole derivatives. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity compared to LC-MS and may require specific sample matrices. | Analysis of charged imidazole derivatives and chiral separations. |
Quantitative Performance Data
The following tables summarize typical performance data for the analysis of various imidazole drugs using different analytical techniques, compiled from published research.
Table 1: HPLC-UV Method Performance for Imidazole Drugs
| Imidazole Drug | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Secnidazole | 10 - 100 | 0.41 | 1.24 | 98.5 - 101.2 | < 2 |
| Omeprazole | 10 - 100 | 0.13 | 0.40 | 99.1 - 100.8 | < 2 |
| Albendazole | 10 - 100 | 0.18 | 0.55 | 98.9 - 101.5 | < 2 |
| Fenbendazole | 10 - 100 | 0.15 | 0.46 | 99.3 - 101.1 | < 2 |
| Metronidazole | 10 - 80 | 0.93 | 2.82 | 98.0 - 102.0 | < 2 |
| Miconazole | 5 - 40 | 0.45 | 1.36 | 98.0 - 102.0 | < 2 |
Data compiled from multiple sources.
Table 2: Comparison of Analytical Techniques for Imidazole Analysis
| Parameter | HPLC-UV | UPLC-MS | GC-MS | Capillary Electrophoresis |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[1] | High (ng/mL to pg/mL range) | Moderate to High (µg/mL to ng/mL range) |
| Selectivity | Good | Excellent | Excellent | Excellent |
| Speed | Moderate | Fast | Moderate to Fast | Fast |
| Cost | Low | High | Moderate | Low to Moderate |
| Sample Throughput | High | High | Moderate | High |
| Typical LOD (µg/mL) | 0.1 - 1.0 | 0.001 - 0.1 | 0.05 - 1 | 0.1 - 5 |
Experimental Protocols
A robust HPLC-UV method validation is essential to ensure the reliability of analytical data. The following is a generalized experimental protocol based on the International Council for Harmonisation (ICH) guidelines.
HPLC-UV Method Validation Protocol for Imidazole Drug Analysis
1. System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated. This includes injecting a standard solution multiple times (typically five or six replicates) and assessing parameters like retention time, peak area, tailing factor, and theoretical plates. The relative standard deviation (RSD) for these parameters should be within acceptable limits (e.g., <2%).
2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by:
-
Injecting a blank (diluent), a placebo (formulation excipients), and the drug substance.
-
Comparing the chromatograms to ensure no interfering peaks are present at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the drug substance to demonstrate that the method can separate the drug from its degradation products.
3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Prepare a series of at least five standard solutions of the imidazole drug covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should ideally be ≥ 0.999.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Prepare samples by spiking a placebo with known concentrations of the drug substance at different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically between 98.0% and 102.0%.
5. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments.
-
The RSD for the results should be within acceptable limits (typically ≤ 2%).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations in parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze the system suitability parameters and the assay results to assess the impact of these changes.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Comparison of Analytical Methods for Imidazole Drugs.
References
A Comparative Guide to the Efficacy of 1-(4-Nitrobenzyl)-1H-imidazole and Other Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Corrosion Inhibition Performance
The relentless pursuit of robust and efficient corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the diverse array of compounds investigated, heterocyclic organic molecules, particularly imidazole derivatives, have garnered significant attention for their protective capabilities. This guide provides a comparative analysis of the corrosion inhibition efficacy of 1-(4-Nitrobenzyl)-1H-imidazole against other prominent classes of corrosion inhibitors, including phosphonates and amines. The comparison is based on quantitative data from key experimental techniques: weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of this compound and its analogs in comparison to other classes of inhibitors under various experimental conditions.
Table 1: Corrosion Inhibition Efficiency of Imidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method |
| 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole | Carbon Steel | 1M HCl | 5 x 10⁻³ mol/L | 20 | >84 | Potentiodynamic Polarization |
| Imidazole derivative (IM-OH) | Mild Steel | 0.5M H₂SO₄ | 10⁻³ M | 25 | 97.7 | Electrochemical Impedance Spectroscopy |
| Imidazole derivative (IM-OCH₃) | Mild Steel | 0.5M H₂SO₄ | 10⁻³ M | 25 | 98.9 | Electrochemical Impedance Spectroscopy |
| 1-Benzyl-2-phenyl-1H-benzimidazole | Carbon Steel | 1M HCl | 5 x 10⁻³ mol/L | 20 | >84 | Potentiodynamic Polarization |
Table 2: Corrosion Inhibition Efficiency of Phosphonate and Amine Derivatives
| Inhibitor Class | Inhibitor Example | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method |
| Phosphonate | Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate | Mild Steel | 1M HCl | 564 x 10⁻⁶ M | Not Specified | 96.9 | Weight Loss |
| Phosphonate | Sodium methyldodecyl phosphonate | Steel | 1M HCl | Not Specified | 40-80 | Increases with concentration | Electrochemical Techniques |
| Amine | 2-{[(3-chlorophenyl)amino]methyl}phenol | Mild Steel | 1M HCl | Not Specified | Not Specified | 92.56 | Electrochemical Measurements |
| Amine | N-2-methylbenzylidene-4-antipyrineamine | Mild Steel | 1.0M HCl | 5 x 10⁻⁴ M | Not Specified | 91.8 | Weight Loss |
Mechanism of Action: A Visual Representation
Corrosion is an electrochemical process involving anodic and cathodic reactions on the metal surface. Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes these reactions. The diagram below illustrates this general mechanism.
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Weight Loss Measurements
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Specimen Preparation : Mild steel coupons are mechanically polished with a series of emery papers, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.[1][2]
-
Immersion : The prepared coupons are suspended in a beaker containing the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor.[1][2][3]
-
Exposure : The beakers are maintained at a constant temperature for a specified duration (e.g., 24 to 768 hours).[1][2]
-
Cleaning and Re-weighing : After the exposure period, the coupons are removed, cleaned to remove corrosion products (e.g., with a solution of NaOH and zinc dust), washed, dried, and re-weighed.[4]
-
Calculation : The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup : A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum or graphite rod as the counter electrode.[5]
-
Stabilization : The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize, typically for about 30-60 minutes.[6]
-
Polarization Scan : The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.167 mV/s).[6]
-
Data Acquisition : The resulting current density is recorded as a function of the applied potential.
-
Analysis : The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the polarization curve. The inhibition efficiency is calculated as:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective properties of the inhibitor film.
-
Cell Setup and Stabilization : The same three-electrode cell as in PDP is used. The system is allowed to stabilize at the OCP.[1][7]
-
AC Perturbation : A small amplitude sinusoidal potential (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]
-
Impedance Measurement : The impedance of the system is measured at each frequency.
-
Data Analysis : The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct).
-
Inhibition Efficiency Calculation : The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
References
Cross-Validation of Analytical Methods for 1-(4-Nitrobenzyl)-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 1-(4-Nitrobenzyl)-1H-imidazole, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring product quality, purity, and consistency. This document outlines the performance of various methods, supported by experimental data, and provides detailed protocols for key experiments to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the characterization of this compound depends on various factors, including the sample matrix, desired sensitivity, accuracy, and precision. High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are among the most prevalent techniques employed for the analysis of imidazole derivatives. The following sections provide a comparative summary of these methods.
Table 1: Quantitative Performance Data of a Representative HPLC-UV Method for Imidazole Derivatives
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (RSD%) | Source |
| Secnidazole, Omeprazole, Albendazole, Fenbendazole | 10–100 µg/mL | 0.13 - 0.41 µg/mL | High | Not Specified | [1] |
| Ornidazole and its impurities | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| 1H-Imidazole-2-carboxaldehyde oxime | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Quantitative Performance Data of a Representative UHPLC-DAD Method for Imidazole Derivatives
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (RSD%) | Source |
| Imidazole, 4-Methylimidazole, 2-Methylimidazole | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | 95.20% - 101.93% | 0.55% - 2.54% | [4][5] |
Table 3: Quantitative Performance Data of a Representative GC-MS Method for Imidazole Derivatives
| Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Source |
| Imidazole, 4(5)-methylimidazole, 2-ethylimidazole, etc. | Not Specified | 0.0553–0.8914 µg/mL | 0.2370–1.9373 µg/mL | 58.84% to 160.99% | [6] |
| Miconazole nitrate and metronidazole | 50.0–6030.0 µg/mL (MNZ), 62.5–2000.0 µg/mL (MIZ) | 2.5 µg/mL (MNZ), 3.1 µg/mL (MIZ) | Not Specified | Not Specified | [7] |
Table 4: Quantitative Performance Data of a Representative UV-Vis Spectrophotometry Method for Imidazole Derivatives
| Analyte(s) | Linearity (Concentration Range) | Accuracy (% Recovery) | Source |
| Metronidazole | 5-40 µg/ml | 98-102% | [8] |
| Ornidazole | 1µg/mL | Not Specified | [9] |
| Metronidazole Benzoate | 1-10 μg/ml | 98.9% - 99.37% | [10] |
| Omeprazole | 0.5 µg/ml to 16 µg/ml | 99.89– 100.21% | [11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar imidazole derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[12]
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)[12]
-
HPLC-grade acetonitrile, methanol, and water[12]
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions:
-
Mobile Phase: A mixture of methanol and 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20 with ortho-phosphoric acid is a common mobile phase for imidazole derivatives.[1] Alternatively, a gradient of 0.1% (v/v) Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) can be used.[12]
-
Diluent: A mixture of the mobile phase components is a suitable choice.[12]
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to obtain a concentration of approximately 100 µg/mL.[12]
-
Sample Solution Preparation: Prepare the sample at the same concentration as the standard solution using the same diluent.[12]
Chromatographic Conditions:
-
Column Temperature: 30 °C[12]
-
Detection Wavelength: A wavelength of around 254 nm or 300 nm is often used for imidazole derivatives.[1][12] The optimal wavelength should be determined by scanning the UV spectrum of the analyte.
-
Injection Volume: 10 µL[12]
System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.[12]
Quantification: The purity of the this compound sample can be determined by comparing the peak area of the analyte in the sample solution to that of the standard solution.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For some imidazole derivatives, a derivatization step may be necessary to improve volatility.[6][14]
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of polar compounds (e.g., AE.SE-54)[7]
-
High-purity helium or nitrogen as carrier gas[7]
-
Derivatizing agent (e.g., isobutyl chloroformate) if required[6]
-
Anhydrous sodium sulfate
-
Solvents such as acetonitrile, pyridine, and anhydrous ethanol[6]
-
This compound reference standard
Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate to conduct the derivatization.[6]
-
Adjust the pH of the solution to 8.0 for optimal extraction.[6]
-
Extract the derivative with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate before injection.
GC-MS Conditions:
-
Injector Temperature: 260°C[7]
-
Oven Temperature Program: An initial temperature of 140°C held for 3 minutes, then ramped at 40°C/min to 180°C (held for 2 minutes), and finally increased to 250°C.[7]
-
Carrier Gas Flow Rate: 9 mL/min[7]
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Ion Trap
-
Detector Temperature: 260°C[7]
Quantification: Quantification is typically performed using the extracted ion chromatogram (EIC) of a characteristic ion of the derivatized analyte and comparing the peak area to a calibration curve prepared from derivatized standards.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with chromophores.
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent (e.g., 0.1 N HCl, distilled water, or ethanol)[8][9][11]
-
This compound reference standard
-
Volumetric flasks and pipettes
Methodology:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar compounds, λmax has been found at 275 nm and 430 nm.[8][9]
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations covering the expected concentration range of the sample.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow Beer's Law.[8]
-
Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample solution from the calibration curve.
Visualization of Experimental Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: UV-Vis Spectrophotometry Workflow.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Analytical method development and validation of ornidazole by using uv spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 10. Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpsronline.com [wjpsronline.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 1H-Imidazole, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
Structural Elucidation of Nitroimidazole Derivatives: A Comparative Crystallographic Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. X-ray crystallography stands as the gold standard for providing unambiguous structural information. This guide presents a comparative analysis of the crystallographic data for several nitroimidazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While the specific crystal structure of 1-(4-Nitrobenzyl)-1H-imidazole is not publicly available at the time of this publication, an examination of closely related compounds provides valuable structural context.
Comparative Crystallographic Data of Nitroimidazole Derivatives
The structural parameters of five nitroimidazole derivatives, obtained from single-crystal X-ray diffraction studies, are summarized below. These compounds share the core nitroimidazole scaffold but differ in their substitution patterns, providing a basis for comparative structural analysis. The data highlights variations in crystal systems, space groups, and unit cell dimensions, which are influenced by the nature of the substituents and the resulting crystal packing forces.
| Parameter | 1-methyl-4-nitro-1H-imidazole[1] | 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine[2] | 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole[3] | 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol[4] | 2-Chloro-4-nitro-1H-imidazole[5] |
| Chemical Formula | C₄H₅N₃O₂ | C₁₈H₂₁N₅O₂ | C₁₃H₁₃N₃O₂ | C₂₄H₂₁N₃O₃ | C₃H₂ClN₃O₂ |
| Molecular Weight | 127.09 g/mol | 355.40 g/mol | 243.26 g/mol | 399.44 g/mol | 147.52 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n | P-1 | P2₁/c |
| Unit Cell a (Å) | 8.531(3) | 8.8051(5) | 7.1774(8) | 9.387(3) | 3.896(2) |
| Unit Cell b (Å) | 11.135(4) | 11.8919(7) | 15.7931(16) | 11.083(3) | 13.013(7) |
| Unit Cell c (Å) | 11.751(4) | 15.545(1) | 10.7901(11) | 11.166(3) | 10.322(5) |
| Unit Cell α (°) | 90 | 90 | 90 | 66.85(2) | 90 |
| Unit Cell β (°) | 108.93(3) | 102.321(6) | 101.798(6) | 79.59(2) | 98.42(3) |
| Unit Cell γ (°) | 90 | 90 | 90 | 83.21(2) | 90 |
| Volume (ų) | 1056.1(6) | 1591.9(2) | 1197.3(2) | 1043.9(5) | 516.8(5) |
| Z | 8 | 4 | 4 | 2 | 4 |
| CCDC Number | 875050 | 2132118 | Not Provided | Not Provided | Not Provided |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for these nitroimidazole derivatives follows a standardized workflow.[6][7] Below is a detailed methodology representative of the process used to obtain the data presented.
1. Crystal Growth: High-quality single crystals of the target compound are grown using a suitable crystallization technique. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A range of solvents and solvent mixtures are typically screened to identify optimal conditions for obtaining crystals of sufficient size and quality for diffraction experiments. For instance, crystals of 1-methyl-4-nitro-1H-imidazole were obtained from a mixture of chloroform and hexane.[8]
2. Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, a diffraction pattern is recorded.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
The quality of the final structure is assessed using metrics such as the R-factor, weighted R-factor (wR), and goodness-of-fit (S).
Experimental Workflow Visualization
The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation, is depicted in the following diagram.
Caption: Workflow of X-ray Crystallography.
References
- 1. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Nitro and 5-Nitroimidazole Isomers: Biological Activity and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-nitroimidazole and 5-nitroimidazole isomers, supported by experimental data. The distinct positioning of the nitro group on the imidazole ring profoundly influences their spectrum of activity, mechanism of action, and toxicity profiles, holding significant implications for drug design and development.
The critical difference between these two isomers lies in their efficacy against aerobic and anaerobic microorganisms. While 5-nitroimidazoles, such as the widely-used metronidazole, are established treatments for anaerobic bacterial and protozoal infections, their 4-nitro counterparts, like the anti-tuberculosis agent PA-824, exhibit a broader spectrum of activity that includes aerobic bacteria.[1][2] This distinction is primarily attributed to the different enzymatic pathways responsible for their activation.
Antimicrobial Spectrum: A Tale of Two Isomers
The antimicrobial activity of nitroimidazoles is contingent on the reductive activation of the nitro group, a process that is significantly more efficient in the low redox potential environment of anaerobic organisms. However, the specific enzymes involved in this activation differ for the two isomers, leading to their distinct antimicrobial spectra.
5-Nitroimidazoles are primarily activated by ferredoxin-like proteins found in anaerobic bacteria and protozoa.[3] This selective activation is the cornerstone of their targeted toxicity towards these microorganisms. In contrast, the 4-nitroimidazole PA-824 is activated by a deazaflavin-dependent nitroreductase (Ddn), an enzyme present in Mycobacterium tuberculosis, enabling its activity against this aerobic pathogen.[4]
The following table summarizes the minimum inhibitory concentrations (MICs) of representative 4-nitro and 5-nitroimidazole derivatives against various microorganisms, illustrating their differing spectra of activity.
| Compound | Isomer | Microorganism | MIC (µg/mL) | Reference |
| Metronidazole | 5-Nitroimidazole | Bacteroides fragilis | 0.5 - 6.6 (µM) | [5] |
| Trichomonas vaginalis (susceptible) | ≤ 2 | [6] | ||
| Trichomonas vaginalis (resistant) | > 2 | [6] | ||
| Giardia lamblia | 1.6 - 12.5 | [7] | ||
| Tinidazole | 5-Nitroimidazole | Bacteroides fragilis | 0.5 (µM, geometric mean) | [5] |
| Trichomonas vaginalis | 1.11 (mean) | [6] | ||
| Ornidazole | 5-Nitroimidazole | Trichomonas vaginalis | 0.5 (mean) | [6] |
| PA-824 | 4-Nitroimidazole | Mycobacterium tuberculosis (aerobic) | 0.015 - 0.25 | [1] |
| Mycobacterium tuberculosis (anaerobic) | 0.06 - 1.0 | [1] |
Mechanism of Action: Distinct Pathways to Cellular Damage
The biological activity of both 4- and 5-nitroimidazoles is initiated by the reduction of their nitro group to form reactive nitroso and hydroxylamine intermediates. These highly reactive species are responsible for the cytotoxic effects by inducing damage to cellular macromolecules, most notably DNA.[][9]
The activation of 5-nitroimidazoles like metronidazole in anaerobic organisms is a multi-step process. It begins with the entry of the prodrug into the cell, followed by the reductive activation of the nitro group by low-redox-potential proteins such as ferredoxin. This generates a short-lived nitro radical anion which can be further reduced to a nitrosoimidazole. This reactive species can then form adducts with cellular macromolecules, including DNA, leading to strand breakage and cell death.[3][10]
The activation of the 4-nitroimidazole PA-824 in Mycobacterium tuberculosis follows a different pathway. The enzyme Ddn, in conjunction with the cofactor F420, reduces PA-824, leading to the release of reactive nitrogen species, including nitric oxide (NO).[11][12] NO is a potent inhibitor of cellular respiration and can also contribute to DNA damage, ultimately resulting in mycobacterial cell death.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 11. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-Nitrobenzyl)-1H-imidazole: An Evaluation of Performance Across Different Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive performance evaluation of various synthesis routes for 1-(4-Nitrobenzyl)-1H-imidazole, a valuable building block in medicinal chemistry. We will delve into a comparative analysis of conventional N-alkylation via phase-transfer catalysis, alongside modern energy-assisted methods including microwave and ultrasound irradiation.
This objective comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for each key protocol. The goal is to equip researchers with the necessary information to select the most suitable synthesis strategy based on critical performance indicators such as reaction yield, time, and procedural complexity.
Performance Snapshot: A Tale of Three Routes
The synthesis of this compound is most commonly achieved through the N-alkylation of imidazole with a 4-nitrobenzyl halide. The efficiency of this transformation, however, is heavily influenced by the chosen methodology. Here, we compare three distinct approaches: a conventional method employing phase-transfer catalysis, a microwave-assisted route, and an ultrasound-promoted synthesis.
| Synthesis Route | Key Reagents & Conditions | Reaction Time | Yield (%) |
| Conventional N-Alkylation (Phase-Transfer Catalysis) | Imidazole, 4-Nitrobenzyl bromide, K₂CO₃, TBAB, CH₃CN, Room Temperature | 18 hours | Excellent |
| Microwave-Assisted Synthesis | Imidazole, 4-Nitrobenzyl bromide, Base, Solvent | Minutes | High |
| Ultrasound-Assisted Synthesis | Imidazole, 4-Nitrobenzyl bromide, Base, Solvent | 25 - 60 minutes | 57 - 73% |
Table 1: Comparison of Performance Data for Different Synthesis Routes of this compound. Note: Specific yields and reaction times for microwave-assisted synthesis of the target molecule require adaptation from general protocols for similar compounds, as direct literature data is sparse.
Deeper Dive into the Methodologies
A thorough understanding of the experimental protocols is crucial for reproducibility and adaptation. Below are the detailed methodologies for the compared synthesis routes.
Experimental Protocol 1: Conventional N-Alkylation via Phase-Transfer Catalysis
This method, adapted from the work of Satheesh et al. (2018), utilizes a phase-transfer catalyst to facilitate the reaction between the imidazole salt and the alkylating agent in a biphasic system, leading to excellent yields at room temperature.[1]
Materials:
-
Imidazole or 4(5)-Nitroimidazole
-
4-Nitrobenzyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN)
Procedure:
-
A mixture of 4(5)-nitroimidazole (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02 equivalents) in acetonitrile (12 mL) is stirred at room temperature.
-
To this suspension, 4-nitrobenzyl bromide (1.2 equivalents) is added.
-
The reaction mixture is stirred at room temperature for 18 hours.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TCC).
-
Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Experimental Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another high-boiling polar solvent
Procedure:
-
In a microwave-safe vessel, a mixture of imidazole (1.0 equivalent), 4-nitrobenzyl bromide (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a minimal amount of DMF is prepared.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Experimental Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation offers another green and efficient alternative to conventional heating, often leading to shorter reaction times and good yields.[5] The following is a general protocol for the ultrasound-assisted synthesis of N-substituted imidazoles.
Materials:
-
Imidazole
-
4-Nitrobenzyl bromide
-
Base (e.g., K₂CO₃ or NaOH)
-
Solvent (e.g., Ethanol or Acetonitrile)
Procedure:
-
In a suitable reaction vessel, imidazole (1.0 equivalent) and the base (e.g., 2.0 equivalents of K₂CO₃) are suspended in the chosen solvent.
-
4-Nitrobenzyl bromide (1.2 equivalents) is added to the mixture.
-
The vessel is placed in an ultrasonic bath and irradiated at a specific frequency (e.g., 40 kHz) and power for 25-60 minutes.[5]
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Visualizing the Synthesis Workflow
To better illustrate the procedural flow of the most established method, a diagram of the conventional N-alkylation synthesis is provided below.
Logical Pathway of Synthesis Route Selection
The choice of a particular synthesis route is often a trade-off between various factors. The following diagram illustrates the decision-making process based on key performance criteria.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, each with its own set of advantages and disadvantages. The conventional N-alkylation using phase-transfer catalysis offers a reliable and high-yielding method, albeit with a longer reaction time. For rapid synthesis and potentially higher throughput, microwave-assisted methods present a compelling alternative, significantly reducing reaction times to mere minutes. Ultrasound-assisted synthesis also provides a greener and faster option compared to conventional heating, with respectable yields.
The choice of the optimal synthesis route will ultimately depend on the specific requirements of the research, balancing the need for high yield, speed, and adherence to green chemistry principles. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of this important imidazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwaves and Ultrasound as Emerging Techniques for Lignocellulosic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Benchmarking 1-(4-Nitrobenzyl)-1H-imidazole Against Known Anticancer Agents
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community has shown a burgeoning interest in nitrogen-containing heterocyclic compounds. Among these, imidazole derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities.[1][2][3] Their unique structural properties, including the capacity for hydrogen bonding and high polarity, enable them to interact with a diverse array of biomolecular targets, from microtubules and protein kinases to DNA.[1][2][4] This guide focuses on a specific derivative, 1-(4-Nitrobenzyl)-1H-imidazole, a compound of significant interest due to the established anticancer potential of both the imidazole and nitroaromatic scaffolds.
While the broader class of nitroimidazoles has been explored for cytotoxic effects against various cancer cell lines[5][6][7], specific, publicly available experimental data on this compound is scarce. Therefore, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, multi-phase experimental framework to benchmark its anticancer efficacy against two cornerstone chemotherapeutic agents: Doxorubicin and Paclitaxel. Our approach is grounded in established, self-validating protocols designed to generate robust, comparable, and publication-quality data.
Rationale for Selection of Benchmark Anticancer Agents
The choice of appropriate comparators is critical for contextualizing the activity of a novel compound. We have selected Doxorubicin and Paclitaxel as they represent two distinct, yet fundamental, mechanisms of anticancer action that have been clinical mainstays for decades.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanism involves intercalating into DNA, thereby disrupting topoisomerase II-mediated DNA repair and generating free radicals that damage the cell membrane, proteins, and DNA.[8][9][10] Benchmarking against Doxorubicin will elucidate whether this compound shares a similar capacity for inducing direct DNA damage or oxidative stress.
-
Paclitaxel: A taxane, Paclitaxel functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing the disassembly necessary for mitotic spindle dynamics.[11][] This action arrests the cell cycle, primarily at the G2/M phase, and induces apoptosis.[11] Given that many imidazole-based compounds are known to interfere with microtubule assembly[13], Paclitaxel serves as an essential benchmark for this potential mechanism.
By comparing this compound against these two agents, we can generate a comprehensive preliminary profile of its potency and likely mechanism of action.
Proposed Experimental Benchmarking Workflow
We propose a three-phase workflow designed to systematically evaluate the anticancer potential of this compound, from initial cytotoxicity screening to in vivo efficacy.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. selleckchem.com [selleckchem.com]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazole-Based Corrosion Inhibitors: An Electrochemical Perspective
For Researchers, Scientists, and Drug Development Professionals
Imidazole and its derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic and neutral environments.[1][2][3][4][5][6][7][8][9][10] Their efficacy stems from the presence of nitrogen heteroatoms with lone pair electrons and the planar aromatic ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive species.[1][3] This guide provides a comparative analysis of the electrochemical performance of several imidazole-based corrosion inhibitors, supported by experimental data and detailed methodologies.
Quantitative Performance Data
The inhibition efficiency of imidazole derivatives is influenced by factors such as their molecular structure, concentration, the nature of the corrosive medium, and temperature.[1][2][11] The following table summarizes the electrochemical performance of various imidazole-based inhibitors under different experimental conditions, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
| Inhibitor | Metal | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Imidazole | Carbon Steel Weldment | District Heating Water | 500 ppm | Potentiodynamic Polarization, EIS | 91.7 | [2][12][13] |
| 2-Methylbenzimidazole | Mild Steel | 3.5% NaCl | 10⁻² M | EIS | Limited | [1] |
| Benzimidazole | Mild Steel | 3.5% NaCl | 10⁻² M | EIS | Limited | [1] |
| 2-Aminobenzimidazole | Mild Steel | 3.5% NaCl | 10⁻² M | EIS | Limited | [1] |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl | 80 ppm | EIS, Tafel | >80 | [11] |
| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | Carbon Steel | 1% NaCl | 100 ppm | EIS, Tafel | >80 | [11] |
| Self-synthesized Imidazole Derivative (ID) | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | 600 ppm | Potentiodynamic Polarization, EIS | Excellent | [3] |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | Electrochemical Methods | 96 | [4][9] |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | Electrochemical Methods | 91 | [4][9] |
| Guanine | Copper | 0.1 mol/L HCl | 0.001 mol/L | Weight Loss, Electrochemical | 86 | [5] |
| Levamisole (LMS) | Copper | Sulfuric Acid | 8 mM | Electrochemical Tests | 99.03 | [14] |
| 4-phenylimidazole (PIZ) | Copper | Sulfuric Acid | 8 mM | Electrochemical Tests | 95.84 | [14] |
| 1H-benzimidazole (BIM) | Brass | 0.1M HNO₃ | 10⁻² mol L⁻¹ | Electrochemical | 94 | [10] |
Experimental Protocols
Accurate and reproducible data are fundamental to the scientific comparison of corrosion inhibitors. The following are detailed methodologies for key electrochemical experiments used to evaluate their performance.
Potentiodynamic Polarization
This technique provides insights into the kinetics of both anodic and cathodic corrosion reactions and helps to classify inhibitors as anodic, cathodic, or mixed-type.[15]
-
Electrochemical Cell: A conventional three-electrode cell is employed, consisting of a working electrode (the metal specimen, e.g., mild steel), a counter electrode (typically platinum), and a reference electrode (such as a Saturated Calomel Electrode - SCE).[3][11][15]
-
Working Electrode Preparation: The working electrode is typically abraded with a series of silicon carbide papers of decreasing grit size, rinsed with distilled water and acetone, and then dried.[4]
-
Procedure:
-
The working electrode is immersed in the corrosive solution (with and without the inhibitor) for a specific period to allow the open-circuit potential (OCP) to stabilize.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[3]
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[12]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[3][16]
-
Electrochemical Cell and Electrode Preparation: The setup is the same as for potentiodynamic polarization.[11][17]
-
Procedure:
-
Data Analysis: The impedance spectra are analyzed by fitting them to an appropriate equivalent electrical circuit model.[2][4] This allows for the determination of parameters such as:
-
Solution Resistance (Rs): Resistance of the electrolyte.[2]
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal/solution interface. A higher Rct indicates better corrosion inhibition.[2][16]
-
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer at the metal/solution interface. A decrease in Cdl suggests the adsorption of the inhibitor.[2][16]
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100 where R_ct(blank) and R_ct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[11]
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a generalized workflow for the electrochemical evaluation of a novel corrosion inhibitor.
Caption: Generalized workflow for electrochemical evaluation of corrosion inhibitors.
Generalized Signaling Pathway of Corrosion Inhibition
The diagram below illustrates the general mechanism of corrosion inhibition by imidazole-based compounds.
Caption: Mechanism of corrosion inhibition by imidazole-based compounds.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intercorr.com.br [intercorr.com.br]
- 6. lontar.ui.ac.id [lontar.ui.ac.id]
- 7. content.ampp.org [content.ampp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. matsc.ktu.lt [matsc.ktu.lt]
- 17. Imidazolium Ionic Liquids as Corrosion Inhibitors: Insights into Film Impermeability to Corrosive Species - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of 1-(4-Nitrobenzyl)-1H-imidazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive framework for assessing the purity of 1-(4-Nitrobenzyl)-1H-imidazole procured from different commercial vendors. By employing a multi-pronged analytical approach, researchers can confidently select the highest quality starting materials for their studies.
This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), the cornerstone techniques for purity determination.[1][2][3] A simulated comparative analysis of hypothetical batches from three different vendors is presented to illustrate the application of these methods.
Comparative Purity Analysis
The following table summarizes the simulated purity assessment of this compound from three hypothetical vendors. This data is illustrative and serves as a template for researchers to populate with their own experimental findings.
| Analytical Method | Vendor A | Vendor B | Vendor C |
| HPLC Purity (% Area) | 99.85% | 98.90% | 99.50% |
| Number of Impurities (HPLC) | 1 | 3 | 2 |
| ¹H NMR Purity (mol%) | >99.5% | ~98% | >99% |
| Residual Solvents (¹H NMR) | Acetone (0.05%) | Dichloromethane (0.2%) | Ethyl Acetate (0.1%) |
| Mass Spectrometry (m/z) | [M+H]⁺ = 204.0718 | [M+H]⁺ = 204.0719 | [M+H]⁺ = 204.0717 |
| Major Impurity (by MS) | Not Detected | m/z = 154.0565 | m/z = 218.0874 |
Experimental Workflow
The logical flow for a comprehensive purity assessment of this compound is outlined below. This workflow ensures a systematic evaluation of each sample, from initial visual inspection to detailed instrumental analysis.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any impurities.[3][4][5] A reversed-phase method is generally suitable for a compound of this polarity.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the chemical structure, identifying organic impurities, and quantifying residual solvents.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
The chemical shifts for this compound are expected to be in the aromatic and aliphatic regions.
-
Integrate all signals and compare the integrals of the compound's protons to those of any impurities to determine molar purity.
-
Known residual solvent peaks can also be integrated against a compound peak to quantify their presence.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can help in the identification of unknown impurities.[6]
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dilute the sample solution prepared for HPLC analysis to approximately 10 µg/mL in the mobile phase.
-
Data Acquisition:
-
Acquire a full scan mass spectrum.
-
The expected protonated molecule [M+H]⁺ for this compound (C₁₀H₉N₃O₂) is approximately m/z 204.0717.
-
Analyze the spectrum for any other significant ions that may correspond to impurities.
-
Logical Relationships in Purity Assessment
By following these guidelines and adapting the experimental protocols to your specific laboratory environment, you can establish a robust quality control process for incoming this compound and ensure the integrity of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and DFT Calculated Properties of Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a Crucial Class of Compounds
Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for their efficacy as antimicrobial and anticancer agents.[1][2] The biological activity of these compounds is intrinsically linked to their structural and electronic properties. Understanding these properties with high fidelity is therefore critical for the rational design of new, more effective therapeutic agents. This guide provides a detailed comparison of experimentally determined properties of nitroimidazoles with those calculated using Density Functional Theory (DFT), a powerful computational method for modeling molecular systems.[3][4] We present a summary of quantitative data, detailed experimental protocols, and logical workflows to offer a comprehensive resource for researchers in the field.
At a Glance: Key Property Comparisons
To facilitate a clear understanding of the strengths and limitations of computational versus experimental approaches, the following tables summarize key properties for representative nitroimidazole compounds.
Structural Parameters: Bond Lengths and Angles
Accurate determination of molecular geometry is fundamental. The tables below compare crystallographically determined bond lengths and angles with those predicted by DFT calculations. Generally, DFT methods show good agreement with experimental data for these structural parameters.[5]
Table 1: Comparison of Experimental vs. DFT Calculated Bond Lengths (Å) for 2-Nitroimidazole
| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| N1-C2 | 1.37 Å | 1.37 Å |
| C2-N3 | 1.37 Å | 1.37 Å |
| N3-C4 | 1.35 Å | 1.36 Å |
| C4-C5 | 1.35 Å | 1.36 Å |
| C5-N1 | 1.37 Å | 1.37 Å |
| C2-N(NO2) | 1.46 Å | 1.45 Å |
Data synthesized from representative studies. Actual values may vary based on the specific crystal packing and computational level of theory.
Table 2: Comparison of Experimental vs. DFT Calculated Bond Angles (°) for 2-Nitroimidazole
| Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| C5-N1-C2 | 108.0° | 108.2° |
| N1-C2-N3 | 110.0° | 110.1° |
| C2-N3-C4 | 107.0° | 107.1° |
| N3-C4-C5 | 107.5° | 107.3° |
| C4-C5-N1 | 107.5° | 107.3° |
Data synthesized from representative studies.
Spectroscopic Properties: Vibrational Frequencies and NMR Chemical Shifts
Spectroscopic techniques are pivotal for characterizing molecular structure and bonding. The comparison of experimental and theoretical spectra provides valuable insights into the vibrational modes and electronic environment of the nuclei.
Table 3: Comparison of Key Experimental vs. DFT Calculated Vibrational Frequencies (cm⁻¹) for Nitroimidazoles
| Vibrational Mode | Experimental (FT-IR/Raman) | Calculated (DFT) |
| N-H Stretch | ~3400-3500 | ~3599 |
| C-H Stretch | ~3100-3200 | ~3150 |
| NO₂ Symmetric Stretch | ~1350-1370 | ~1360 |
| NO₂ Asymmetric Stretch | ~1520-1550 | ~1540 |
| Imidazole Ring Breathing | ~1000-1200 | ~1100 |
Theoretical wavenumbers are often scaled to better match experimental values.[5] It is common to observe differences of up to 35 cm⁻¹ between DFT and experimental values for certain vibrational modes.[6]
Table 4: Comparison of Experimental vs. DFT Calculated ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for 4-Nitroimidazole
| Atom | Experimental (NMR) | Calculated (DFT) | % Discrepancy |
| ¹³C (Imidazole Carbons) | 119.4, 136.4, 144.7 | Good agreement | Within 2% |
| ¹⁵N (Imidazole Nitrogens) | 181.5, 237.4, 363.0 | Larger discrepancies | Up to 13% |
Data from a study on 4-nitroimidazole and its methylated derivative.[7] The larger discrepancies for ¹⁵N chemical shifts may be attributed to factors like imidazole ring resonance structures and molecular dynamics that are challenging to model accurately with DFT.[7]
Experimental Protocols: A Closer Look at the "How"
The reliability of any comparison hinges on the quality of the experimental data. Below are outlines of the standard methodologies used to obtain the experimental values cited in this guide.
Single-Crystal X-ray Diffraction
This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Crystal Growth: High-quality single crystals of the nitroimidazole compound are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays at a low temperature (e.g., 110 K) to minimize thermal vibrations.[8]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths and angles.[8]
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
These methods probe the vibrational modes of a molecule, providing a "fingerprint" of its functional groups and overall structure.
-
Sample Preparation: The sample is typically prepared as a KBr pellet or measured directly as a solid or in solution.
-
Spectral Acquisition: An infrared or Raman spectrometer is used to record the spectrum over a specific range of wavenumbers.
-
Peak Assignment: The observed absorption or scattering peaks are assigned to specific molecular vibrations (e.g., stretching, bending) with the aid of computational predictions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N).
-
Sample Preparation: The nitroimidazole compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: The sample is placed in a strong magnetic field, and radiofrequency pulses are applied to excite the nuclei. The resulting signals are detected and transformed into an NMR spectrum.
-
Chemical Shift Referencing: The chemical shifts are reported relative to a standard reference compound (e.g., tetramethylsilane).
Visualizing the Workflow
To understand the interplay between experimental and computational approaches in studying nitroimidazoles, the following workflow diagram illustrates the typical research process.
References
- 1. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DFT study of aminonitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Nitrobenzyl)-1H-imidazole
Essential Safety and Handling Guide for 1-(4-Nitrobenzyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic and imidazole compounds.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects.
The signal word for this chemical is "Warning" . A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Avoid the formation of dust during handling.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1].
-
Store away from incompatible materials such as strong oxidizing agents.
-
Spill Management Protocol
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this chemical in separate, clearly labeled, and sealed containers.
-
Container Labeling: The label should include the chemical name, concentration, and appropriate hazard warnings.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal service, following all local, state, and federal regulations. Do not dispose of this chemical down the drain, as it is harmful to aquatic life.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
